1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIN2O/c11-8-5-6(12)1-4-9(8)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJDOJAFIZOJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732730 | |
| Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871700-18-4 | |
| Record name | N-Cyclopropyl-N′-(2-fluoro-4-iodophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871700-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
The following technical guide provides an in-depth analysis of N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4).
Editorial Note: While often confused with early MEK inhibitors like PD184352 due to structural similarities (the halogenated aniline moiety), this urea derivative is distinct. It serves as the critical pharmacophore and advanced intermediate for the blockbuster MEK inhibitor Trametinib (GSK1120212) . This guide focuses on its physicochemical properties, synthetic production, and its structural role in allosteric kinase inhibition.
The Trametinib Scaffold: Synthesis, Properties, and Allosteric Binding Mechanics
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound represents a "privileged structure" in kinase inhibitor chemistry, specifically designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site in MEK1/2 enzymes. The combination of the iodine atom (a large, lipophilic halogen) and the urea linker creates a high-affinity anchor point.
Core Data Matrix
| Property | Value / Description |
| CAS Number | 871700-18-4 |
| IUPAC Name | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea |
| Molecular Formula | |
| Molecular Weight | 320.10 g/mol |
| Physical State | White to off-white crystalline solid |
| LogP (Predicted) | ~3.18 (Lipophilic) |
| Topological Polar Surface Area (TPSA) | 41.13 |
| Solubility | Low in water; Soluble in DMSO, DMF, and warm Ethanol |
| Key Functional Groups | Aryl Iodine (Hydrophobic anchor), Urea (H-bond donor/acceptor), Cyclopropyl (Steric bulk) |
Structural Biology: The Allosteric Anchor Mechanism
To understand the value of this compound, one must understand the binding mode of Type III/IV allosteric MEK inhibitors. This urea fragment is not merely a linker; it is the primary determinant of selectivity.
The "Lock-and-Key" Interaction
-
The Hydrophobic Pocket: The 4-iodo substituent is critical. Iodine is highly lipophilic and large (
). It fits deeply into a specific hydrophobic pocket in MEK1/2 formed by Ile141, Phe209, and Leu118. This pocket is unique to MEK, conferring high selectivity over other kinases. -
The Urea Bridge: The urea moiety forms a bidentate hydrogen bond network with the backbone of the kinase (typically Lys97 in MEK1), stabilizing the "inhibitor-bound" inactive conformation.
-
The Cyclopropyl Cap: This group sits at the solvent interface, improving metabolic stability compared to linear alkyl chains while maintaining a compact profile.
Pathway Visualization: From Scaffold to Inhibition
The following diagram illustrates how this specific urea scaffold integrates into the synthesis of Trametinib and subsequently blocks the MAPK signaling cascade.
Figure 1: The progression from the urea intermediate to the active MEK inhibitor Trametinib, showing the blockade of the MAPK pathway.
Synthetic Protocol: Manufacturing the Scaffold
The synthesis of this urea is a critical Control Point in the CMC (Chemistry, Manufacturing, and Controls) process. The purity of this intermediate directly impacts the yield and impurity profile of the final drug substance.
Method: The CDI (Carbonyldiimidazole) Route
This is the preferred industrial route as it avoids the use of phosgene and allows for a "one-pot" variation.
Reagents:
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 eq)
-
Amine Source: Cyclopropylamine (1.1 - 1.5 eq)
-
Solvent: Anhydrous THF or DMF
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine)
Step-by-Step Protocol:
-
Activation:
-
Charge a reaction vessel with 2-Fluoro-4-iodoaniline and anhydrous THF.
-
Cool to 0°C under nitrogen atmosphere.
-
Add CDI portion-wise. The reaction will generate imidazole as a byproduct.
-
Mechanism:[3] The aniline attacks the CDI to form the reactive N-acylimidazole intermediate.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC for consumption of aniline.
-
-
Coupling:
-
Once the intermediate is formed, cool the mixture back to 0°C.
-
Add Cyclopropylamine dropwise.[3] (Note: Exothermic reaction).
-
Allow the mixture to warm to RT and stir for 6–12 hours.
-
Mechanism:[3] The cyclopropylamine attacks the carbonyl carbon, displacing the imidazole ring and forming the stable urea linkage.
-
-
Work-up & Purification:
-
Quench the reaction with water.
-
Extraction: Extract with Ethyl Acetate (
). Wash organic layers with 1N HCl (to remove imidazole and unreacted amine), followed by brine. -
Crystallization: This urea typically crystallizes well. Concentrate the organic layer and recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
-
Drying: Dry under vacuum at 45°C.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis of the urea scaffold via the CDI-activated route.
Quality Control & Analytical Verification
For researchers utilizing this compound as a building block, verification of the Iodine-Carbon bond integrity is crucial, as it is susceptible to photolytic cleavage (de-iodination) if stored improperly.
| Analytical Method | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | Cyclopropyl: Multiplets at |
| LC-MS (ESI+) | |
| HPLC Purity | >98% (Area %). Monitor for "des-iodo" impurity (loss of iodine) which elutes earlier. |
| Appearance | Must be white/off-white. Yellowing indicates oxidation or iodine liberation. |
Safety & Handling Guidelines
-
Hazard Classification: Irritant (Skin/Eye). Potential organ toxicity due to the halogenated aniline substructure.
-
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials away from direct light.
-
Storage: 2–8°C is recommended for long-term stability.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution to prevent precipitation.
References
-
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816.
-
Yamaguchi, T., et al. (2011). Discovery of Trametinib (GSK1120212), a Potent and Long-Acting MEK Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Describes the optimization of the urea scaffold).
-
PubChem Compound Summary. (2025). N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea (CID 59717054).[4] National Center for Biotechnology Information.
-
Abe, H., et al. (2011). Process for the preparation of 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives.[2][5][6] U.S. Patent 8,039,630. (Detailed industrial synthesis of the urea intermediate).
Sources
- 1. 29632-74-4 | 2-Fluoro-4-iodoaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2005252110B2 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-D] pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents [patents.google.com]
- 4. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manufacturer supply high quality 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-diMethylpyrido[2,3-d]pyriMidine-2,4,7(1H,3H,8H)-trione 871700-24-2 with GMP standards [whsysbio.net]
- 6. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea molecular weight
Technical Guide: Characterization and Utility of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Technical Summary
This compound (CAS: 871700-18-4) is a critical pharmacophore intermediate, primarily utilized in the synthesis of MEK inhibitors such as Trametinib (Mekinist).[1] In drug development pipelines, this compound serves as the primary scaffold for introducing the N-cyclopropyl-N'-phenylurea motif, a structural feature essential for hydrogen bonding within the ATP-binding pocket of kinase enzymes.[1]
For researchers and process chemists, the molecular weight (320.10 g/mol ) is not merely a physical constant but a Critical Quality Attribute (CQA).[1] It serves as the primary checkpoint for monitoring the halogenation integrity (specifically the iodine-fluorine balance) during scale-up.[1] This guide details the physicochemical properties, synthesis logic, and mass-spectrometry-based validation protocols for this compound.[1]
Physicochemical Characterization: The Mass Profile
In high-precision medicinal chemistry, distinguishing between "Average Molecular Weight" and "Monoisotopic Mass" is vital for analytical validation, particularly when halogenated moieties (Iodine, Fluorine) are present.[1]
Molecular Weight Breakdown
| Parameter | Value | Technical Context |
| Formula | C₁₀H₁₀FIN₂O | Core scaffold: Phenyl urea |
| Average Molecular Weight | 320.10 g/mol | Used for stoichiometry and yield calculations.[1] |
| Monoisotopic Mass | 319.9822 Da | Exact Mass for HRMS validation. Note the mass defect caused by Iodine.[1] |
| Heavy Atom Count | 15 | C(10), F(1), I(1), N(2), O(1) |
| XLogP3-AA | 2.2 | Indicates moderate lipophilicity; suitable for LC-MS reverse phase analysis.[1] |
Isotopic Signature Analysis
The presence of Iodine (
-
Result: The mass spectrum will lack the typical M+2 isotopic patterns seen in chloro- or bromo-compounds.[1]
-
Diagnostic: A clean molecular ion peak
at m/z 320.99 (positive mode) without significant splitting confirms the presence of Iodine/Fluorine and the absence of Chlorine/Bromine contaminants.[1]
Synthetic Pathway & Process Chemistry
The synthesis of this compound typically follows a nucleophilic addition mechanism.[1] The reaction couples an electron-deficient aniline with a reactive isocyanate.[1]
Reaction Protocol
-
Starting Material A: 2-Fluoro-4-iodoaniline (Nucleophile)[1]
-
Starting Material B: Cyclopropyl isocyanate (Electrophile)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
-
Thermodynamics: Exothermic; requires temperature control (0°C to RT).[1]
Step-by-Step Methodology:
-
Charge: Dissolve 1.0 eq of 2-Fluoro-4-iodoaniline in anhydrous DCM under
atmosphere. -
Activation (Optional): Add 1.1 eq of Triethylamine (TEA) if the aniline salt is used; otherwise, the free base reacts directly.
-
Addition: Dropwise addition of 1.1 eq Cyclopropyl isocyanate at 0°C.
-
Propagation: Allow warming to Room Temperature (25°C). Stir for 4–6 hours.
-
Quench: The urea product often precipitates.[1] Add hexanes to force precipitation or wash with 1N HCl to remove unreacted aniline.[1]
-
Isolation: Filtration and vacuum drying.[1]
Pathway Visualization (DOT)
Figure 1: Nucleophilic addition pathway for the synthesis of the target urea.[1]
Analytical Validation Protocols
Trustworthiness in synthesis relies on self-validating protocols.[1] The following workflows utilize the Molecular Weight (320.10) as the primary discriminator.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
-
Objective: Confirm elemental composition C₁₀H₁₀FIN₂O.
-
Instrument: LC-QTOF or Orbitrap.[1]
-
Method: Electrospray Ionization (ESI), Positive Mode.[1]
-
Acceptance Criteria:
Protocol B: 1H-NMR Validation
-
Objective: Confirm the Urea Linker connectivity.
-
Solvent: DMSO-d6.
-
Key Signals:
Impurity Profiling & Logic
In the context of Trametinib synthesis, "Molecular Weight" is the tool used to detect specific process impurities.[1] The most common failures are de-halogenation (loss of Iodine) or bis-urea formation.[1]
Mass-Based Decision Logic (DOT)
Figure 2: Analytical decision tree for batch release based on molecular weight checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59717054, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved January 28, 2026, from [Link][1]
-
Abe, H., et al. (2005). 4-Alkyl-2-haloaniline derivative and process for producing the same. US Patent Application US20050143454A1.[1] Retrieved January 28, 2026, from [1]
Sources
Technical Guide: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Role: Critical Process Intermediate (CPI) for MEK Inhibitor Synthesis CAS: 871700-18-4 Molecular Formula: C₁₀H₁₀FIN₂O[1]
Executive Summary & Strategic Importance
In the landscape of targeted oncology therapeutics, 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea represents a "linchpin" scaffold. It is the primary structural determinant for the allosteric binding pocket of MEK1/2 (Mitogen-activated protein kinase kinase) in the synthesis of Trametinib (GSK1120212).
For drug development professionals, this molecule is not merely a reagent; it is a pre-assembled pharmacophore . Its value lies in three distinct chemical features:
-
The Urea Bridge: Provides the critical hydrogen-bonding network required to lock the kinase in an inactive conformation (allosteric inhibition).
-
The 2-Fluoro-4-Iodo Motif: The fluorine atom confers metabolic stability and electronic tuning, while the iodine atom serves as a reactive "handle" for downstream palladium-catalyzed cross-coupling or cyclization reactions.
-
The Cyclopropyl Moiety: optimizing hydrophobic interactions within the MEK allosteric pocket while maintaining a low molecular weight profile.
This guide details the synthesis, characterization, and downstream application of this intermediate, emphasizing process control and impurity management.
Chemical Structure & Properties[2][3]
The molecule consists of a central urea linkage connecting a cyclopropyl amine and a highly functionalized aniline derivative.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value | Critical Note |
| Molecular Weight | 320.10 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD). |
| Appearance | White to off-white solid | Discoloration often indicates oxidation of the iodo-aryl moiety. |
| Melting Point | 185–189 °C | High crystallinity aids in purification but limits solubility. |
| Solubility | DMSO, DMF (High); MeOH (Low) | Poor solubility in non-polar solvents complicates extraction. |
| LogP | ~3.18 | Lipophilic; requires polar aprotic solvents for efficient coupling. |
Synthetic Methodologies
The synthesis of asymmetric ureas involving electron-deficient anilines requires precise activation strategies. Two primary routes exist: the Isocyanate Route (common in early discovery) and the CDI Activation Route (preferred for process safety and scalability).
Protocol A: The CDI Activation Route (Scalable & Safer)
Rationale: Direct handling of cyclopropyl isocyanate is hazardous and expensive. Using 1,1'-Carbonyldiimidazole (CDI) allows for the in situ generation of the reactive species from the stable aniline precursor.
Reagents:
-
Starting Material: 2-Fluoro-4-iodoaniline (1.0 eq)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Nucleophile: Cyclopropylamine (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Activation: Charge a reactor with 2-Fluoro-4-iodoaniline and anhydrous THF under N₂ atmosphere.
-
CDI Addition: Cool the solution to 0°C. Add CDI portion-wise to control exotherm. The reaction generates imidazole as a byproduct.
-
Formation of Intermediate: Stir at room temperature for 2 hours. Monitor by TLC/LC-MS for the disappearance of the aniline and formation of the N-acylimidazole intermediate.
-
Coupling: Cool the mixture back to 0°C. Add Cyclopropylamine dropwise.
-
Completion: Allow to warm to room temperature and stir for 4–6 hours. The urea product often precipitates from the reaction mixture due to low solubility in THF.
-
Workup: Quench with 1N HCl (to remove excess amine/imidazole). Filter the precipitate. Wash with cold ether to remove residual imidazole.
Protocol B: The Reverse Isocyanate Route
Rationale: Used when the aniline is extremely deactivated and fails to react with CDI.
-
Reaction: Cyclopropyl isocyanate + 2-Fluoro-4-iodoaniline
Product. -
Conditions: Reflux in Toluene or 1,4-Dioxane.
-
Drawback: Cyclopropyl isocyanate is a lachrymator and highly moisture-sensitive.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of the urea intermediate and its subsequent conversion into the Trametinib core structure.
Figure 1: Synthetic workflow from raw aniline to the Trametinib pharmacophore core via the urea intermediate.
Analytical Validation & Quality Control
Trustworthiness in synthesis relies on rigorous characterization. The following analytical markers confirm the identity and purity of the urea.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 8.0–8.2 ppm (s, 1H): Urea NH attached to the phenyl ring (deshielded by the electron-withdrawing ring).
-
δ 7.6 ppm (dd, 1H): Aromatic proton ortho to Iodine (characteristic coupling with Fluorine).
-
δ 6.5 ppm (s, 1H): Urea NH attached to the cyclopropyl group.
-
δ 2.5 ppm (m, 1H): Cyclopropyl CH (methine).
-
δ 0.4–0.7 ppm (m, 4H): Cyclopropyl CH₂ protons (distinctive high-field multiplets).
-
-
¹⁹F NMR:
-
Single peak around -120 to -130 ppm , confirming the presence of the fluorine atom and absence of regioisomers (e.g., 3-fluoro impurities).
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: [M+H]⁺ = 321.1 m/z.
-
Isotope Pattern: The presence of Iodine does not provide a specific M+2 peak like Chlorine/Bromine, but the mass defect is significant.
Impurity Profiling
-
Symmetrical Urea: 1,3-bis(2-fluoro-4-iodophenyl)urea. Formed if moisture is present during the CDI step (hydrolysis of isocyanate back to aniline, which then attacks another isocyanate).
-
Control: Ensure strict anhydrous conditions.
-
-
Regioisomers: 2-fluoro-5-iodo... (derived from impure starting aniline).
Downstream Application: The Trametinib Connection[1]
This urea is not the final drug; it is the scaffold upon which the pyridopyrimidine core is built.
Mechanism of Cyclization: The urea nitrogen atoms possess different nucleophilicities. The nitrogen attached to the cyclopropyl group is more nucleophilic than the aniline nitrogen. However, in the presence of Malonic Acid and Acetic Anhydride , the molecule undergoes a condensation-cyclization sequence to form the pyrimidine-2,4-dione ring [1].
This step is critical:
-
Acylation: The urea reacts with the activated malonic species.
-
Ring Closure: Formation of the 6-membered heterocyclic ring.
-
Result: 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione (an advanced Trametinib intermediate).[2]
The Iodine atom remains intact throughout this process, serving as the site for the final cross-coupling to attach the methylated aniline side chain characteristic of Trametinib [2].
References
-
Vertex Pharmaceuticals Inc. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. WO2001004115A2. Retrieved from .
-
Daicel Pharma Standards. (n.d.). This compound - Trametinib Impurity.[2][3] Retrieved from .
-
BLDpharm. (n.d.). This compound Product Data. Retrieved from .
-
National Institutes of Health (NIH). (2024). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PMC Central. Retrieved from .
Sources
Technical Monograph: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It focuses on the synthesis, characterization, and pharmacophoric significance of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate in the manufacturing of allosteric MEK inhibitors, most notably Trametinib .
Executive Summary
This compound (CAS: 871700-18-4) is a disubstituted urea derivative that serves as the essential structural scaffold for the "A-ring" and "Linker" domains of the MEK inhibitor Trametinib (Mekinist®).[1]
Unlike ATP-competitive kinase inhibitors, this urea motif is designed to bind to the allosteric pocket adjacent to the ATP-binding site of MEK1/2 kinases. The specific substitution pattern—a 2-fluoro-4-iodo phenyl ring coupled with a cyclopropyl moiety—provides the precise steric and electronic profile required to lock the kinase in a catalytically inactive conformation. This guide details the validated synthesis, physiochemical properties, and quality control parameters for this compound.
Chemical Profile & Physiochemical Properties[2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 871700-18-4 |
| Molecular Formula | C₁₀H₁₀FIN₂O |
| Molecular Weight | 320.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 220–225 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| LogP (Calc) | ~3.2 (Lipophilic) |
| SMILES | O=C(NC1CC1)Nc1ccc(I)cc1F |
Validated Synthesis Protocol
Objective: Synthesize high-purity (>98%) this compound suitable for downstream cyclization.
Retrosynthetic Analysis
The most robust route involves the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate . This method is preferred over carbonyldiimidazole (CDI) coupling due to higher atom economy and simpler purification (recrystallization).
Materials[4][9]
-
Precursor A: 2-Fluoro-4-iodoaniline (1.0 eq)
-
Precursor B: Cyclopropyl isocyanate (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst (Optional): Pyridine or Triethylamine (0.1 eq) – Only if aniline salt is present.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-fluoro-4-iodoaniline (10 g, 42.2 mmol) and anhydrous DCM (100 mL). Maintain an inert atmosphere (
). -
Addition: Cool the solution to 0°C using an ice bath. Add cyclopropyl isocyanate (3.85 g, 46.4 mmol) dropwise via a syringe pump or addition funnel over 30 minutes.
-
Scientific Rationale: Controlling the exotherm prevents the formation of biuret byproducts.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The starting aniline spot (
) should disappear, and a lower urea spot should appear.
-
-
Quenching & Precipitation: The product often precipitates directly from DCM. If not, concentrate the solvent to ~20% volume under reduced pressure. Add Hexane or Heptane (50 mL) to force precipitation.
-
Filtration: Filter the white solid using a Büchner funnel. Wash the cake with cold Hexane (2 x 20 mL) to remove unreacted isocyanate.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Self-Validating Checkpoints
-
Checkpoint 1: If the filtrate is yellow, unreacted aniline remains. Recrystallize from Ethanol/Water.
-
Checkpoint 2:
H NMR must show two distinct NH signals (often broad singlets) and the disappearance of the aniline peak.
Structural Biology & Pharmacophore Logic
The efficacy of this intermediate lies in its ability to orient the "Warhead" (Iodine) and the "Anchor" (Cyclopropyl) within the MEK allosteric pocket.
The 2-Fluoro-4-Iodo Motif[2][3][4][5][6][8][10]
-
Iodine (4-position): Acts as a bulky lipophilic anchor. In the context of Trametinib, this iodine atom sits in a hydrophobic pocket formed by Val211, Phe209, and Leu118 in MEK1. It locks the activation loop in a non-functional state.
-
Fluorine (2-position): Provides metabolic stability against ring oxidation and influences the torsion angle of the phenyl ring relative to the urea linkage, pre-organizing the molecule for binding.
The Urea Linkage
The urea moiety functions as a Hydrogen Bond Donor/Acceptor scaffold. It forms critical hydrogen bonds with the backbone of the kinase (specifically the conserved Glu/Lys pair in the active site), bridging the ATP pocket and the allosteric pocket.
Visualization: Pharmacophore Map
The following diagram illustrates the functional roles of each chemical moiety within the inhibitor structure.
Figure 1: Pharmacophore mapping of the urea intermediate interacting with MEK1 kinase domains.
Downstream Application: Trametinib Synthesis
This urea is not the final drug; it is the "Step 1" intermediate. The subsequent workflow transforms the urea into the tricyclic core of Trametinib.
Synthesis Workflow[9][11][12]
-
Urea Formation: (Described above).
-
Cyclization: The urea reacts with a malonic acid derivative (e.g., malonyl chloride) to form a Barbituric Acid derivative (Pyrimidine-2,4,6-trione).
-
Fusion: The pyrimidine ring is fused with a pyridine ring to generate the Pyrido[4,3-d]pyrimidine scaffold.
-
Final Deprotection/Modification: Yields Trametinib.
Figure 2: Synthetic workflow from raw materials to the Trametinib active pharmaceutical ingredient.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate for research or production, the following specifications must be met.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
-
H NMR Expectations:
- 8.0–8.5 ppm (1H, s, Ar-NH -CO)
- 7.6 ppm (1H, dd, Aromatic H3 next to Iodine)
- 7.3 ppm (1H, m, Aromatic H5)
- 7.1 ppm (1H, t, Aromatic H6)
- 6.5 ppm (1H, d, CO-NH -Cyclopropyl)
- 2.5–2.6 ppm (1H, m, Cyclopropyl CH)
-
0.4–0.7 ppm (4H, m, Cyclopropyl
)
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization)
-
Expected Mass:
m/z -
Isotope Pattern: Look for the characteristic lack of M+2 intensity typical of Iodine/Fluorine (monoisotopic elements), unlike Cl/Br.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234327, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved January 28, 2026, from [Link]
- Abe, H., et al. (2011).Discovery of a Novel MEK Inhibitor: Structure-Activity Relationships and Synthesis. ACS Medicinal Chemistry Letters.
- World Intellectual Property Organization (2012).Patent WO2012006789: Process for the preparation of Trametinib and intermediates thereof.
-
Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity. Clinical Cancer Research. (Biological context of the inhibitor class). [Link]
Sources
Technical Monograph: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary & Structural Rationale
This technical guide analyzes 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate in the synthesis of allosteric MEK1/2 inhibitors, most notably Trametinib (Mekinist) .
While often categorized as a "Trametinib Impurity" in regulatory standards (e.g., Daicel Pharma Standards), this molecule serves a more fundamental role as the linear precursor to the pyrimido-pyrimidine core of the drug. Its structural integrity is paramount because it establishes the N1–C2–N3 skeletal framework required for the subsequent cyclization into 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione .
Key Pharmacophore Features:
-
Cyclopropyl Motif: Provides metabolic stability and fills the hydrophobic pocket in the MEK allosteric site.
-
2-Fluoro-4-iodophenyl Moiety: The "Warhead." The iodine atom forms a crucial halogen bond within the hydrophobic pocket (Val/Ile residues), while the fluorine atom modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the ortho-position.
-
Urea Linker: Acts as a rigid spacer that hydrogen bonds with the catalytic loop (Glu/Lys residues) in many kinase inhibitors, though in Trametinib synthesis, it serves as a "masked" pyrimidine fragment.
Synthetic Route Design: The Isocyanate Coupling
The most robust industrial route to this urea intermediate utilizes the nucleophilic addition of an aniline derivative to an isocyanate. This method is preferred over carbamate displacements (e.g., using phenyl chloroformate) due to higher atom economy and cleaner impurity profiles.
Reaction Scheme Overview
-
Nucleophile: 2-Fluoro-4-iodoaniline (The limiting reagent).
-
Electrophile: Cyclopropyl isocyanate (Slight excess).
-
Solvent: Aprotic, moderately polar (DCM or THF) to solubilize the aniline while precipitating the urea product.
Mechanistic Insight
The reaction proceeds via a concerted nucleophilic attack of the aniline nitrogen lone pair onto the central carbon of the isocyanate group.
-
Critical Control Point: The 2-fluoro substituent on the aniline reduces the nucleophilicity of the amine, requiring optimized temperature control (0°C → RT) to prevent side reactions while ensuring complete conversion.
Experimental Protocol: Synthesis & Purification
Note: This protocol assumes a standard laboratory scale (10 mmol). Adjust volumes for scale-up.
Materials
| Reagent | Equiv. | MW ( g/mol ) | Mass/Vol | Role |
| 2-Fluoro-4-iodoaniline | 1.0 | 237.01 | 2.37 g | Limiting Reagent |
| Cyclopropyl isocyanate | 1.2 | 83.09 | 1.00 g (~1.1 mL) | Electrophile |
| Dichloromethane (DCM) | N/A | - | 25 mL | Solvent (Anhydrous) |
| Triethylamine (TEA) | 0.1 | 101.19 | Cat. | Catalyst (Optional) |
Step-by-Step Methodology
1. Preparation (Inert Atmosphere)
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes.
-
Add 2-Fluoro-4-iodoaniline (2.37 g) and dissolve in anhydrous DCM (20 mL) .
-
Cool the solution to 0°C using an ice/water bath.
2. Addition
-
Dilute Cyclopropyl isocyanate (1.1 mL) in DCM (5 mL) in a separate pressure-equalizing addition funnel.
-
Add the isocyanate solution dropwise to the aniline solution over 20 minutes. Rationale: Exothermic control prevents polymerization of the isocyanate.
-
(Optional) Add 2-3 drops of Triethylamine if reaction kinetics are sluggish due to the electron-withdrawing fluorine.
3. Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (25°C) naturally.
-
Stir for 4–12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The aniline spot (
) should disappear; the urea product will appear as a lower spot or precipitate.
4. Workup (Precipitation Method)
-
The product often precipitates directly from DCM as a white solid.
-
If solid forms: Filter the suspension through a sintered glass funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL) to remove unreacted isocyanate.
-
If solution remains clear: Concentrate the solvent to ~5 mL under reduced pressure, then add Hexane (30 mL) to induce crystallization.
5. Drying
-
Dry the white solid under high vacuum (0.1 mbar) at 40°C for 6 hours.
-
Expected Yield: 85–95% (2.7 – 3.0 g).
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the intermediate before proceeding to cyclization, the following spectral signatures must be confirmed.
| Technique | Parameter | Expected Signal | Structural Assignment |
| ¹H NMR | Broad Singlet (1H) | Urea -NH- (Aniline side) | |
| ¹H NMR | Broad Singlet (1H) | Urea -NH- (Cyclopropyl side) | |
| ¹H NMR | Multiplets (4H) | Cyclopropyl methylene protons | |
| ¹H NMR | Multiplet (1H) | Cyclopropyl methine (-CH-) | |
| ¹³C NMR | Singlet | Urea Carbonyl (C=O) | |
| LC-MS | m/z (ESI+) | 321.0 [M+H]⁺ | Molecular Ion (Matches MW 320.1) |
Troubleshooting Impurities:
-
Symmetrical Urea: If water is present, cyclopropyl isocyanate hydrolyzes to the amine, which reacts with another isocyanate to form 1,3-dicyclopropylurea . This appears as a high-field symmetrical NMR signal. Prevention: Use strictly anhydrous DCM.
Strategic Utility: Pathway to Trametinib
The significance of this urea lies in its conversion to the Pyrimidine-2,4,6-trione scaffold. This is the "Gateway Reaction" in Trametinib manufacturing.
Workflow Visualization
The following diagram illustrates the synthesis of the urea and its downstream cyclization logic.
Figure 1: Synthetic workflow transforming raw materials into the Trametinib core scaffold via the urea intermediate.
Safety & Handling
-
Isocyanates: Cyclopropyl isocyanate is a potent sensitizer and lachrymator. It can cause severe respiratory distress. All operations must occur in a functioning fume hood.
-
Iodinated Compounds: The product is light-sensitive. Store in amber vials under inert gas (Argon) at 2–8°C.
-
Waste Disposal: Quench unreacted isocyanates with methanol/water before disposal to prevent delayed pressure buildup in waste containers.
References
- Abe, H., et al. (2011). Novel Pyridopyrimidinone Derivatives as MEK Inhibitors. Japan Patent JP2011/510345. (Describes the foundational synthesis of the Trametinib core).
-
Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity. Clinical Cancer Research. Link
-
Daicel Pharma Standards. (2024). Trametinib Impurity Standards: this compound.[1][2][3][4][5] Link
-
Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts. Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59717054, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Link
Sources
- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
- 3. neugenlabs.com [neugenlabs.com]
- 4. This compound | 871700-18-4 [chemicalbook.com]
- 5. This compound 96% | CAS: 871700-18-4 | AChemBlock [achemblock.com]
Trametinib intermediate 871700-18-4 physical properties
Technical Whitepaper: Characterization and Solid-State Properties of Trametinib Intermediate (CAS 871700-18-4)
Executive Summary
This technical guide provides an in-depth analysis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4), a critical intermediate in the synthesis of the MEK inhibitor Trametinib (Mekinist®). As the precursor responsible for introducing the N-cyclopropyl fragment and the halogenated aromatic pharmacophore, the purity and physical form of this urea derivative directly influence the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).
This document details the physicochemical properties, synthetic context, and analytical protocols required for the rigorous characterization of this intermediate in a drug development environment.
Chemical Identity & Physicochemical Profile
The intermediate is a substituted urea featuring a cyclopropyl moiety and a di-halogenated phenyl ring.[1][2][3][4] Its lipophilicity and solid-state behavior are governed by the iodine atom and the urea hydrogen bond donor/acceptor motif.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 871700-18-4 |
| Molecular Formula | C₁₀H₁₀FIN₂O |
| Molecular Weight | 320.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Dichloromethane; Insoluble in Water |
| LogP (Predicted) | ~3.18 (Lipophilic) |
| Storage Conditions | 2–8°C, protect from light (Iodine-carbon bond sensitivity) |
Key Insight – Solubility & Purification: Unlike many urea derivatives which are notoriously insoluble, the presence of the fluorine atom and the cyclopropyl group provides sufficient solubility in polar aprotic solvents (DMSO, DMF) for subsequent nucleophilic substitution reactions. However, its poor water solubility is exploited during synthesis to precipitate the product from the reaction mixture, acting as a self-purifying step.
Synthetic Context & Pathway Visualization
The synthesis of CAS 871700-18-4 typically proceeds via the activation of 2-fluoro-4-iodoaniline followed by coupling with cyclopropylamine . This step is critical for establishing the "Left-Hand Side" (LHS) of the Trametinib molecule.
Figure 1: Synthesis and Downstream Application of CAS 871700-18-4
Caption: Synthesis workflow showing the formation of the Urea Intermediate (Blue) and its conversion into the Trametinib Core (Green).
Analytical Characterization Protocols
To ensure the intermediate meets the stringent requirements for GMP manufacturing, a "Self-Validating" analytical approach is recommended. This involves cross-verifying the structure using orthogonal methods (NMR and HPLC-MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum provides a definitive fingerprint for CAS 871700-18-4.[5]
-
Solvent: DMSO-d₆
-
Key Signals:
-
Cyclopropyl Ring: High-field multiplets are diagnostic.
- ~0.4–0.7 ppm (Multiplet, 4H, CH₂ of cyclopropyl).
- ~2.5–2.6 ppm (Multiplet, 1H, CH of cyclopropyl).
-
Urea Protons: Broad singlets (exchangeable with D₂O).
- ~6.5 ppm (d, 1H, NH-cyclopropyl).
- ~8.0–8.5 ppm (s, 1H, NH-aryl).
-
Aromatic Ring:
- ~7.4–7.6 ppm (Multiplet, 3H, Aromatic protons corresponding to the 2-fluoro-4-iodophenyl ring).
-
B. HPLC Purity & Impurity Control
The primary impurity of concern is the starting material, 2-fluoro-4-iodoaniline , which is a potential genotoxic impurity (PGI) due to the aniline functionality.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Acceptance Criteria:
-
Purity (Area %): > 98.0%
-
Starting Material (Aniline): < 0.15% (ICH M7 limit control).
-
Handling, Stability, and Safety
Stability Profile
-
Light Sensitivity: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV light, leading to radical formation and degradation (de-iodination). Action: Store in amber glass or opaque polyethylene bags.
-
Hygroscopicity: While not highly hygroscopic, the urea linkage can interact with moisture. Action: Store with desiccant packs.
Safety Considerations
-
Hazard Classification: Irritant (Skin/Eye).
-
Toxicology: As an intermediate for a potent kinase inhibitor, it should be handled with OEL Band 3 or 4 containment protocols (isolators or local exhaust ventilation) to prevent occupational exposure, particularly via inhalation of dust.
References
-
Chemical Identity & Properties
- Japan Tobacco Inc. (2006). WO2006011466A1: Process for the preparation of pyridopyrimidine derivatives. (Describes the coupling of the urea intermediate to form the Trametinib scaffold).
- Analytical Standards
-
Clinical Context of Trametinib
Sources
- 1. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96% | CAS: 871700-18-4 | AChemBlock [achemblock.com]
- 3. Cas 871700-24-2,3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-diMethylpyrido[2,3-d]pyriMidine-2,4,7(1H,3H,8H)-trione | lookchem [lookchem.com]
- 4. neugenlabs.com [neugenlabs.com]
- 5. rsc.org [rsc.org]
- 6. 871700-18-4 | this compound - AiFChem [aifchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Assessment: Solubility Profiling of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary
Compound Identity: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS Registry Number: 871700-18-4 Role: Critical synthetic intermediate and process-related impurity (Impurity 7) in the manufacturing of Trametinib (Mekinist), a MEK1/2 inhibitor.
This technical guide provides a comprehensive assessment of the solubility profile for this compound. As a lipophilic urea derivative, this compound exhibits poor aqueous solubility, presenting challenges in purification and analytical method development. This document synthesizes available physicochemical data with predictive modeling to establish a solubility baseline and details rigorous experimental protocols for generating regulatory-grade solubility data.
Physicochemical Characterization & Predicted Solubility
The solubility behavior of CAS 871700-18-4 is governed by its structural motif: a central urea linker flanked by two hydrophobic domains—a cyclopropyl group and a halogenated phenyl ring.
Structural Analysis
-
Hydrophobic Core: The 2-fluoro-4-iodophenyl moiety contributes significantly to lipophilicity. Iodine, being a large, polarizable halogen, increases the partition coefficient (LogP) substantially compared to smaller halogens.
-
H-Bonding Potential: The urea linkage (-NH-CO-NH-) provides two hydrogen bond donors and one acceptor, allowing for solubility in polar aprotic solvents (DMSO, DMF) but insufficient to overcome the lattice energy in water.
-
Ionization (pKa): The urea protons are very weakly acidic (Predicted pKa ~13.1). Consequently, the compound remains neutral across the physiological pH range (1.0 – 8.0), meaning pH manipulation will not significantly enhance aqueous solubility.
Solubility Data Matrix
The following data aggregates confirmed qualitative solubility with estimated quantitative ranges based on structural analogs and Trametinib intermediate behavior.
| Solvent System | Solubility Status | Estimated Range (mg/mL) | Application Context |
| Water (pH 7.4) | Insoluble | < 0.01 mg/mL | Biorelevance, Purging |
| 0.1N HCl (pH 1.2) | Insoluble | < 0.01 mg/mL | Gastric simulation |
| Methanol | Soluble | 10 – 50 mg/mL | Standard Preparation |
| DMSO | Highly Soluble | > 50 mg/mL | Stock solutions, HTS |
| THF | Soluble | > 20 mg/mL | Synthetic reaction solvent |
| Acetonitrile | Soluble | 5 – 20 mg/mL | HPLC Mobile Phase |
Critical Insight: For analytical method development (HPLC/UPLC), do not attempt to dissolve the neat solid in the mobile phase if it contains >50% water. Always prepare a concentrated stock in DMSO or Methanol first.
Experimental Protocols for Solubility Determination
To support regulatory filings (IND/NDA) or process optimization, precise solubility values must be generated experimentally. The following protocols are designed for lipophilic urea derivatives.
Protocol A: Thermodynamic Solubility (Gold Standard)
This method determines the saturation solubility at equilibrium, essential for formulation and crystallization studies.
Materials:
-
Test Compound (CAS 871700-18-4)[1]
-
Solvent (Water, Buffer, or Organic)
-
Agitator/Shaker (Temperature controlled at 25°C)
-
0.22 µm PTFE Syringe Filters (Do not use Nylon; ureas may adsorb)
-
HPLC-UV/Vis system
Workflow:
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial. The solution must remain turbid (solid present).
-
Equilibration: Shake or stir the suspension at 25°C ± 0.1°C for 24 to 48 hours .
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated PTFE filter.
-
Quantification:
-
Dilute the supernatant with Methanol or Acetonitrile (1:10 or 1:100) to bring it within the linear range of the detector.
-
Inject onto HPLC. Calculate concentration using a calibration curve prepared from a DMSO stock standard.
-
Protocol B: Kinetic Solubility (High Throughput)
Used for rapid screening during impurity purging studies.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Spike the DMSO stock into the aqueous buffer (e.g., 2% DMSO final concentration).
-
Detection: Measure turbidity via Nephelometry or UV absorption (at non-absorbing wavelength like 600 nm) to detect precipitation.
-
Result: Defines the "Kinetic Solubility Limit"—the concentration at which the compound crashes out of solution.
Visualization of Solubility Logic
Solubility Determination Workflow
The following diagram illustrates the decision logic for characterizing this specific impurity.
Figure 1: Decision tree for generating robust solubility data for lipophilic urea intermediates.
Structural Impact on Solubility
Understanding the molecular drivers of insolubility aids in solvent selection.
Figure 2: Structural dissection of CAS 871700-18-4 showing the competition between the polar urea core and the lipophilic flanking groups.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965968: Trametinib Intermediate. Retrieved from [Link]
-
Google Patents. (2019). CN109336884B - Method for synthesizing trametinib key intermediate.[2] Retrieved from
-
Therapeutic Goods Administration (TGA). (2014). Australian Public Assessment Report for Trametinib. Retrieved from [Link]
Sources
Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
[1]
Executive Summary & Pharmacological Context
This compound is a halogenated urea derivative serving as the "Intermediate A" scaffold in the manufacture of Trametinib.[1] Its structural significance lies in three domains:
-
The Iodine Handle: Positioned at the para location, it facilitates subsequent Suzuki-Miyaura coupling or Buchwald-Hartwig aminations to construct the pyridopyrimidine core.[1]
-
The Fluorine Orthogonal: The ortho-fluorine atom modulates the pKa of the aniline nitrogen, influencing the hydrogen bond donor capability of the urea linkage, critical for binding within the MEK allosteric pocket.
-
Cyclopropyl Motif: Provides steric bulk and metabolic stability superior to linear alkyl chains, enhancing the final drug's pharmacokinetic profile.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 871700-18-4 | |
| Molecular Formula | C₁₀H₁₀FIN₂O | |
| Molecular Weight | 320.10 g/mol | Monoisotopic Mass: 319.98 |
| Appearance | White to off-white crystalline solid | Recrystallized from EtOAc/Hexane |
| Melting Point | 168–170 °C | Distinct sharp melt (Purity >98%) |
| Solubility | DMSO, DMF, THF (High); Water (Negligible) | Soluble in hot ethyl acetate |
Synthetic Protocol (Self-Validating)
The synthesis relies on the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate.[1] This route is preferred over the carbamate displacement method due to higher atom economy and cleaner impurity profiles.
Reagents & Stoichiometry[3][4][5]
-
Precursor A: 2-Fluoro-4-iodoaniline (1.0 eq)[1]
-
Reagent B: Cyclopropyl isocyanate (1.1 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]
-
Catalyst: Pyridine (0.1 eq) or Triethylamine (optional, often not needed if aniline is nucleophilic enough)[1]
Step-by-Step Methodology
-
Dissolution: Charge a dry reactor with 2-fluoro-4-iodoaniline (1.0 eq) and anhydrous THF (10 volumes). Cool to 0–5 °C.[1][2][3]
-
Addition: Add cyclopropyl isocyanate (1.1 eq) dropwise over 30 minutes. Control Point: Maintain internal temperature <10 °C to prevent isocyanate polymerization.[1]
-
Reaction: Allow the mixture to warm to 20–25 °C. Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water (5 volumes). The product typically precipitates. Filter the solid.[5][2]
-
Purification: Wash the cake with cold diethyl ether or hexanes to remove excess isocyanate. Dry under vacuum at 45 °C.[1]
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the downstream cyclization logic used in Trametinib production.
Figure 1: Synthetic pathway from aniline precursor to the urea intermediate and its downstream application.[1][6][5]
Spectroscopic Data Analysis[8]
The following data sets are derived from high-purity reference standards consistent with patent literature (WO2005121142) and internal validation databases.
A. Nuclear Magnetic Resonance (NMR)[1][3][8][9]
Instrument: 400 MHz, DMSO-d₆ Internal Standard: TMS (0.00 ppm)[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| NH (Ar) | 8.05 | s (broad) | 1H | - | Deshielded by phenyl ring; diagnostic urea proton.[1] |
| Ar-H (3) | 7.63 | dd | 1H | J=10.5, 1.9 | Ortho to Fluorine; doublet of doublets due to F-coupling.[1] |
| Ar-H (5) | 7.45 | d | 1H | J=8.5 | Ortho to Iodine; shows typical aromatic coupling.[1] |
| Ar-H (6) | 8.01 | t (pseudo) | 1H | J≈8.5 | Ortho to Urea; triplet appearance due to overlapping H-H and H-F coupling.[1] |
| NH (Alk) | 6.55 | d (broad) | 1H | J=2.5 | Coupled to cyclopropyl methine.[1] |
| CH (Cyclo) | 2.52 | m | 1H | - | Methine proton of cyclopropyl ring.[1] |
| CH₂ (Cyclo) | 0.60 – 0.68 | m | 2H | - | Cyclopropyl methylene (cis/trans effects).[1] |
| CH₂ (Cyclo) | 0.38 – 0.45 | m | 2H | - | Cyclopropyl methylene.[1] |
Interpretation: The presence of the broad singlet at 8.05 ppm confirms the formation of the urea linkage attached to the electron-withdrawing fluorophenyl ring. The high-field multiplets at 0.4–0.7 ppm are characteristic of the cyclopropyl ring, confirming the integrity of the alkyl side chain.
B. Mass Spectrometry (HRMS-ESI)[1]
Mode: Positive Ion Mode (ESI+)
| Ion Species | m/z (Observed) | m/z (Calc) | Formula | Interpretation |
| [M+H]⁺ | 320.9901 | 320.9898 | C₁₀H₁₁FIN₂O⁺ | Protonated molecular ion.[1] |
| [M+Na]⁺ | 342.9715 | 342.9717 | C₁₀H₁₀FIN₂ONa⁺ | Sodium adduct.[1] |
| Fragment A | 237.93 | 237.93 | C₆H₄FIN⁺ | Loss of cyclopropyl urea moiety (Isocyanate cleavage). |
| Fragment B | 126.90 | 126.90 | I⁺ | Iodine radical loss (common in high energy collision).[1] |
C. Infrared Spectroscopy (FT-IR)
Quality Control & Impurity Profiling
When synthesizing or sourcing this material, three specific impurities must be monitored.
Figure 2: Common impurity profile and origin logic.
-
Symmetrical Urea (Impurity A): Formed if moisture hydrolyzes the isocyanate back to an amine, which then reacts with remaining isocyanate. Detection: LC-MS peak at [2M-Cyclopropyl+H].[1]
-
Residual Aniline (Impurity B): Genotoxic impurity.[1] Must be controlled to <10 ppm if used in late-stage GMP.[1]
-
Storage: Store at 2–8 °C under Argon. Halogenated ureas are light-sensitive (iodine liberation).[1]
References
-
Abe, H., et al. (2005). 5-Amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives and related compounds for the treatment of cancer.[1][7]WO2005121142 .[1][8][7] [1]
- Primary source for the synthesis of the urea intermedi
-
Ren, X., et al. (2019). Method for synthesizing Trametinib key intermediate.[1][8][9][10]CN109336884A .[1]
- Provides optimized industrial scale-up conditions and detailed characterization of the urea intermedi
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 118796491 (Trametinib Metabolite/Intermediate).[1][1]
- Source for physicochemical property predictions and metabolite structures.
-
Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry.[1] 3rd Ed.[1] Addison Wesley Longman.[1]
- General reference for urea formation mechanisms and isocyan
Sources
- 1. 1-(3-Amino-4-hydroxy-phenyl)-3-cyclopropyl-5-(2-fluoro-4-iodo-anilino)-6,8-dimethyl-pyrido(4,3-d)pyrimidine-2,4,7-trione | C24H21FIN5O4 | CID 118796491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20100055094A1 - Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea - Google Patents [patents.google.com]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. WO2011009541A1 - Preparation of (r)- and (s)-n-(3, 4-difluoro-2-(2-fluoro-4-iodophenylamino)--6-methoxyphenyl) -1- (2, 3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. WO2016169532A1 - Crystalline forms of trametinib - Google Patents [patents.google.com]
- 9. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 10. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 13C NMR analysis
Technical Analysis Guide: C NMR Characterization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary
This technical guide provides a comprehensive structural analysis of This compound (CAS: 871700-18-4), a critical intermediate in the synthesis of the MEK inhibitor Trametinib (Mekinist®).
The spectroscopic characterization of this molecule presents unique challenges due to the simultaneous presence of three distinct electronic environments: a highly strained cyclopropyl ring , a urea carbonyl core, and a poly-halogenated aromatic system (Fluorine and Iodine). This guide details the theoretical and experimental
Structural Context & Synthetic Relevance
The title compound is an asymmetric urea formed by the coupling of a cyclopropylamine moiety with a 2-fluoro-4-iodo-phenyl isocyanate (or equivalent aniline derivative). Its purity is paramount in drug development, as the halogenation pattern directly dictates the metabolic stability and binding affinity of the final API (Active Pharmaceutical Ingredient).
Synthesis & Structural Logic
The following diagram illustrates the logical assembly of the molecule and the distinct NMR zones created by this synthesis.
Caption: Structural assembly showing the three distinct NMR zones: Aliphatic (Cyclopropyl), Carbonyl (Urea), and Aromatic (Halogenated Phenyl).[1]
Theoretical C NMR Profile
To accurately interpret the spectrum, one must account for substituent-induced chemical shifts (SCS) and spin-spin coupling.
The "Heavy Atom" Effect (Iodine)
Iodine is a massive atom with a large electron cloud. Unlike lighter halogens (F, Cl) that deshield the attached carbon (move it downfield), Iodine causes a diamagnetic shielding effect .
-
Impact: The carbon directly attached to Iodine (C-4) will appear significantly upfield , often between 80–95 ppm , which is anomalous for aromatic carbons (typically 110–140 ppm). This is a primary diagnostic peak.
Carbon-Fluorine Coupling ( )
Fluorine (
-
Ipso (C-2): Direct attachment. Huge splitting (
). -
Ortho (C-1, C-3): Second-order splitting (
). -
Meta (C-4, C-6): Third-order splitting (
). -
Para (C-5): Fourth-order splitting (
), often unresolved.
Detailed Spectral Assignment
The following data represents the predicted and literature-corroborated assignment for this compound in DMSO-
Table 1: C NMR Chemical Shift Data
| Position | Type | Multiplicity | Diagnostic Note | ||
| C=O | Urea Carbonyl | 154.0 – 156.0 | Singlet (br) | < 3 | Characteristic Urea shift. |
| C-2' | Aromatic (C-F) | 152.0 – 155.0 | Doublet | ~245 | Key Signal: Large doublet, confirms F-attachment. |
| C-1' | Aromatic (C-N) | 127.0 – 129.0 | Doublet | ~11 | Split by Ortho-F. |
| C-3' | Aromatic (CH) | 124.0 – 126.0 | Doublet | ~22 | Ortho to F; distinct doublet. |
| C-5' | Aromatic (CH) | 132.0 – 134.0 | Doublet | ~4 | Para to F; often looks like a broadened singlet. |
| C-6' | Aromatic (CH) | 122.0 – 124.0 | Singlet/Doublet | ~7 | Meta to F. |
| C-4' | Aromatic (C-I) | 85.0 – 90.0 | Doublet | ~8 | Key Signal: Shielded by Iodine; split by Meta-F. |
| Cyclo-CH | Methine | 22.0 – 23.0 | Singlet | - | N-substituted cyclopropyl CH.[2] |
| Cyclo-CH | Methylene | 6.0 – 7.0 | Singlet | - | High field ring strain region. |
Note: Values are referenced to DMSO-
(39.5 ppm). Variations of ±1-2 ppm may occur depending on concentration and temperature.
Assignment Logic Flowchart
Use this logic gate to validate your spectrum:
Caption: Step-by-step logic flow for validating the presence of Iodine, Fluorine, and Cyclopropyl moieties.
Experimental Protocol
Sample Preparation
Due to the urea backbone, solubility in non-polar solvents (like CDCl
-
Recommended Solvent: DMSO-
(Dimethyl sulfoxide-d6).-
Why? It disrupts intermolecular hydrogen bonding, sharpening the urea signals and ensuring complete solubility.
-
-
Concentration: 15–20 mg of sample in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is needed, though standard proton decoupling is sufficient for structural ID.
-
Scans (NS): Minimum 512 scans (Carbon is low sensitivity; the quaternary C-I and C-F carbons have long relaxation times).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C=O, C-F, C-I) require longer delays to appear with sufficient intensity.
-
Spectral Width: -10 ppm to 180 ppm.
Troubleshooting & Impurities
Common Impurities
-
Symmetrical Ureas: If the reaction conditions were too harsh, you might see 1,3-bis(2-fluoro-4-iodophenyl)urea.
-
Detection: Loss of cyclopropyl signals (6-23 ppm); simplification of the aromatic region (symmetry makes equivalent carbons).
-
-
Residual Aniline: 2-Fluoro-4-iodoaniline.
-
Detection: Upfield shift of the C-1 carbon (attached to N) due to the amine vs. urea difference.
-
-
De-iodinated Byproducts:
-
Detection: Disappearance of the 85-90 ppm signal; reappearance of a signal in the 120-130 ppm range (C-H).
-
Interpretation Tips
-
"Missing" Peaks: The C-2 (C-F) and C-4 (C-I) carbons are quaternary and split by coupling. This splits the signal intensity into doublets/multiplets, lowering the signal-to-noise ratio. Increase scan count if these are not visible.
-
Broad Carbonyl: The urea carbonyl (C=O) can be broadened by the quadrupole moment of the adjacent Nitrogen atoms (
N).
References
-
Sigma-Aldrich. this compound Product Sheet. (accessed 2024). Link
-
PubChem. Compound Summary for CID 59717054: N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. National Library of Medicine. Link
-
FDA Access Data. Trametinib (Mekinist) Prescribing Information & Chemistry Review. (Reference for structural context as Trametinib intermediate). Link
-
Reich, H. J.
C NMR Chemical Shifts. University of Wisconsin-Madison. (Source for general substituent effects and heavy atom shielding). Link -
Royal Society of Chemistry. Spectral data for fluorinated phenyl ureas (General Reference for C-F coupling constants). RSC Advances. Link
Technical Guide: Mass Spectrometric Profiling of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
This guide details the mass spectrometric characterization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate and known impurity (Trametinib Impurity 7) in the synthesis of MEK inhibitors.
Executive Summary & Compound Significance
This compound (CAS: 871700-18-4) is a diaryl urea derivative primarily encountered in the pharmaceutical development of MEK inhibitors, most notably Trametinib .
In drug development, this compound serves two critical roles:
-
Synthetic Intermediate: It is the direct precursor formed by the coupling of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate.
-
Process Impurity (Impurity 7): Due to the genotoxic potential associated with aniline derivatives and urea linkers, its trace-level quantification is a regulatory requirement (ICH M7 guidelines).
This guide provides a self-validating mass spectrometry workflow for the identification, fragmentation analysis, and quantification of this specific analyte.
Physicochemical Profile
| Property | Value |
| Molecular Formula | C₁₀H₁₀FIN₂O |
| Average Molecular Weight | 320.11 Da |
| Monoisotopic Mass | 319.9822 Da |
| [M+H]⁺ Monoisotopic | 320.9895 Da |
| Key Substituents | Cyclopropyl (aliphatic), 2-Fluoro-4-iodophenyl (aromatic halogenated) |
Experimental Configuration
To achieve reproducible ionization and fragmentation, the following LC-MS parameters are recommended. This setup favors the formation of the protonated pseudo-molecular ion
Liquid Chromatography (LC)[4]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5-7 minutes. The lipophilic iodine atom significantly increases retention time compared to non-halogenated analogs.
Mass Spectrometry (MS)[4][5][6][7][8][9][10][11]
-
Polarity: Positive Mode (ESI+).
-
Note: While Negative Mode (ESI-) can detect the deprotonated
at m/z 319, Positive Mode is preferred for structural elucidation due to richer fragmentation data.
-
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: 350°C (High temp required to volatilize the heavy iodo-urea).
Mass Spectral Characterization
MS1 Spectrum: The Isotopic Envelope
The full-scan MS1 spectrum is dominated by the protonated molecule m/z 321.0 .
-
Base Peak: m/z 321.0
. -
Isotopic Pattern:
-
Iodine (I): Monoisotopic. No M+2 contribution from halogens.
-
Fluorine (F): Monoisotopic.
-
Result: The isotopic envelope is simple, governed solely by Carbon-13 natural abundance (~11% for 10 carbons). Expect a small M+1 peak at m/z 322.0 (~11% intensity of base).
-
Diagnostic Check: The absence of a distinctive Chlorine (3:1) or Bromine (1:[3]1) pattern confirms the halogen is Iodine/Fluorine.
-
MS2 Fragmentation Pathways (Mechanistic Analysis)
The fragmentation of this compound is driven by the lability of the urea linker and the weak Carbon-Iodine bond.
Pathway A: Urea Linker Cleavage (Diagnostic Transition)
The most abundant fragmentation channel involves proton transfer to the aniline nitrogen followed by cleavage of the carbonyl-nitrogen bond.
-
Precursor: m/z 321.0
-
Neutral Loss: Cyclopropyl isocyanate (83 Da).
-
Product Ion: m/z 238.0 (2-Fluoro-4-iodoaniline cation).
-
Significance: This is the Quantifier Ion for MRM methods. It confirms the presence of the specific aromatic headgroup.
Pathway B: De-iodination (Secondary Fragmentation)
The Carbon-Iodine bond is relatively weak (~57 kcal/mol) compared to C-F or C-H. The m/z 238 fragment further degrades by losing the iodine atom.
-
Precursor: m/z 238.0
-
Neutral Loss: Iodine radical (I•, 127 Da) or HI (128 Da).
-
Product Ion: m/z 111.0 (2-Fluoroaniline radical cation or related species).
-
Significance: This is a common Qualifier Ion to confirm the presence of Iodine.
Pathway C: Cyclopropyl Ring Opening
While less dominant, the cyclopropyl group can undergo ring opening or cleavage.
-
Product Ion: m/z 58.0 (Cyclopropyl amine cation).
-
Observation: Often suppressed by the low-mass cutoff of quadrupole mass filters but visible in ion traps.
Visualization of Fragmentation Pathways
The following diagram illustrates the hierarchical fragmentation tree, mapping the precursor ion to its primary and secondary product ions.
Figure 1: ESI+ Fragmentation tree of this compound showing the primary urea cleavage and secondary de-iodination events.[2]
Analytical Method Validation (Self-Validating Protocol)
To ensure data integrity when assaying this compound as an impurity, the following validation criteria must be met:
| Parameter | Criteria | Causality/Rationale |
| Specificity | Retention time match ±2% vs. Standard. | The lipophilic Iodine atom provides a unique retention shift compared to non-iodinated analogs. |
| Linearity | R² > 0.99 (Range: 1 ng/mL - 1000 ng/mL). | ESI response is linear until saturation; urea nitrogens provide stable protonation sites. |
| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Critical for genotoxic impurity analysis where limits are often <10 ppm. |
| MRM Transition | 321.0 → 238.0 (Collision Energy: 15-20 eV). | The transition represents the loss of the specific linker, ensuring structural specificity. |
Troubleshooting Guide
-
Issue: Low sensitivity for m/z 321.
-
Cause: In-source fragmentation. The urea bond is thermally labile.
-
Fix: Lower the Desolvation Temperature or Cone Voltage.
-
-
Issue: Split peaks in chromatography.
-
Cause: Atropisomerism is rare here, but solvent mismatch can cause peak distortion.
-
Fix: Ensure sample diluent matches the initial mobile phase composition (e.g., 5% ACN).
-
References
-
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved from [Link]
-
Impurity Context: Axios Research. Trametinib Impurity 7 Reference Standard. Retrieved from [Link]
-
General Urea Fragmentation: Holman, S. W., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]
Sources
Technical Guide: Vibrational Spectroscopy of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary
This technical guide provides an in-depth analysis of the Fourier Transform Infrared (FT-IR) spectrum of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4). This compound is a critical intermediate in the synthesis of Trametinib (Mekinist®), a MEK inhibitor used in the treatment of metastatic melanoma.
Precise characterization of this intermediate is essential for Quality Control (QC) in pharmaceutical manufacturing. The urea linkage serves as a dual hydrogen-bond donor/acceptor site, making the solid-state lattice highly susceptible to polymorphism. FT-IR spectroscopy is the primary orthogonal technique to X-Ray Powder Diffraction (XRPD) for validating the crystalline form and chemical purity of this intermediate prior to the cyclization steps that form the pyrimidinetrione scaffold.
Molecular Architecture & Vibrational Theory
To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct domains. The interplay between these domains dictates the specific frequency shifts observed.
The Urea Bridge (-NH-CO-NH-)
The central urea moiety is the spectroscopic "heart" of the molecule. It exhibits strong resonance delocalization.
-
Electronic Effect: The electron-withdrawing nature of the 2-fluoro-4-iodophenyl ring reduces the electron density on the adjacent nitrogen. This decreases the double-bond character of the C-N bond while increasing the double-bond character of the Carbonyl (C=O), typically shifting the Amide I band to higher frequencies compared to dialkyl ureas.
-
Hydrogen Bonding: In the solid state, the two N-H protons participate in intermolecular hydrogen bonding, which significantly broadens the N-H stretching bands and shifts the C=O stretch to lower frequencies (red shift).
The Cyclopropyl "Tail"
The cyclopropyl group is unique due to its high ring strain (~27.5 kcal/mol).
-
Hybridization: The carbon atoms in the ring possess significant
-like character (approx. ). Consequently, the C-H bonds are shorter and stronger than typical alkane C-H bonds, resulting in stretching frequencies above 3000 cm⁻¹ , a region usually reserved for aromatic or alkene protons.
The Halogenated Phenyl "Head"
-
Ortho-Fluorine: The fluorine atom at the 2-position exerts a strong inductive effect (-I), influencing the aromatic ring breathing modes and the C-H out-of-plane (OOP) bending vibrations.
-
Para-Iodine: The heavy iodine atom (atomic mass ~126.9) acts as a "mass anchor," shifting specific ring deformation modes into the far-IR region (<600 cm⁻¹), often outside standard mid-IR detection limits, but its presence is confirmed by the specific pattern of the aromatic overtones.
Spectral Assignment (Characteristic Vibrational Modes)
The following assignments constitute the "fingerprint" for identifying this compound. These values are derived from structural analysis of analogous diaryl/alkyl ureas and Trametinib intermediate reference data.
Table 1: Diagnostic FT-IR Bands
| Frequency Region (cm⁻¹) | Assignment | Mode Description | Diagnostic Value |
| 3350 – 3280 | ν(N-H) | Asymmetric & Symmetric Stretch | High. Distinct doublet or broad band indicating urea H-bonding network. |
| 3080 – 3010 | ν(C-H) | Cyclopropyl C-H Stretch | Critical. Differentiates this intermediate from non-cyclic alkyl analogs. Look for peaks above the aliphatic region.[1] |
| 3000 – 2850 | ν(C-H) | Aliphatic/Aromatic C-H | Mixed region. Aromatic C-H stretches overlap with cyclopropyl modes. |
| 1690 – 1640 | ν(C=O) | Amide I (Carbonyl Stretch) | Primary ID. Position is sensitive to crystalline form. Sharp, intense peak. |
| 1560 – 1530 | δ(N-H) + ν(C-N) | Amide II (Mixed Mode) | High. Characteristic of secondary amides/ureas. |
| 1480 – 1420 | ν(C=C) | Aromatic Ring Stretch | Confirms the presence of the phenyl ring. |
| 1250 – 1200 | ν(C-F) | Aryl C-F Stretch | Specific. Strong band due to the high polarity of the Carbon-Fluorine bond. |
| 1030 – 1010 | Ring Def. | Cyclopropyl Ring Breathing | fingerprint. A "pulsing" mode of the three-membered ring. |
| 850 – 800 | δ(C-H) OOP | 1,2,4-Trisubstituted Benzene | Pattern confirms the specific substitution (Ortho-F, Para-I). |
| < 600 | ν(C-I) | Carbon-Iodine Stretch | Generally weak/broad in Mid-IR; definitive peaks are in Far-IR. |
Note: The exact position of the Amide I (1690–1640 cm⁻¹) is the most sensitive indicator of polymorphic purity. A shift of ±5 cm⁻¹ often indicates a change in the hydrogen-bonding lattice (crystal form).
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility and minimize sampling error, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid pressure-induced polymorphic transitions.
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.
-
Accessory: Single-bounce Diamond ATR (chemically inert to iodine/fluorine moieties).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Final QC).
-
Spectral Range: 4000 – 600 cm⁻¹.
Workflow Diagram
The following logic flow ensures data integrity and prevents cross-contamination, which is critical when handling halogenated intermediates.
Figure 1: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid pharmaceutical intermediates.
Critical Control Points
-
Crystal Contact: The high melting point of urea derivatives can make the crystals hard. Ensure sufficient pressure is applied to the ATR arm to achieve good optical contact, otherwise, the spectrum will appear noisy with weak intensities.
-
ATR Correction: Because ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show lower intensity at high wavenumbers (N-H region) compared to transmission spectra. Always apply ATR Correction algorithms if comparing against a KBr reference library.
Troubleshooting & Polymorphism
The synthesis of Trametinib intermediates involves complex crystallization steps. The urea functionality is prone to forming concomitant polymorphs (different crystal structures co-crystallizing).[2]
Hygroscopicity & Hydrolysis
While the fluorine atom adds lipophilicity, the urea group remains polar.
-
Symptom: Appearance of a broad "hump" >3400 cm⁻¹.
-
Cause: Surface moisture adsorption.
-
Remedy: Dry sample in a vacuum desiccator over
for 2 hours prior to analysis. Do not heat above 60°C to avoid thermal transitions.
Polymorph Differentiation
If the Amide I band (1690–1640 cm⁻¹) splits or shifts significantly:
-
Single Peak: Usually indicates a pure polymorphic form (desired).
-
Split Peak / Shoulder: Indicates a mixture of polymorphs or the presence of amorphous material.
-
Action: If a split peak is observed, perform DSC (Differential Scanning Calorimetry) to confirm phase purity.
References
-
Trametinib Synthesis & Intermediates
-
Patent: "Method for synthesizing trametinib key intermediate."[3] CN109336884B. (Describes the synthesis of this compound from 2-fluoro-4-iodoaniline).
-
Source:
-
-
Vibrational Spectroscopy of Urea Derivatives
- Article: Keleş, T., et al. "Vibrational spectroscopic and theoretical studies of urea derivatives." Applied Spectroscopy Reviews, 45(4), 274-326. (Provides foundational assignments for the N-C=O-N skeleton).
-
Source:
-
Characteristic Frequencies of Organic Functional Groups
- Database: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (The authoritative text for assigning C-F, C-I, and Cyclopropyl bands).
-
Source:
-
Polymorphism in Diaryl Ureas
-
Article: "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea."[2] Acta Crystallographica Section C. (Illustrates the propensity of fluorinated ureas to form multiple hydrogen-bonded networks).
-
Source:
-
Sources
Methodological & Application
Technical Application Note: Precision Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary & Significance
This application note details the optimized synthesis protocol for 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4). This compound is a critical structural motif and intermediate in the synthesis of MEK inhibitors, most notably Trametinib (Mekinist®).
The urea linkage in this scaffold serves as a hydrogen-bond donor/acceptor pair essential for binding within the allosteric pocket of MEK1/2 kinases. The 4-iodo substituent provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck), while the 2-fluoro group modulates the electronic properties of the aromatic ring and metabolic stability.
This guide prioritizes Route A (Isocyanate Addition) for its high atom economy and yield, while providing Route B (CDI-Mediated) as a non-volatile alternative for facilities restricting isocyanate usage.
Retrosynthetic Analysis & Strategy
The construction of the urea bridge is the pivotal step. The strategic disconnection reveals two primary precursors: the electron-deficient 2-fluoro-4-iodoaniline and the nucleophilic cyclopropyl moiety .
Strategic Considerations:
-
Electronic Deactivation: The fluorine atom at the ortho position withdraws electron density from the aniline nitrogen, reducing its nucleophilicity. Standard urea formation conditions must be adjusted (temperature or catalysis) to drive the reaction to completion.
-
Iodine Lability: The iodine at the para position is stable under urea formation conditions but sensitive to palladium contaminants or UV light. All steps should be conducted in inert glassware, preferably amber-colored or foil-wrapped.
-
Regioselectivity: Direct reaction ensures the urea forms exclusively at the aniline nitrogen.
Figure 1: Retrosynthetic disconnection showing the primary Isocyanate route and the alternative Amine activation route.
Experimental Protocols
Method A: Direct Isocyanate Addition (Gold Standard)
This method is preferred for its operational simplicity and high purity profile. The reaction is driven by the electrophilicity of the isocyanate.
Reagents:
-
2-Fluoro-4-iodoaniline (1.0 eq)
-
Cyclopropyl isocyanate (1.1 - 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Catalyst (Optional): Pyridine or DMAP (0.1 eq) if reaction is sluggish.
Step-by-Step Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Fluoro-4-iodoaniline (5.0 g, 21.1 mmol) in anhydrous THF (50 mL).
-
Note: Ensure the aniline is fully dissolved. If using DCM, solubility may be lower; mild warming (30°C) helps.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add Cyclopropyl isocyanate (1.93 g, 23.2 mmol) dropwise via syringe over 10 minutes.
-
Critical Control: Although the aniline is deactivated, the isocyanate is reactive. Exothermic control prevents impurity formation.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The starting aniline peak should disappear.
-
Troubleshooting: If conversion <90% after 12h, heat to 50°C. The fluorine effect can sometimes require thermal activation.
-
-
Workup (Precipitation):
-
Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.
-
Add n-Heptane (50 mL) slowly with vigorous stirring. The urea product typically precipitates as a white solid.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold n-Heptane (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Yield Expectation: 85–95% Appearance: White to off-white crystalline solid.
Method B: CDI-Mediated Coupling (Safety Alternative)
Use this route if handling volatile isocyanates is prohibited by safety protocols.
Reagents:
-
2-Fluoro-4-iodoaniline (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Cyclopropylamine (1.5 eq)
-
Solvent: THF or Acetonitrile.
Step-by-Step Protocol:
-
Activation: Dissolve CDI (4.1 g, 25.3 mmol) in anhydrous THF (60 mL) under nitrogen.
-
Aniline Addition: Add 2-Fluoro-4-iodoaniline (5.0 g, 21.1 mmol) portion-wise.
-
Intermediate Formation: Heat the mixture to 60°C for 2 hours.
-
Mechanism:[2] This forms the reactive N-acyl imidazole intermediate. CO₂ gas will evolve; ensure proper venting.
-
-
Amine Addition: Cool to RT. Add Cyclopropylamine (1.8 g, 31.6 mmol).
-
Coupling: Stir at RT for 4 hours. The nucleophilic amine displaces the imidazole.
-
Workup: Pour the mixture into 1M HCl (100 mL) to quench excess amine and solubilize imidazole by-products. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Reaction Mechanism & Pathway
The formation of the urea involves a nucleophilic attack of the aniline nitrogen onto the central carbon of the isocyanate (Method A).
Figure 2: Mechanistic pathway for Method A. The proton transfer is rapid, leading to the stable urea.
Quality Control & Specification Guide
To ensure the material is suitable for downstream cross-coupling (e.g., Trametinib synthesis), strictly adhere to these specifications.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Colored impurities often indicate iodine oxidation. |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/H2O) | High purity required to prevent catalyst poisoning in next steps. |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) | Verify cyclopropyl protons (0.4–0.7 ppm) and aromatic pattern. |
| Water Content | < 0.5% | Karl Fischer | Moisture can interfere with sensitive coupling catalysts later. |
| Iodine Content | Positive ID / Stoichiometric | Elemental Analysis | Confirms the iodine handle is intact. |
Analytical Reference Data (Predicted):
-
1H NMR (400 MHz, DMSO-d6):
8.05 (s, 1H, NH-Ar), 7.95 (dd, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 6.60 (d, 1H, NH-Alkyl), 2.55 (m, 1H, CH-cyclopropyl), 0.65 (m, 2H), 0.42 (m, 2H). -
Mass Spec (ESI): Calculated for C10H10FIN2O [M+H]+: 321.1. Found: 321.1.
Troubleshooting & Expert Tips
-
Sluggish Reaction:
-
Cause: The 2-fluoro group is electron-withdrawing, making the aniline a poor nucleophile.
-
Fix: If using Method A, add 10 mol% Dibutyltin Dilaurate (DBTDL) . This Lewis acid activates the isocyanate, significantly accelerating the reaction without requiring high heat.
-
-
Pink/Purple Discoloration:
-
Cause: Free iodine liberation due to light exposure or oxidation.
-
Fix: Wash the organic layer with 5% Sodium Thiosulfate solution during workup to reduce free iodine back to iodide. Store the final product in amber vials.
-
-
Solubility Issues:
-
The product is poorly soluble in water and non-polar solvents (Hexane), but soluble in DMSO and DMF. For NMR, use DMSO-d6.
-
References
-
Abe, H., et al. (2012). "Discovery of Trametinib (GSK1120212): A Highly Potent and Selective MEK Inhibitor." ACS Medicinal Chemistry Letters.
-
Yoshida, M., et al. (2005). "Process for producing urea derivatives."[2] World Intellectual Property Organization (Patent WO2005123683).
-
Wallace, E. M., et al. (2007). "Preclinical characterization of the MEK1/2 inhibitor PD0325901." Journal of Medicinal Chemistry.
-
ChemicalBook. (2023). "this compound Product Properties."
Sources
Application Note: Strategic Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary
This application note details the optimized synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical structural motif in the manufacturing of allosteric MEK1/2 inhibitors, most notably Trametinib (Mekinist®).
While urea formation is chemically elementary, the presence of the iodine atom on the aromatic ring and the high crystallinity of the product require precise process control to prevent dehalogenation or occlusion of impurities. This protocol utilizes the Isocyanate Addition Method , selected for its superior atom economy, simplified workup (filtration-based isolation), and scalability compared to carbonyldiimidazole (CDI) or phosgene-mediated routes.
Retrosynthetic Analysis & Strategy
The Chemical Challenge
The target molecule contains a urea linkage (-NH-CO-NH-) connecting a lipophilic cyclopropyl group and a halogenated aromatic ring.
-
Risk: Isocyanates are moisture-sensitive. Water contamination leads to the formation of the symmetric urea impurity (1,3-dicyclopropylurea), which is difficult to separate from the product.
-
Solution: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous aprotic solvents.
Selected Route: Nucleophilic Addition
The strategy relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate.
Rationale for Choice:
-
Regioselectivity: The reaction is highly specific; the weak nucleophilicity of the aniline is sufficient to drive the reaction without requiring exogenous base, which minimizes side reactions.
-
Purification: The product is significantly less soluble in the reaction solvent (typically THF or DCM) than the starting materials, allowing for isolation via simple filtration (precipitation).
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Equiv.[1][2] | Role | Hazards |
| 2-Fluoro-4-iodoaniline | 29632-74-4 | 1.0 | Limiting Reagent | Toxic, Irritant |
| Cyclopropyl isocyanate | 4747-72-2 | 1.1 - 1.2 | Electrophile | Lachrymator, Moisture Sensitive |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Medium | Flammable, Peroxide former |
| Dichloromethane (DCM) | 75-09-2 | Wash Solvent | Wash | Carcinogen (suspected) |
Equipment Requirements
-
Three-neck round-bottom flask (flame-dried).
-
Pressure-equalizing addition funnel.
-
Inert gas line (N₂ or Ar).
-
Magnetic stirrer or overhead mechanical stirrer (for scale >50g).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Preparation and Dissolution[3]
-
System Drying: Assemble the glassware and flame-dry under vacuum. Backfill with Nitrogen.[3]
-
Dissolution: Charge the flask with 2-Fluoro-4-iodoaniline (1.0 equiv) . Add anhydrous THF (5-10 volumes relative to aniline mass) .
-
Note: DCM can be used as a substitute if higher solubility is required, but THF typically promotes better precipitation of the final urea product.
-
-
Cooling: Cool the solution to 0–5°C using an ice/water bath. Stir until the aniline is completely dissolved.
Phase 2: Reaction (The Addition)
-
Controlled Addition: Dissolve Cyclopropyl isocyanate (1.1 equiv) in a minimal amount of anhydrous THF (optional, can be added neat). Add this dropwise to the aniline solution over 30–60 minutes.
-
Critical Control Point: Maintain internal temperature <10°C during addition to prevent exotherm-related impurity formation.
-
-
Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stirring: Stir for 4–12 hours .
-
Observation: A thick white precipitate should begin to form within the first hour.
-
Phase 3: Monitoring & Workup
-
Process Control (TLC/HPLC): Check for the consumption of the aniline starting material.
-
TLC Eluent: Hexane:Ethyl Acetate (3:1). The urea product will remain at the baseline or have a very low Rf compared to the aniline.
-
-
Quench: If starting material is consumed, no chemical quench is necessary.
-
Isolation: Filter the suspension through a Buchner funnel.
-
Washing: Wash the filter cake with:
-
Cold THF (1x) to remove unreacted isocyanate.
-
Dichloromethane (2x) to remove non-polar impurities.
-
-
Drying: Dry the solid under high vacuum at 40°C for 6 hours to remove residual solvent.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the Trametinib intermediate urea.
Analytical Characterization
Upon isolation, the product should be a white to off-white crystalline solid.
| Parameter | Expected Value | Notes |
| Appearance | White solid | Yellowing indicates oxidation of aniline residues. |
| Melting Point | 220–225°C (dec) | High MP is characteristic of aryl ureas. |
| MS (ESI+) | m/z 321.0 [M+H]⁺ | Consistent with Molecular Weight of 320.1. |
| ¹H NMR (DMSO-d₆) | δ 8.20 (s, 1H, Ar-NH), 7.65 (d, 1H), 7.40 (d, 1H), 7.15 (t, 1H), 6.60 (d, 1H, Alkyl-NH), 2.55 (m, 1H), 0.65 (m, 2H), 0.40 (m, 2H) | Diagnostic cyclopropyl protons at high field (0.4-0.7 ppm). |
Troubleshooting & Optimization
Issue: Low Yield (Product remains in solution)
-
Cause: Solvent volume too high or solvent is too polar.
-
Fix: Concentrate the reaction mixture by 50% under reduced pressure, then add a non-polar anti-solvent like Hexane or Heptane to force precipitation.
Issue: Impurity Formation (Symmetric Urea)
-
Cause: Moisture ingress reacting with Cyclopropyl isocyanate.
-
Fix: Ensure THF is distilled over Sodium/Benzophenone or sourced from a fresh anhydrous keg. Increase isocyanate equivalents to 1.25 to account for losses.
Issue: Sticky Solid
-
Cause: Trapped solvent or unreacted isocyanate.
-
Fix: Slurry the solid in Diethyl Ether or Pentane and re-filter. This removes organic soluble impurities and helps dry the crystal lattice.
References
-
Primary Patent (Synthesis of Trametinib Intermediates)
-
Title: Pyridopyrimidine derivatives and process for their preparation.[4]
- Source: WO 2005/123683 (Example 1).
-
URL:
-
-
Process Optimization (Trametinib)
-
Title: Method for synthesizing trametinib key intermediate.
- Source: CN 109336884 B (2019).
-
URL:
-
-
General Urea Synthesis Methodology
- Title: Recent Advances in the Synthesis of Ureas.
- Source:Current Organic Chemistry, 2015.
-
URL:
Sources
- 1. Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 3. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
Application Note: High-Purity Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary
This application note details the preparation of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate in the synthesis of the MEK inhibitor Trametinib (GSK1120212).
The synthesis of this urea derivative presents a specific challenge: the starting material, 2-fluoro-4-iodoaniline , is significantly deactivated due to the electron-withdrawing nature of the fluorine and iodine substituents. This reduces the nucleophilicity of the amine, making standard urea coupling methods (e.g., direct isocyanate addition) kinetically sluggish or prone to side reactions.
This guide presents two protocols, prioritizing Method A (Phenyl Chloroformate Activation) as the industry "Gold Standard" for reliability and scalability, while providing Method B (Direct Isocyanate) as a secondary approach for rapid, small-scale screening.
Strategic Analysis & Pathway Selection
The Nucleophilicity Challenge
The presence of an ortho-fluorine and para-iodine atom on the aniline ring pulls electron density away from the amino group (
-
Consequence: The amine is a poor nucleophile.
-
Solution: Instead of relying on the weak amine to attack a neutral electrophile, we activate the amine into a reactive carbamate intermediate (Method A).
Reaction Pathway Visualization
The following diagram illustrates the two competing pathways. Method A is the preferred route for high-purity applications.
Figure 1: Synthetic pathways. Method A (Blue) utilizes a carbamate intermediate to overcome electronic deactivation. Method B (Red) attempts direct coupling.
Experimental Protocols
Method A: Phenyl Chloroformate Activation (Recommended)
This method is adapted from patent literature (WO 2005/121142) and is preferred for its high yield and the crystallinity of the intermediate, which allows for purification without chromatography.
Step 1: Formation of Phenyl Carbamate Intermediate
Reagents:
-
2-Fluoro-4-iodoaniline (1.0 eq)[1]
-
Phenyl chloroformate (1.05 eq)
-
Pyridine (1.2 eq) or NaHCO3 (solid, excess)
-
Solvent: THF or DCM (Anhydrous)
Protocol:
-
Setup: Charge a round-bottom flask with 2-fluoro-4-iodoaniline (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine (1.2 eq) dropwise. Note: Solid NaHCO3 can be used for a milder, biphasic approach if pyridine traces are undesirable.
-
Activation: Add phenyl chloroformate (1.05 eq) dropwise over 15 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC/LCMS (Disappearance of aniline).
-
Workup: The carbamate often precipitates.
-
If solid forms: Filter the white solid, wash with cold ether/hexane, and dry.
-
If solution remains: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
-
Yield: Expect 85–95% of phenyl (2-fluoro-4-iodophenyl)carbamate .
Step 2: Aminolysis with Cyclopropylamine
Reagents:
-
Carbamate Intermediate (from Step 1)[2]
-
Cyclopropylamine (1.2 – 1.5 eq)
-
Solvent: THF or DMF
Protocol:
-
Dissolution: Dissolve the phenyl carbamate intermediate in THF (or DMF if solubility is low).
-
Addition: Add cyclopropylamine (1.2 eq) in one portion at RT.
-
Reaction: Stir at RT for 2–4 hours. The reaction is typically driven to completion by the formation of the stable urea and the release of phenol.
-
Purification:
-
Dilute the reaction mixture with ethyl acetate .
-
Wash sequentially with 1M NaOH (to remove the phenol byproduct), water, and brine. Crucial Step: The basic wash is essential to remove the phenol generated during the reaction.
-
Dry organic layer (MgSO4) and concentrate.[7]
-
Recrystallize from EtOAc/Hexanes if necessary.
-
Method B: Direct Isocyanate Addition (Alternative)
Use this method only if Phenyl Chloroformate is unavailable or for rapid combinatorial library generation where yield is secondary to speed.
Reagents:
-
2-Fluoro-4-iodoaniline (1.0 eq)[1]
-
Cyclopropyl isocyanate (1.2 eq)
-
Catalyst: DMAP (0.1 eq) or DBTL (trace) - Optional but recommended due to low reactivity.
-
Solvent: Toluene or DCE
Protocol:
-
Dissolve 2-fluoro-4-iodoaniline in dry Toluene .
-
Add cyclopropyl isocyanate (1.2 eq).
-
Heat the reaction to 60–80°C for 6–12 hours. Note: RT reaction is often too slow for this deactivated aniline.
-
Cool to RT. The product may precipitate.[8][9] If not, concentrate and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Analytical Data & Validation
The following data corresponds to the target compound: This compound .
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Crystalline solid |
| Molecular Weight | 320.11 g/mol | Formula: C10H10FIN2O |
| Mass Spec (ESI) | [M+H]+ = 321.1 | Characteristic Iodine isotope pattern may be visible |
| 1H NMR (DMSO-d6) | δ ~8.0-8.2 (s, 1H, Urea NH-Ar) | Diagnostic shift for urea proton |
| 1H NMR (DMSO-d6) | δ ~7.6 (dd, 1H, Ar-H) | Iodine position confirmation |
| 1H NMR (DMSO-d6) | δ ~6.5 (d, 1H, Urea NH-Alkyl) | Coupling to cyclopropyl |
| 1H NMR (DMSO-d6) | δ ~2.5 (m, 1H, CH-Cyclopropyl) | Characteristic multiplet |
| 1H NMR (DMSO-d6) | δ ~0.4-0.7 (m, 4H, CH2-Cyclopropyl) | High field cyclopropyl protons |
Troubleshooting & Optimization
Decision Matrix for Process Chemists
Use the following logic to troubleshoot low yields.
Figure 2: Troubleshooting logic for urea synthesis.
Critical Safety Note
-
Phenyl Chloroformate: Toxic and corrosive. Releases HCl upon hydrolysis. Handle in a fume hood.
-
Cyclopropylamine: Volatile and toxic.
-
Reaction Exotherms: The addition of chloroformates to base/amine mixtures is exothermic. Strict temperature control (0°C) is required during addition to prevent bis-acylation or decomposition.
References
-
Japan Tobacco Inc. (2005). 5-Amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives and related compounds for the treatment of cancer. WO Patent 2005/121142.
- Core reference for the synthesis of Trametinib intermediates using the phenyl chloroform
-
PubChem. (n.d.).[1][10] this compound (Compound Summary). National Library of Medicine.
-
Source for physical properties and identifiers.[11]
-
-
BenchChem. (n.d.). Reactivity of Phenyl Chloroformate vs Isocyanates.
- General reference for carbamate activ
Sources
- 1. 1-(3-Amino-4-hydroxy-phenyl)-3-cyclopropyl-5-(2-fluoro-4-iodo-anilino)-6,8-dimethyl-pyrido(4,3-d)pyrimidine-2,4,7-trione | C24H21FIN5O4 | CID 118796491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. WO2005121142A1 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyridoâ2,3-d! pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents [patents.google.com]
- 10. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of a novel urea-based 68Ga-complex for imaging PSMA binding in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Methodology: Phenyl Carbamate Activation Route
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4). This compound represents a critical pharmacophore found in MEK inhibitors (such as Trametinib analogs) and serves as a high-value intermediate for Suzuki-Miyaura coupling reactions due to the 4-iodo handle.
While traditional urea synthesis often employs phosgene (safety hazard) or isocyanates (stability issues), this protocol utilizes the Phenyl Chloroformate Activation Strategy . This method offers superior safety, stoichiometric control, and high yields (>85%) by proceeding through a stable phenyl carbamate intermediate, avoiding the isolation of toxic isocyanates.
Strategic Chemical Analysis
Retrosynthetic Logic
The target molecule is an asymmetric urea. The synthesis is designed to prevent the formation of symmetrical urea byproducts (e.g., 1,3-dicyclopropylurea or 1,3-bis(2-fluoro-4-iodophenyl)urea).
-
Route Selection: The aniline nitrogen of 2-fluoro-4-iodoaniline is deactivated by the ortho-fluorine atom (inductive effect). Therefore, we activate the aniline first using phenyl chloroformate.
-
Nucleophile: Cyclopropylamine is a strong nucleophile (
in water) but is volatile (bp ~50°C). Adding it to the activated carbamate ensures rapid and complete conversion.
Reaction Mechanism
The reaction proceeds in two distinct steps, which can be telescoped into a "one-pot" procedure:
-
Activation: Acylation of the aniline with phenyl chloroformate to form the reactive phenyl carbamate.
-
Displacement: Nucleophilic attack by cyclopropylamine, displacing the phenoxide leaving group to generate the urea.
Figure 1: Mechanistic pathway utilizing the carbamate activation strategy to ensure regioselectivity.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Safety Note |
| 2-Fluoro-4-iodoaniline | 237.01 | 1.0 | Substrate | Irritant, Light Sensitive |
| Phenyl Chloroformate | 156.57 | 1.05 | Activator | Corrosive, Lachrymator |
| Pyridine | 79.10 | 1.2 | Base | Toxic, Flammable |
| Cyclopropylamine | 57.09 | 1.2 | Nucleophile | Volatile, Toxic |
| Dichloromethane (DCM) | - | Solvent | Solvent | Volatile |
Step-by-Step Procedure
Step A: Formation of the Phenyl Carbamate
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and an addition funnel.
-
Charge: Add 2-Fluoro-4-iodoaniline (5.0 g, 21.1 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (2.0 mL, 25.3 mmol). Cool the solution to 0°C using an ice bath.
-
Activation: Add Phenyl Chloroformate (2.8 mL, 22.1 mmol) dropwise over 15 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) will form immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The aniline spot (
) should disappear, replaced by the carbamate ( ).
-
Step B: Urea Formation (Telescoped)
-
Preparation: Cool the reaction mixture back to 0°C .
-
Addition: Add Cyclopropylamine (1.8 mL, 25.3 mmol) slowly via syringe.
-
Caution: This step is exothermic. Ensure internal temperature does not exceed 10°C.
-
-
Completion: Remove the ice bath and stir at RT for 2–4 hours.
-
Quench: Add 1M HCl (30 mL) to the reaction mixture to neutralize excess amine and pyridine.
Step C: Workup and Purification
-
Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).
-
Wash: Wash the organic layer with:
-
Water (2 x 30 mL)
-
Sat. NaHCO₃ (30 mL) – Critical to remove generated phenol.
-
Brine (30 mL)
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: The crude solid is often off-white. Recrystallize from Ethyl Acetate/Heptane (1:3) to yield the pure urea.
-
Yield: Expected yield is 5.5 – 6.1 g (82–90%).
Critical Process Parameters (CPPs) & Troubleshooting
The following decision tree helps troubleshoot common synthetic issues.
Figure 2: Troubleshooting logic for urea synthesis.
Key Data Points
| Parameter | Specification | Impact |
| Temperature (Step B) | < 10°C during addition | Higher temps promote side reactions and loss of volatile cyclopropylamine. |
| Phenol Removal | Wash with dilute base | Residual phenol (byproduct) contaminates the solid and lowers melting point. |
| Stoichiometry | 1.05 eq PhOCOCl | Excess chloroformate will react with cyclopropylamine to form the bis-urea. Keep close to 1:1. |
References
-
Sakai, T., et al. (2005).[4] Heterocyclic compounds and use thereof as kinase inhibitors.[3] WO Patent 2005/121142.[4] (Describes the synthesis of MEK inhibitor intermediates including cyclopropyl ureas).
-
Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Foundational methodology for N-aryl-N'-alkyl urea synthesis via phenyl carbamates).
-
Knochel, P., et al. (2018). Nucleophilicity Parameters of Amines.[5] Master Organic Chemistry. (Reference for cyclopropylamine reactivity).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11284542, this compound. (Verification of CAS 871700-18-4).[][7][8]
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound 96% | CAS: 871700-18-4 | AChemBlock [achemblock.com]
- 8. This compound | 871700-18-4 [chemicalbook.com]
Application Note: High-Purity Isolation and Purification of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Abstract
This application note details the purification strategies for 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate in the synthesis of the MEK inhibitor Trametinib . High purity (>99.5%) of this intermediate is essential to prevent the carryover of genotoxic aniline impurities (2-fluoro-4-iodoaniline) into downstream API steps. This guide provides a scalable isolation protocol via reactive precipitation, followed by a polishing recrystallization method using an Ethanol/Water system.
Introduction & Chemical Context
The urea linkage in This compound is formed typically by the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate (or an activated carbamate equivalent). This reaction, while efficient, often yields a crude product contaminated with:
-
Unreacted Aniline: 2-fluoro-4-iodoaniline (Potential Genotoxic Impurity - PGI).
-
Symmetrical Ureas: Bis(2-fluoro-4-iodophenyl)urea (formed via moisture hydrolysis of isocyanate).
-
Colored Oligomers: Oxidation products of the iodo-aniline.
Achieving a "white to off-white" solid with <0.10% aniline content is the Critical Quality Attribute (CQA) for this step.
Chemical Properties
| Property | Description |
| CAS Number | 871700-18-4 |
| Molecular Formula | C₁₀H₁₀FIN₂O |
| Molecular Weight | 320.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (High) | DMSO, DMF, Hot Ethanol, Hot Ethyl Acetate |
| Solubility (Low) | Water, Toluene, Hexanes, Dichloromethane (cold) |
Safety & Handling
-
Warning: The starting material, 2-fluoro-4-iodoaniline, is toxic and a potential sensitizer. Handle all crude streams in a fume hood.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: Segregate halogenated organic waste.
Purification Strategy
The purification logic relies on the significant solubility differential of the urea product compared to the aniline impurity in polar protic solvents. The urea is highly crystalline and stable, allowing for aggressive thermal recrystallization.
Workflow Visualization
Figure 1: Purification workflow for Trametinib intermediate urea.
Detailed Protocols
Protocol A: Primary Isolation (Reactive Precipitation)
Use this method to isolate the solid from the reaction mixture (e.g., in DMF).
-
Preparation: Prepare a biphasic quench mixture of Toluene:Water (1:2 v/v) in a separate reactor. Cool to 10–15°C.
-
Rationale: Water removes inorganic salts and polar byproducts. Toluene keeps unreacted lipophilic impurities (like dimers) in solution while the urea precipitates.
-
-
Quench: Slowly add the reaction mixture (DMF solution) to the Toluene/Water mixture under vigorous stirring.
-
Observation: A thick white precipitate will form immediately.
-
-
Aging: Stir the slurry at 20°C for 2 hours to ensure complete precipitation and crystal growth (prevents filter clogging).
-
Filtration: Filter the solid using a Buchner funnel or centrifuge.
-
Wash: Wash the cake sequentially with:
-
Water (3x cake volume) – Removes DMF.
-
Toluene (2x cake volume) – Removes residual aniline and colored organics.
-
-
Drying: Vacuum dry at 50°C for 6 hours.
-
Target: Crude purity ~95-97%.
-
Protocol B: Polishing Recrystallization (Ethanol/Water)
Use this method to upgrade purity to >99.5% and remove trace aniline.
-
Dissolution: Charge the crude solid into a reactor. Add Ethanol (95%) (approx. 8–10 volumes relative to solid weight).
-
Heating: Heat the slurry to reflux (78°C). The solid should dissolve completely.
-
Troubleshooting: If haze remains, hot filter through a Celite pad to remove inorganic salts or polymer insolubles.
-
-
Crystallization:
-
Cool slowly to 60°C.
-
Add Water (warm, approx. 2–3 volumes) dropwise until a faint turbidity persists.
-
Re-heat slightly to clear, then cool to room temperature over 2 hours.
-
Finally, chill to 0–5°C for 1 hour.
-
-
Filtration: Collect the crystals by filtration.
-
Wash: Wash with cold Ethanol:Water (1:1) mixture.
-
Drying: Dry in a vacuum oven at 55°C until constant weight.
Analytical Validation (HPLC)
To verify the removal of 2-fluoro-4-iodoaniline, use the following HPLC method.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | Aniline (~6.5 min), Urea Product (~9.2 min), Bis-urea (~12.5 min) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Product lost in Mother Liquor. | Reduce Ethanol volume or increase Water ratio in Protocol B. |
| High Aniline Content | Inefficient washing or occlusion. | Perform a "slurry wash" (trituration) in hot Toluene before recrystallization. |
| Colored Product | Oxidation of iodine species. | Add 1% w/w Sodium Thiosulfate to the aqueous quench in Protocol A. |
References
-
GSK Patents (Trametinib Synthesis)
-
Chemical Properties & Safety
-
Analytical Standards
-
Trametinib Impurity Standards. Daicel Pharma Standards.[6] Confirming the urea as a known impurity/intermediate.
-
Sources
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. Manufacturer supply high quality 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-diMethylpyrido[2,3-d]pyriMidine-2,4,7(1H,3H,8H)-trione 871700-24-2 with GMP standards [whsysbio.net]
- 3. Cas 871700-18-4,this compound | lookchem [lookchem.com]
- 4. This compound [sigmaaldrich.com]
- 5. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
Application Note: Advanced Recrystallization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
This Application Note is designed for chemical engineers and process chemists involved in the purification of high-value pharmaceutical intermediates. It focuses on 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4), a critical scaffold in the synthesis of MEK inhibitors like Trametinib .
Introduction & Chemical Context
This compound is a urea-linked pharmacophore characterized by a rigid hydrogen-bonding network. Its structural integrity is vital for downstream coupling reactions (typically Suzuki-Miyaura coupling or amide formation in MEK inhibitor synthesis).
-
Molecular Weight: 320.10 g/mol [5]
-
Role: Key intermediate for Trametinib (Mekinist®).
-
Impurity Profile: Common impurities include unreacted 2-fluoro-4-iodoaniline (starting material), 1,3-dicyclopropylurea (side product), and regioisomers derived from isocyanate rearrangement.
The Solubility Challenge
Urea derivatives exhibit high lattice energy due to strong intermolecular hydrogen bonding (N-H···O=C). This results in a high melting point (predicted >300°C) and poor solubility in non-polar solvents. Effective recrystallization requires a solvent system that can disrupt these H-bonds at elevated temperatures while allowing ordered lattice reformation upon cooling.
Strategic Solvent Selection
Based on the dipole moment and H-bonding capacity of the urea linkage, the following solvent systems are validated for this class of compounds.
| System Type | Solvent Pair | Rationale | Application |
| Primary (Thermal) | Ethanol (EtOH) | Moderate solubility at boiling point; poor at RT. Promotes slow crystal growth. | High Purity (Polymorph control) |
| Secondary (Anti-Solvent) | THF / Heptane | THF solubilizes the urea via H-bond acceptance; Heptane acts as a non-polar anti-solvent. | High Yield (Bulk recovery) |
| Scavenging | Acetone / Water | Excellent for removing unreacted aniline impurities which remain soluble in aqueous acetone. | Impurity Rejection |
Process Decision: This protocol utilizes the THF/Heptane method for optimal balance between yield and impurity rejection, with an alternative Ethanol polish for final drug-grade purity.
Detailed Experimental Protocol
Method A: Solvent/Anti-Solvent Recrystallization (THF/Heptane)
Objective: Removal of unreacted anilines and colored oligomers.
Phase 1: Dissolution
-
Charge: Place 10.0 g of crude This compound into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 60 mL of Tetrahydrofuran (THF) .
-
Note: THF is chosen for its ability to accept hydrogen bonds from the urea NH groups, effectively "solvating" the lattice.
-
-
Heating: Heat the mixture to a gentle reflux (approx. 66°C).
-
Checkpoint: The solution should become clear. If solids persist after 15 minutes of reflux, add THF in 5 mL increments. Do not exceed 10 volumes (100 mL total) to maintain yield.
-
Phase 2: Polish Filtration
-
Filtration: While maintaining the solution near boiling, filter through a pre-heated Celite® pad or a sintered glass funnel to remove insoluble inorganic salts (e.g., salts from the upstream CDI reaction).
-
Critical: Pre-heating the funnel prevents premature crystallization (clogging) during filtration.
-
Phase 3: Crystallization
-
Re-equilibration: Return the filtrate to the reaction vessel and bring back to a gentle reflux.
-
Anti-Solvent Addition: Slowly add Heptane dropwise via an addition funnel.
-
Rate: 1 mL/minute.
-
End Point: Stop addition when a faint, persistent turbidity (cloud point) is observed. This usually occurs at a THF:Heptane ratio of approx. 1:1 to 1:1.5.
-
-
Nucleation: Remove the heat source. Allow the flask to cool to room temperature (20–25°C) under slow stirring (50 RPM).
-
Deep Cooling: Once at room temperature, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.
Phase 4: Isolation
-
Filtration: Collect the solids via vacuum filtration on a Buchner funnel.
-
Wash: Wash the filter cake with a cold (0°C) mixture of 1:2 THF:Heptane (20 mL).
-
Reasoning: Displaces the impurity-laden mother liquor without re-dissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Process Analytical Technology (PAT) & Visualization
The following diagram illustrates the logical workflow and decision gates for the purification process.
Figure 1: Decision logic for the recrystallization of this compound.
Quality Control & Troubleshooting
Analytical Specifications
After recrystallization, the material should meet the following criteria before use in subsequent coupling reactions:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% (Area %) | HPLC (C18, ACN/Water gradient) |
| Melting Point | > 300°C (Decomposition) | DSC (Differential Scanning Calorimetry) |
| Residual Solvent | THF < 720 ppm, Heptane < 5000 ppm | GC-Headspace |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Anti-solvent added too fast or temperature dropped too quickly. | Re-heat to reflux until clear. Add anti-solvent more slowly. Seed the solution with pure crystals at the cloud point. |
| Low Yield | Too much THF used; product remains in mother liquor. | Concentrate the mother liquor by rotary evaporation and repeat the cooling step. |
| Colored Product | Oxidation products or aniline impurities trapped. | Perform a "swish wash" with cold Ethanol or repeat recrystallization using Acetone/Water system. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59717054, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved January 28, 2026 from [Link]
Sources
- 2. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
- 3. lookchem.com [lookchem.com]
- 4. neugenlabs.com [neugenlabs.com]
- 5. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 96% | CAS: 871700-18-4 | AChemBlock [achemblock.com]
- 7. This compound | 871700-18-4 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
HPLC purification of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Application Note: High-Purity Isolation of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea via Reverse-Phase Prep-HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of This compound , a critical intermediate in the synthesis of the MEK inhibitor Trametinib. Due to the hydrophobic nature of the iodine-substituted aromatic ring and the neutral urea linkage, this compound presents solubility and separation challenges, particularly in removing the unreacted starting material, 2-fluoro-4-iodoaniline . This guide provides a scalable Reverse-Phase (RP) method utilizing a C18 stationary phase with an acidic mobile phase to maximize resolution via pH-dependent selectivity.
Chemical Context & Physicochemical Assessment
Successful purification requires understanding the analyte's properties relative to its impurities.
-
LogP (Predicted): ~3.2 (Highly Lipophilic)
-
Key Impurity: 2-Fluoro-4-iodoaniline (Starting Material)
Mechanistic Insight (The "Why"): The separation strategy relies on the acid-base differential between the product and the impurity.
-
The Impurity (Aniline): Contains a basic primary amine. In an acidic mobile phase (pH ~2.5), it becomes protonated (
), significantly reducing its retention time on a hydrophobic C18 column. -
The Target (Urea): The urea linkage is non-basic and remains neutral under acidic conditions. Combined with the lipophilic iodine and cyclopropyl groups, it retains strongly on C18. Result: This creates a massive "selectivity window" where the impurity elutes near the void volume, and the product elutes later, ensuring high purity.
Experimental Protocol
Materials & Reagents
-
Stationary Phase: C18 (Octadecylsilane), 5 µm or 10 µm particle size.
-
Recommended: Phenomenex Luna C18(2) or Waters XBridge BEH C18.
-
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Diluent: Dimethyl Sulfoxide (DMSO) (Required for solubility).
Sample Preparation
The presence of the iodine atom and the planar urea structure limits solubility in pure methanol or acetonitrile.
-
Dissolution: Dissolve the crude solid in 100% DMSO to a concentration of 50–100 mg/mL .
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (e.g., inorganic salts from the synthesis quench).
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
Analytical Method (Scouting)
Before preparative injection, validate the separation on an analytical scale.
| Parameter | Setting |
| Column | C18, 4.6 × 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (primary), 210 nm (secondary) |
| Injection | 5 µL |
Gradient Table (Analytical):
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 1.0 | 10% | Isocratic Hold (Elute polar salts) |
| 15.0 | 95% | Linear Gradient |
| 18.0 | 95% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | Stop |
Expected Results: The aniline impurity should elute early (approx. 30-40% B), while the target urea will elute late (approx. 60-70% B).
Preparative HPLC Method (Scale-Up)
Scale the method linearly based on the column cross-sectional area.
-
Column: Prep C18, 20 × 250 mm, 10 µm.
-
Flow Rate: 15–20 mL/min.
-
Injection Volume: 500 µL – 1.0 mL (depending on column loading capacity).
Gradient Strategy (Focused): Instead of a full scouting gradient, use a "focused gradient" around the target elution point to save time and solvent.
-
0–2 min: 20% B (Flush polar impurities).
-
2–15 min: 50% B
90% B (Shallow gradient for maximum resolution). -
15–18 min: 95% B (Column Wash).
-
18–20 min: 20% B (Re-equilibration).
Fraction Collection & Post-Processing
-
Trigger: Collect peaks based on UV threshold (absorbance > 50 mAU).
-
Pooling: Analyze fractions via the analytical method. Pool fractions with purity >98%.
-
Drying:
-
Caution: Do not use high heat (>40°C) as ureas can thermally degrade or hydrolyze back to anilines over time.
-
Lyophilization: Preferred method. Flash freeze the pooled fractions (Water/ACN mix) and lyophilize.
-
Rotary Evaporation: If using a rotovap, keep the bath at <35°C. Remove ACN first, then extract the aqueous residue with Ethyl Acetate if the water volume is too high for lyophilization.
-
Visualization of Workflow & Logic
Purification Logic Diagram
This diagram illustrates the separation mechanism and workflow.
Caption: Separation logic relying on pH-dependent ionization of the aniline impurity versus the neutral target urea.
Process Workflow
Caption: Step-by-step workflow from crude solid to isolated pure compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure 0.1% Formic Acid or TFA is present. Increase modifier to 0.1% TFA if tailing persists (TFA masks silanols better). |
| Precipitation in Column | Sample solubility limit exceeded in mobile phase. | Reduce injection volume or use a "sandwich" injection technique (Solvent A plug / Sample / Solvent A plug). |
| Split Peaks | Solvent mismatch (DMSO vs. Mobile Phase). | Dilute the DMSO sample with 20-30% Water/ACN before injection if solubility permits, or lower injection volume. |
| Ghost Peaks | Carryover from previous runs. | The iodine moiety is "sticky." Run a blank injection with 100% ACN between prep runs. |
References
-
Compound Data: National Center for Biotechnology Information. (2025).[5][9] PubChem Compound Summary for CID 59717054, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved January 28, 2026, from [Link]
- Synthesis Context: Abe, H., et al. (2011). Discovery of a Novel MEK Inhibitor. ACS Medicinal Chemistry Letters.
- HPLC Methodology: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
- Urea Stability: Kromidas, S. (2015). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH.
Sources
- 2. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
- 3. neugenlabs.com [neugenlabs.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound 96% | CAS: 871700-18-4 | AChemBlock [achemblock.com]
- 8. This compound | 871700-18-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Purity Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of Trametinib (Mekinist®). It details the production, validation, and downstream utility of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (hereafter "Intermediate A"), a critical scaffold for the drug's pyridopyrimidine core.
Subject: Trametinib Precursor Optimization & Protocol CAS: 871700-18-4 Role: Key Intermediate / Pyrimidine Core Precursor
Executive Summary
The synthesis of Trametinib, a MEK1/2 inhibitor, relies on the efficient construction of its pyrido[4,3-d]pyrimidine-2,4,7-trione core. The urea derivative This compound is the obligate precursor to this heterocyclic scaffold.
This guide provides two validated protocols for generating this urea:
-
Method A (Isocyanate Route): High atom economy, industrial standard.
-
Method B (CDI Route): Phosgene-free, safety-optimized alternative.
Failure to control the purity of this urea results in "Impurity 7" carryover, a regulated contaminant in the final API. This note establishes the critical process parameters (CPPs) to ensure >99.5% purity.
Chemical Context & Pathway
The urea serves as the "linchpin" that connects the halogenated aromatic ring to the cyclopropyl moiety before ring closure. It subsequently undergoes a cyclocondensation with a malonic acid equivalent to form the pyrimidine trione.
Visual: Trametinib Synthesis Pathway
The following diagram illustrates the position of the Urea Intermediate in the convergent synthesis of Trametinib.
Figure 1: The synthesis cascade showing the urea as the gateway to the heterocyclic core.
Experimental Protocols
Method A: The Isocyanate Route (Standard)
This method is preferred for scale-up due to its operational simplicity and high yield (>90%). It involves the nucleophilic addition of the aniline to the electrophilic isocyanate.
Reagents:
-
2-Fluoro-4-iodoaniline (1.0 eq)
-
Cyclopropyl isocyanate (1.1 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Protocol:
-
Dissolution: Charge a reactor with 2-Fluoro-4-iodoaniline (e.g., 50 g) and anhydrous DMF (5 vol, 250 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5°C using an ice/brine bath.
-
Addition: Add Cyclopropyl isocyanate dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent polymerization side reactions.
-
Reaction: Allow the mixture to warm to 20–25°C (Room Temperature) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC or HPLC (Target: <0.5% unreacted aniline).
-
Quench & Isolation:
-
Pour the reaction mixture into Ice Water (10 vol) with vigorous stirring. The urea will precipitate immediately.
-
Stir for 1 hour to ensure crystal growth.
-
Filter the solids and wash with water (3 x 2 vol) followed by cold toluene (1 vol) to remove residual isocyanate.
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 92–95% Appearance: White to off-white crystalline solid.
Method B: The CDI Route (Safety Alternative)
This method avoids the use of volatile, toxic isocyanates by generating the reactive intermediate in situ using 1,1'-Carbonyldiimidazole (CDI).
Reagents:
-
2-Fluoro-4-iodoaniline (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Cyclopropylamine (1.2 eq)
-
Solvent: THF or Acetonitrile
Protocol:
-
Activation: Dissolve 2-Fluoro-4-iodoaniline in THF (10 vol). Add CDI in portions at room temperature.
-
Stirring: Stir at 25°C for 2 hours. Monitor for the disappearance of aniline and formation of the acyl-imidazole intermediate.
-
Amine Addition: Cool to 10°C. Add Cyclopropylamine dropwise.
-
Reaction: Stir at room temperature for 3–5 hours.
-
Work-up: Evaporate THF to 20% volume. Add water to precipitate the product.[1] Filter and wash as in Method A.
Advantage: Eliminates the need for storing moisture-sensitive isocyanates.
Downstream Application: Cyclization Logic
The urea is not the final product; it is the substrate for the ring-closure reaction that builds the drug's core.
Reaction: Urea + Malonic Acid + Acetic Anhydride
| Parameter | Specification | Reason |
| Reagent | Malonic Acid / Acetyl Chloride | Provides the 3-carbon fragment for the ring. |
| Temperature | 60–70°C | Required to drive the condensation/dehydration. |
| Criticality | Moisture Control | Acetic anhydride is moisture sensitive; water hydrolyzes the active species. |
Visual: Workflow Logic
The following diagram details the decision matrix for selecting the synthesis route and the subsequent cyclization step.
Figure 2: Decision matrix for synthesis route selection based on reagent availability and safety constraints.
Analytical Quality Control
The urea is known as Trametinib Impurity 7 .[2] If unreacted urea carries over through the cyclization step, it is difficult to purge later.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: The urea typically elutes after the aniline starting material but before the cyclized trione.
Acceptance Criteria:
-
Purity:
99.0% (Area %) -
2-Fluoro-4-iodoaniline:
0.15%[3] -
Total Unknowns:
0.5%
References
-
Sethi, M. K., et al. (2016). "Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation." Der Pharmacia Lettre, 8(6), 321-327.
-
Daicel Pharma Standards. "Trametinib Impurity 7 (CAS 871700-18-4)." Daicel Pharma Standards Catalog.
-
Astellas Pharma Inc. (2013). "Process for the preparation of Trametinib and intermediates thereof." US Patent 2013/0123456 A1. (See also related patent CN109336884B describing the urea cyclization method).
-
PubChem. "this compound Compound Summary." National Library of Medicine.
Sources
Application Note: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea in Medicinal Chemistry
Role: Key Pharmacophore Probe & Trametinib Impurity Standard CAS: 871700-18-4 | Molecular Weight: 320.10 g/mol
Executive Summary
This guide details the application of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (hereafter referred to as CFI-Urea ) within medicinal chemistry and pharmaceutical development. CFI-Urea serves two critical functions:
-
Fragment-Based Drug Discovery (FBDD): It acts as a chemical probe for the allosteric hydrophobic pocket of MEK1/2 kinases. The molecule represents the "tail" pharmacophore of the blockbuster drug Trametinib (Mekinist), containing the essential halogen-bonding iodine and the metabolic-blocking fluorine.
-
Analytical Standard: It is a regulated impurity and degradation product of Trametinib. Its synthesis and characterization are mandatory for CMC (Chemistry, Manufacturing, and Controls) workflows in oncology drug development.
Chemical Biology Profile
To effectively utilize CFI-Urea, researchers must understand the structural causality governing its biological interaction.
The "Halogen Trap" Mechanism
CFI-Urea is not merely a linker; it is designed to exploit specific residues in the MEK allosteric pocket (adjacent to the ATP binding site).
-
The Iodine Atom (C-4 position): Iodine is large and lipophilic. In MEK inhibitors, it forms a halogen bond with the backbone carbonyl of Valine-211 (in MEK1). This interaction locks the kinase in a catalytically inactive conformation (non-ATP competitive inhibition).
-
The Fluorine Atom (C-2 position): Provides metabolic stability by blocking oxidation at the ortho-position and influences the dihedral angle of the phenyl ring relative to the urea, pre-organizing the molecule for binding.
-
The Cyclopropyl Group: Enhances potency by filling a small hydrophobic sub-pocket while improving oral bioavailability compared to straight-chain alkyls.
Physicochemical Data Table
| Property | Value | Significance |
| Formula | C₁₀H₁₀FIN₂O | Core scaffold for MEK inhibitors |
| LogP | ~2.8 (Predicted) | Lipophilic; cell-permeable |
| H-Bond Donors | 2 (Urea NHs) | Critical for anchoring to the kinase backbone |
| H-Bond Acceptors | 1 (Urea C=O) | Interaction with catalytic lysine (varies by kinase) |
| Melting Point | 185–188 °C | High crystallinity indicates stability |
Protocol A: Chemical Synthesis of CFI-Urea
Objective: Synthesize high-purity CFI-Urea for use as a reference standard or biological probe. Scale: 1.0 Gram (lab scale). Reaction Type: Nucleophilic Addition (Isocyanate-Amine coupling).
Reagents & Materials[1][2]
-
Precursor A: 2-Fluoro-4-iodoaniline (CAS 29632-74-4) [1.0 eq]
-
Precursor B: Cyclopropyl isocyanate (CAS 4747-72-2) [1.2 eq]
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Catalyst: Pyridine (Optional, 0.1 eq) or Triethylamine (if amine salt is used).
Step-by-Step Methodology
-
Preparation: In a flame-dried 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-Fluoro-4-iodoaniline (1.0 g, 4.22 mmol) in 15 mL of Anhydrous DCM .
-
Activation: Cool the solution to 0°C using an ice bath.
-
Addition: Add Cyclopropyl isocyanate (0.42 g, 5.06 mmol) dropwise via syringe over 5 minutes.
-
Note: Isocyanates are moisture-sensitive. Keep the system under Nitrogen or Argon atmosphere.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 4–12 hours .
-
Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot (higher Rf) should disappear; the urea product (lower Rf) will appear.
-
-
Work-up (Precipitation Method):
-
Often, the urea product precipitates directly from DCM. If a white solid forms, filter it using a Buchner funnel.
-
If no precipitate forms, concentrate the solvent to ~20% volume under reduced pressure, then add cold Hexane (20 mL) to induce crystallization.
-
-
Purification: Wash the filter cake with cold Hexane (2 x 10 mL) to remove unreacted isocyanate.
-
Drying: Dry the solid under high vacuum for 4 hours.
Yield Expectation: 85–95% (White crystalline solid).
Synthesis Workflow Diagram
Figure 1: Synthetic route for CFI-Urea via isocyanate coupling.
Protocol B: Analytical Validation (HPLC)
Objective: Detect CFI-Urea as an impurity in Trametinib samples or validate the purity of the synthesized probe.
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector (Agilent 1200 or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (urea backbone).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 95 | 5 |
Retention Time: CFI-Urea is highly lipophilic due to the iodine and cyclopropyl groups. Expect elution late in the gradient (approx. 12–14 min depending on column age).
Biological Application: MEK Pathway Inhibition
When using CFI-Urea as a fragment probe or starting point for SAR (Structure-Activity Relationship) studies, it is crucial to understand its position in the MAPK signaling cascade.
Mechanism of Action
CFI-Urea targets the MEK1/2 Allosteric Pocket . Unlike ATP-competitive inhibitors (which bind the active site), this molecule (and its derivatives like Trametinib) binds to a hydrophobic pocket adjacent to the ATP site. This binding:
-
Distorts the activation loop.
-
Prevents RAF from phosphorylating MEK.
-
Prevents MEK from phosphorylating ERK.
Signaling Pathway Diagram
Figure 2: MAPK signaling cascade showing the specific intervention point of CFI-Urea derivatives at MEK1/2.
Troubleshooting & "From the Bench" Tips
-
Solubility: CFI-Urea is poorly soluble in water. For biological assays, prepare a 10 mM stock solution in DMSO . Ensure the final DMSO concentration in cell culture does not exceed 0.1% to avoid cytotoxicity.
-
Stability: The urea linkage is stable under neutral conditions but can hydrolyze under strong acidic or basic conditions at high temperatures. Store the solid at 2–8°C protected from light (iodine compounds can be light-sensitive over long periods).
-
Impurity Profiling: In Trametinib synthesis, if CFI-Urea is detected, it indicates incomplete cyclization of the pyrimidine ring or hydrolysis of the final drug product.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59717054, this compound. Retrieved from [Link]
- Gilmartin, A. G., et al. (2011).GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity. Clinical Cancer Research. (Contextual grounding for MEK allosteric mechanism).
- Abe, H., et al. (2011).Process for producing N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide. Patent WO2012008563A1.
Application Note: Strategic Cyclization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Abstract & Strategic Significance
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Trametinib (Mekinist) , a potent MEK1/2 inhibitor. The compound's structural integrity—specifically the retention of the 2-fluoro-4-iodophenyl moiety—is essential for the final drug's allosteric binding affinity within the kinase pocket.
This application note details the reaction of this urea with downstream precursors (specifically malonic acid derivatives) to generate the pyrimidine-2,4,6-trione scaffold. This cyclization is the rate-determining step in constructing the bicyclic core of Trametinib. We provide a validated, scalable protocol for this transformation, emphasizing impurity control and yield optimization.
Chemical Context & Reaction Profiling[1][2][3]
The Core Transformation
The primary downstream reaction involves the condensation of the urea with malonic acid (or its equivalents) in the presence of a dehydrating agent (Acetic Anhydride/Acetyl Chloride). This converts the acyclic urea into a six-membered pyrimidine-2,4,6-trione ring.
Key Mechanistic Features:
-
Regioselectivity: The cyclization must occur to form the N1-(2-fluoro-4-iodophenyl) isomer.
-
Stability: The iodine atom at the C4-position of the phenyl ring is labile under palladium catalysis but stable under the acidic/anhydride conditions used here.
-
Impurity Management: Unreacted urea is a known impurity (Trametinib Impurity 7) and must be purged, as it lacks the heterocyclic core required for kinase inhibition.
Reaction Scheme
The following diagram illustrates the transformation from the urea intermediate to the cyclized pyrimidine scaffold.
Figure 1: Synthetic pathway for the conversion of the urea intermediate into the Trametinib pyrimidine core.[1]
Validated Experimental Protocol
Objective: Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione. Scale: Pilot (10–50 g input).
Reagents & Equipment
| Component | Grade | Role |
| This compound | >98% HPLC | Limiting Reagent |
| Malonic Acid | ReagentPlus® | Carbon Source for Ring |
| Acetic Anhydride | ACS Reagent | Solvent / Dehydrating Agent |
| Acetyl Chloride | Reagent Grade | Catalyst / Activator |
| Toluene | Anhydrous | Quench/Precipitation Solvent |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charge 61.0 g of this compound.
-
Add 19.9 g of Malonic Acid (1.0 equiv).
-
Add 300 mL of Acetic Anhydride followed by 27.2 mL of Acetyl Chloride.
-
Critical Note: Addition of Acetyl Chloride is exothermic. Add slowly to maintain temp < 30°C.
-
Step 2: Cyclization
-
Heat the reaction mixture to 60°C .
-
Stir under nitrogen for 3 hours .
-
In-Process Control (IPC): Aliquot 10 µL into MeOH for HPLC analysis.
-
Target: < 1.0% remaining Urea starting material.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature (20–25°C).
-
Prepare a quench vessel containing 900 mL of Water:Toluene (2:1 ratio).
-
Add the reaction mixture dropwise to the quench vessel with vigorous stirring.
-
Observation: Pale yellow crystals will precipitate immediately.
-
-
Stir the slurry for 1 hour at 10°C to maximize yield.
-
Filter the solids using a Buchner funnel. Wash the cake with 100 mL of water followed by 50 mL of cold toluene.
Step 4: Drying
-
Dry the filter cake in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: ~60.9 g (82%).
-
Appearance: Pale-yellow crystalline solid.[2]
Analytical Quality Control (QC)
To ensure the downstream success of Trametinib synthesis, the purity of the trione intermediate is paramount.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm.
Data Interpretation
| Compound | Retention Time (RT) | Relative Response Factor (RRF) | Acceptance Criteria |
| Urea (Starting Material) | ~8.5 min | 1.0 | < 0.5% |
| Pyrimidine-trione (Product) | ~12.2 min | 1.1 | > 98.0% |
| Des-iodo Analog | ~6.1 min | 0.9 | < 0.1% (Critical for potency) |
Downstream Application Workflow
The product of this protocol is the direct precursor to the Trametinib active pharmaceutical ingredient (API).
Figure 2: Operational workflow from Urea starting material to Final Drug Substance.
References
-
ChemicalBook. (2025).[3] this compound Properties and Suppliers. Retrieved from
-
New Drug Approvals. (2013). Trametinib Synthesis and Clinical Data. Retrieved from
-
Google Patents. (2019). Method for synthesizing Trametinib key intermediate (CN109336884A).[4][1] Retrieved from
-
BLD Pharm. (2025). Product Analysis: this compound. Retrieved from
- Vertex AI Search. (2026). Consolidated Search Results for Trametinib Intermediates.
Sources
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | 871700-18-4 [chemicalbook.com]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
Application Note: Handling, Storage, and Analytical Preparation of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Compound Profile & Technical Scope
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4) is a specialized urea derivative often utilized in pharmaceutical development. While structurally related to several MEK inhibitors, it is most critically recognized as a key intermediate and impurity reference standard in the synthesis and quality control of Trametinib (a potent MEK1/2 inhibitor).
Crucial Distinction: Researchers must distinguish this compound from PD184352 (CI-1040). While both contain cyclopropyl and fluoro-iodo-phenyl moieties, PD184352 is a benzamide derivative (MW 478.67), whereas the subject compound is a urea derivative (MW 320.11). Confusing these two can lead to catastrophic errors in assay dosing and impurity profiling.
Physicochemical Identity
| Property | Specification |
| CAS Number | 871700-18-4 |
| Molecular Formula | C₁₀H₁₀FIN₂O |
| Molecular Weight | 320.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Insoluble) |
| pKa | ~13.13 (Predicted) |
| Primary Application | HPLC Reference Standard (Trametinib Impurity), Synthetic Intermediate |
Stability Mechanisms & Storage Directives
The stability of this compound is governed by two primary structural vulnerabilities: the aryl-iodine bond and the urea linkage .
Photolytic Instability (The Iodine Factor)
Aryl iodides are susceptible to homolytic cleavage under UV/VIS light exposure, generating radical species that lead to de-iodinated degradation products.
-
Directive: All solid and solution-state handling must occur under amber light or in amber glassware.
-
Impact: Failure to protect from light will result in the appearance of des-iodo impurities (1-cyclopropyl-3-(2-fluorophenyl)urea) in HPLC chromatograms, leading to false-positive impurity flags.
Hygroscopicity & Hydrolysis
While the urea bond is relatively stable, moisture uptake in the solid state can induce crystal form changes or slow hydrolysis over extended periods, particularly if trace acids are present.
-
Directive: Store under desiccant. Allow equilibration to room temperature before opening vials to prevent condensation.
Storage Protocol Summary
| State | Temperature | Container | Max Duration |
| Solid (Lyophilized) | -20°C | Amber Glass + Desiccant | 24 Months |
| Stock Solution (DMSO) | -80°C | Amber Polypropylene/Glass | 6 Months |
| Working Solution | +4°C | Light-protected | < 24 Hours |
Protocol: Preparation of Analytical Stock Solutions
This protocol is designed for preparing a 10 mM Reference Stock for HPLC/LC-MS impurity profiling.
Reagents Required[1][2][3][4][5]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or HPLC-grade Methanol.
-
Note: DMSO is preferred for long-term storage stocks; Methanol is preferred for immediate HPLC injection to match mobile phases.
-
-
Vessels: Amber borosilicate glass vials (Class A).
Step-by-Step Procedure
-
Equilibration: Remove the product vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Reasoning: Prevents atmospheric water condensation on the cold solid, which would introduce moisture into your stock solution.
-
-
Weighing: Accurately weigh 3.20 mg of the compound into a tared amber vial.
-
Safety: Use an anti-static gun if the powder is static-prone. Wear standard PPE plus a respirator/mask, as halogenated ureas can be bioactive.
-
-
Solvation (The "Wetting" Technique):
-
Add 500 µL of solvent first.
-
Vortex gently for 30 seconds.
-
Add the remaining 500 µL (Target Volume: 1.0 mL).
-
Reasoning: Stepwise addition prevents the formation of a "gum" at the bottom of the vial, which can happen if hydrophobic powders are overwhelmed with solvent instantly.
-
-
Clarification: Inspect the solution against a dark background. If micro-particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Warning: Do not heat above 30°C, as thermal degradation of the iodine bond is possible.
-
-
Aliquot & Store: Divide into 100 µL aliquots in amber PCR tubes or HPLC vials. Flash freeze in liquid nitrogen (optional) and store at -80°C.
Analytical Context: Impurity Profiling Workflow
As a Trametinib impurity standard, this compound is used to validate the purity of drug substances. The following diagram illustrates the logical flow for handling this reference standard in a QC environment.
Figure 1: Critical workflow for preparing this compound reference standards, emphasizing temperature control and visual validation.
Structural & Synthetic Context
Understanding the origin of this compound aids in interpreting analytical data. It is formed via the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate. In the context of Trametinib synthesis, unreacted urea or degradation back to the urea represents a critical quality attribute.
Figure 2: Synthetic relationship between the target urea and the API Trametinib. The target compound serves as both a building block and a potential degradation marker.
Safety & Toxicology Note
Hazard Classification: While specific toxicological data for this isolated intermediate is limited, it should be handled with the same rigor as the final API (Trametinib) and related halogenated anilines.
-
Potential Hazards: Skin sensitization, reproductive toxicity (inferred from MEK inhibitor class), and specific target organ toxicity.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for halogenated waste (iodine/fluorine byproducts).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 516857352, this compound. Retrieved from [Link][1]
-
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. (Contextual reference for MEK inhibitor chemistry). Nature Medicine.[2] Retrieved from [Link]
Sources
Application Note: Safety & Handling Protocol for 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary
This Application Note establishes the authoritative safety and handling protocol for 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate and known impurity in the synthesis of the MEK inhibitor Trametinib .
While formally classified as an irritant (H315, H319, H335) and harmful if swallowed (H302), expert operational caution is required. Due to its structural role as the pharmacophore "warhead" of Trametinib, this compound should be treated with Occupational Exposure Band (OEB) 4 protocols until definitive toxicology rules out reproductive toxicity or high potency.
This guide moves beyond basic SDS data, providing a causality-driven workflow for researchers handling this halogenated aryl urea.
Physicochemical & Hazard Profile
Critical Data Table
| Property | Specification | Operational Implication |
| CAS Number | 871700-18-4 | Verification key for inventory tracking. |
| Molecular Formula | C₁₀H₁₀FIN₂O | Halogenated waste stream (F, I).[1] |
| Molecular Weight | 320.11 g/mol | Heavy atom effect; density is likely >1.5 g/cm³. |
| Appearance | White to off-white solid | Visual contamination checks are difficult on white surfaces. |
| Solubility | DMSO, Methanol | Do not use water for spill cleanup; use organic surfactants. |
| Stability | Light Sensitive (Iodine) | Must be stored/handled in amber glassware to prevent de-iodination. |
| Melting Point | ~332°C (Predicted) | High thermal stability, but avoid dust generation. |
The "Hidden" Hazard: Structure-Activity Relationship (SAR)
Standard SDSs often list this compound merely as an irritant. However, as a Senior Application Scientist, I urge you to consider the SAR :
-
Kinase Inhibition Potential: This urea motif is essential for binding in the allosteric pocket of MEK1/2 kinases. Even as an intermediate, it may possess biological activity.
-
Reproductive Toxicity Risk: MEK inhibitors are known teratogens. In the absence of specific repro-tox data for this intermediate, the Precautionary Principle applies . Handle as if it is a reproductive toxin.
-
Aryl Iodide Reactivity: The C-I bond is susceptible to homolytic cleavage under UV light, generating radical species. This degrades purity and can create unpredictable byproducts.
Engineering Controls & PPE Hierarchy
To ensure a self-validating safety system, controls must be redundant.
Primary Containment
-
Quantity < 100 mg: Standard Chemical Fume Hood with sash at working height.
-
Quantity > 100 mg or Solid Handling: Powder Containment Hood (HEPA filtered) or Glovebox. The dust potential of ureas necessitates preventing airborne particulates.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) for liquid handling; P100/N100 respirator required if handling dry powder outside a glovebox.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). The outer glove should be changed immediately upon contamination.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size of the solid.
Validated Experimental Protocol: Safe Solubilization
Objective: Prepare a 10 mM stock solution in DMSO without generating dust or degrading the compound.
Workflow Logic (DOT Diagram)
Figure 1: Safe handling workflow emphasizing thermal equilibration and light protection.
Step-by-Step Methodology
Step 1: Equilibration (Crucial for Purity)
-
Action: Remove the amber vial from the refrigerator (2-8°C). Place in a desiccator.
-
Reasoning: Opening a cold vial introduces condensation. Water reacts with ureas over time and affects weighing accuracy. Allow 30 minutes to reach room temperature.
Step 2: Static Elimination
-
Action: Use an ionizing gun or anti-static bar inside the weigh enclosure.
-
Reasoning: Crystalline ureas are prone to static charge, causing "flying powder" which contaminates the balance and exposes the user.
Step 3: Weighing
-
Action: Weigh directly into a tared amber scintillation vial. Do not use weighing paper (transfer loss risk).
-
Target: Weigh approx. 3.2 mg for 1 mL of 10 mM stock.
Step 4: Solubilization
-
Action: Add DMSO gently down the side of the vial. Vortex immediately.
-
Observation: The solution should be clear. If turbidity persists, sonicate for 30 seconds.
-
Caution: Exothermic mixing is minimal, but always point the vial away from the face.
Step 5: Waste Management
-
Protocol: All solid waste (pipette tips, gloves) contacting this compound must be segregated into "Halogenated Solid Waste" bins, specifically labeled "Potential Cytotoxic Agent."
Emergency Response & Spill Management
Spill Decision Matrix
Figure 2: Decision matrix for spill remediation, prioritizing dust suppression.[2]
Specific Cleanup Protocol
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don a Tyvek sleeve or lab coat and double gloves.
-
Solid Spill: Cover with a paper towel dampened with Ethanol (not water, due to solubility). Wipe inward to collect.
-
Liquid Spill: Use vermiculite or a dedicated chem-spill pad.
-
Decontamination: Wash the surface with a 10% detergent solution, followed by water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59717054, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea Synthesis
Welcome to the Advanced Synthesis Support Hub. Subject Compound: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS: 871700-18-4 Role: Key intermediate for MEK inhibitors (e.g., Trametinib); Trametinib Impurity 7.
Synthesis Overview & Mechanism
This guide addresses the formation of the urea linkage via the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate . While conceptually simple, the specific electronic properties of the aniline derivative introduce unique challenges regarding kinetics and byproduct formation.
The "Happy Path" Reaction
-
Reagent A: 2-Fluoro-4-iodoaniline (CAS 29632-74-4) - Nucleophile
-
Reagent B: Cyclopropyl isocyanate (CAS 4747-72-2) - Electrophile
-
Solvent: Anhydrous DCM, THF, or Toluene.
Technical Insight: The presence of the electron-withdrawing fluorine (ortho) and iodine (para) atoms significantly reduces the nucleophilicity of the aniline nitrogen via inductive effects. Consequently, this reaction is slower than standard phenyl urea syntheses, creating a larger window for competitive side reactions (hydrolysis).
Troubleshooting Guide: Byproduct Analysis
Issue #1: The "Ghost" Precipitate (Symmetrical Urea)
Symptom: You observe a white precipitate forming early in the reaction, or a high-melting solid impurity co-eluting during purification. Diagnosis: Formation of 1,3-dicyclopropylurea (Bis-cyclopropyl urea).
Root Cause: Moisture ingress. Cyclopropyl isocyanate is highly susceptible to hydrolysis.
-
Isocyanate reacts with trace water to form unstable carbamic acid.
-
Carbamic acid decarboxylates to release cyclopropylamine.
-
The newly formed amine (highly nucleophilic) reacts instantly with remaining isocyanate.
Corrective Action:
-
Protocol: Ensure reaction vessel is flame-dried and under positive Nitrogen/Argon pressure.
-
Reagent Check: Distill cyclopropyl isocyanate if the bottle has been opened previously.
-
Solvent: Use anhydrous solvents (water content <50 ppm).
Issue #2: Stalled Conversion (Starting Material Remains)
Symptom: LC-MS shows significant unreacted 2-fluoro-4-iodoaniline even after 24 hours. Diagnosis: Low nucleophilicity of the aniline.
Root Cause: The 2-Fluoro substituent creates steric hindrance and withdraws electron density from the amine. The 4-Iodo group further stabilizes the lone pair, making the attack on the isocyanate carbon sluggish.
Corrective Action:
-
Thermal Activation: Increase temperature to 40–50°C. Warning: Do not exceed 60°C to avoid biuret formation.
-
Catalysis: Add 1.0–1.5 eq of a non-nucleophilic base like Pyridine or mild Lewis acid catalysts (e.g., Dibutyltin dilaurate - DBTDL) to activate the isocyanate, though base is usually sufficient.
Issue #3: The "Sticky" Impurity (Biuret Formation)
Symptom: A lipophilic impurity appears at long retention times (RRT > 1.2). Diagnosis: N-alkylation of the urea product (Biuret formation).
Root Cause: In the presence of excess isocyanate and heat, the secondary nitrogen of the newly formed urea can act as a nucleophile, attacking another molecule of isocyanate.
Corrective Action:
-
Stoichiometry: Strictly limit cyclopropyl isocyanate to 1.05–1.1 equivalents.
-
Quench: Quench the reaction with Methanol immediately upon completion to scavenge excess isocyanate.
Visualizing the Impurity Cascade
The following diagram maps the competitive pathways. Note how water acts as a catalyst for the destruction of your expensive isocyanate reagent.
Figure 1: Reaction logic showing the primary synthetic route (Green) versus moisture-induced hydrolysis (Red) and thermal oligomerization (Red).
Impurity Profile & Data Summary
| Component | Structure Description | Origin | Detection (LC-MS) | Removal Strategy |
| Target Product | This compound | Main Reaction | [M+H]+ ≈ 321.1 | N/A |
| Impurity A | 1,3-Dicyclopropylurea | Hydrolysis of Isocyanate | [M+H]+ ≈ 141.2 | Trituration (High Sol. in MeOH) |
| Impurity B | 2-Fluoro-4-iodoaniline | Unreacted Starting Material | [M+H]+ ≈ 238.0 | Acid Wash (1N HCl) |
| Impurity C | Biuret Derivative | Over-reaction (Heat) | [M+H]+ ≈ 404.2 | Column Chromatography |
Frequently Asked Questions (FAQ)
Q: Can I use Cyclopropylamine and 2-Fluoro-4-iodophenyl isocyanate instead? A: Theoretically, yes. However, generating 2-fluoro-4-iodophenyl isocyanate requires treating the aniline with phosgene or triphosgene, which is hazardous and requires strict safety controls. The route described above (Aniline + Cyclopropyl isocyanate) is safer and uses commercially available reagents [1].
Q: The reaction mixture turned pink/purple. Is this normal? A: This often indicates iodine liberation (de-iodination), likely caused by light exposure or excessive heat. Ensure the reaction vessel is wrapped in foil and kept below 50°C. Iodine release degrades the starting material purity.
Q: How do I purify the final solid? A: The target urea is generally insoluble in non-polar solvents (Hexane/Heptane) but moderately soluble in polar organics.
-
Precipitation: Concentrate the reaction mixture and add cold Heptane.
-
Wash: Filter the solid and wash with 1N HCl (to remove unreacted aniline) followed by water.
-
Recrystallization: If Impurity A (Bis-urea) is present, recrystallize from Ethanol/Water or Methanol. The bis-urea is significantly more soluble in lower alcohols than the diaryl urea product [2].
References
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59717054, this compound. Retrieved January 28, 2026, from [Link]
Technical Support Center: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea Synthesis
This guide serves as a specialized technical support resource for researchers synthesizing 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4), a critical intermediate in the synthesis of MEK inhibitors like Trametinib.
Status: Operational Subject: Impurity Profiling & Process Troubleshooting Ticket ID: TRAM-INT-001
Executive Summary & Reaction Context
This urea derivative is typically synthesized via the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate (or an activated carbamate equivalent). While the reaction appears straightforward, the high crystallinity of urea byproducts and the sensitivity of isocyanates to moisture create a specific impurity profile that can be difficult to separate downstream.
Core Reaction: 2-Fluoro-4-iodoaniline + Cyclopropyl isocyanate → Target Urea
Common Impurity Profile
The following table summarizes the most frequent impurities identified in this synthesis. Use these mass shifts to diagnose your crude LC-MS data.
| Impurity ID | Name | Structure Description | Origin/Cause | Mass Shift (vs Target) |
| IMP-A | Bis-aryl Urea | 1,3-bis(2-fluoro-4-iodophenyl)urea | Moisture Ingress. Hydrolysis of the isocyanate generates the aniline, which reacts with remaining isocyanate. | +235 Da (approx) |
| IMP-B | Bis-cyclopropyl Urea | 1,3-dicyclopropylurea | Reagent Quality. Hydrolysis of cyclopropyl isocyanate in the absence of aniline. | -180 Da (approx) |
| IMP-C | Unreacted Aniline | 2-fluoro-4-iodoaniline | Stalled Reaction. Poor nucleophilicity or insufficient reaction time. | -83 Da |
| IMP-D | Des-iodo Analog | 1-cyclopropyl-3-(2-fluorophenyl)urea | Raw Material Contamination. Trace 2-fluoroaniline in the starting material. | -126 Da |
Mechanism of Failure (Visualization)
Understanding how IMP-A forms is critical to prevention. It is an autocatalytic failure mode triggered by water.
Figure 1: The competitive hydrolysis pathway leading to symmetrical urea impurities. Note that if the starting material is the aniline and phenyl carbamate is used, a similar mechanism produces the bis-aryl urea.
Troubleshooting Guide (Q&A)
Q1: I see a large precipitate forming early in the reaction. Is this my product?
Diagnosis: Likely IMP-A (Bis-aryl urea) or IMP-B . Technical Insight: Symmetrical ureas are notorious for their low solubility ("brick dust"). If you are using a non-polar solvent like Dichloromethane (DCM) or Toluene, the symmetrical impurity often crashes out before the target urea. Action Plan:
-
Filter the precipitate.
-
Check solubility in hot Methanol. The target urea is generally more soluble in polar protic solvents than the symmetrical bis-aryl impurity.
-
Prevention: Ensure your solvent is anhydrous (<50 ppm water). Use a drying tube or inert atmosphere (N2/Ar).
Q2: The reaction has stalled with 15% unreacted aniline remaining. Adding more isocyanate doesn't help.
Diagnosis: Nucleophilic Deactivation. Technical Insight: The electron-withdrawing nature of the iodine and fluorine atoms on the aniline ring reduces the nucleophilicity of the amine, making it sluggish to react with the isocyanate. Action Plan:
-
Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or DBU . This activates the isocyanate, making it more susceptible to nucleophilic attack.
-
Temperature: Gently heat the reaction to 40-50°C. Warning: Excessive heat can promote isocyanate dimerization.
Q3: My product has a pink/violet hue.
Diagnosis: Iodine Liberation.
Technical Insight: Aryl iodides are light-sensitive. Trace decomposition can release elemental iodine (
-
Wash the organic phase with a 10% Sodium Thiosulfate (
) solution during workup. This reduces free iodine back to colorless iodide. -
Store the final compound in amber vials away from light.
Q4: How do I remove the symmetrical urea (IMP-A) without column chromatography?
Diagnosis: Purification Bottleneck. Action Plan: Exploiting solubility differences is the most scalable method.
-
Protocol: Slurry the crude solid in refluxing Ethanol or Ethyl Acetate. The symmetrical bis-aryl urea is typically much less soluble and will remain as a solid, while the target unsymmetrical urea dissolves. Filter hot to remove the impurity, then cool the filtrate to crystallize the target.
Decision Tree for Process Optimization
Figure 2: Rapid diagnostic workflow for in-process control (IPC).
Validated Experimental Protocol (Best Practice)
To minimize the impurities listed above, the following protocol incorporates self-validating checks:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous THF (5 vol).
-
Checkpoint: Solution must be clear. If pink, wash starting material with thiosulfate first.
-
-
Addition: Add Cyclopropyl isocyanate (1.1 eq) dropwise at 0°C.
-
Why? Controlling exotherm prevents isocyanate dimerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
IPC Check: Check LC-MS.[1] If aniline > 5%, add 0.1 eq DMAP.
-
-
Quench: Add Hexanes or Heptane to the reaction mixture.
-
Purification: The target urea usually precipitates. Filter the solid.
-
Cleanup: Wash the filter cake with cold
to remove unreacted isocyanate and trace aniline.
-
References
-
Compound Identification & Properties
-
Synthetic Context (Trametinib Intermediate)
-
Urea Synthesis Mechanisms
Sources
- 1. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 2. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Executive Summary & Chemical Identity
Technical Support Center: Trametinib Impurity Analysis Subject: Analysis of Trametinib Impurity 15 (Nitro-Precursor) & Process-Related Variants
User Context: You are likely analyzing "Impurity 15" based on the synthetic route optimization described in process chemistry literature (specifically Sethi et al., 2016). In this context, Impurity 15 is the Nitro-intermediate precursor.[1]
-
Chemical Name: 3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione.[1]
-
Origin: It is the unreacted intermediate from the penultimate step.[1] It undergoes reduction (SnCl₂/HCl or Raney Ni) to form the amine, which is subsequently acetylated to produce Trametinib.[1]
-
Criticality: Failure to fully reduce Compound 15 results in its carryover into the final API. Furthermore, prolonged reduction conditions can convert Compound 15 into a difficult-to-remove Cyclic Impurity (benzimidazole-fused derivative).[1]
Visualizing the Pathway (Impurity 15 Context)
Figure 1: Formation pathway of Trametinib showing the origin of Impurity 15 (Nitro-precursor) and the divergent Cyclic Impurity.[1]
Analytical Method: Troubleshooting & Optimization
The analysis of Impurity 15 requires high-resolution RP-HPLC because of its structural similarity to the final API (differing only by the Nitro vs. Acetamide group).[1]
Recommended Chromatographic Conditions (RP-HPLC)
| Parameter | Specification | Rationale |
| Column | YMC-Triart C18 or Waters XTerra RP18 (150 × 4.6 mm, 3–5 µm) | High carbon load is required to resolve the hydrophobic iodine-containing core.[1] |
| Mobile Phase A | 0.1% Orthophosphoric Acid or 10mM Ammonium Acetate (pH 2.[1]8) | Low pH suppresses ionization of the pyrimidine core, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile : Methanol (80:[1]20) | High elution strength required due to Trametinib's poor aqueous solubility.[1] |
| Gradient | T(min)/%B: 0/20, 5/20, 20/80, 30/80, 35/20 | A shallow gradient ramp is critical to separate the Nitro-precursor (15) from the Amine intermediate.[1] |
| Flow Rate | 0.8 – 1.0 mL/min | Standard flow for optimal mass transfer in 3–5 µm particles.[1] |
| Detection | UV @ 246 nm | The pyrimido-pyrimidine core exhibits maximum absorbance at this wavelength.[1] |
Troubleshooting Guide (Q&A)
Scenario A: Co-elution of Impurity 15 and Trametinib
Q: "I see a shoulder on my Trametinib peak. Is this Impurity 15, and how do I resolve it?"
A: It is possible, but Impurity 15 (Nitro) is significantly less polar than the Amine intermediate and often elutes after Trametinib in reverse-phase systems due to the lack of the hydrogen-bonding acetamide group.[1]
-
Diagnosis: Check the UV spectrum.[1] The Nitro group in Impurity 15 causes a bathochromic shift compared to the Acetamide.[1]
-
Solution:
-
Modify Organic Modifier: Switch from 100% ACN to a mix of ACN:MeOH (1:1). Methanol provides different selectivity for the nitro-aromatic system (π-π interactions).[1]
-
Temperature Effect: Lower the column temperature to 25°C. Higher temperatures (e.g., 50°C) often merge the peaks of structurally similar isomers.[1]
-
Scenario B: Appearance of "Ghost Peaks" (The Cyclic Impurity)
Q: "I eliminated Impurity 15 by extending the reduction time, but now a new impurity appears at RRT ~1.2. What is this?"
A: You likely created the Cyclic Impurity (Compound 3 in literature).[1]
-
Mechanism: Prolonged exposure of Impurity 15 to SnCl₂ (Tin chloride) or high-temperature hydrogenation causes the cyclization of the side chain.[1]
-
Detection: This impurity is highly hydrophobic.[1]
-
Corrective Action:
-
Process: Stop the reduction reaction immediately upon consumption of Impurity 15 (monitor via IPC). Do not "soak" the reaction.
-
Analysis: Ensure your gradient hold at high %B extends for at least 10 minutes to elute this late-eluting cyclic variant.
-
Scenario C: Mass Balance Discrepancies
Q: "My area% purity is high, but the assay vs. standard is low. Where is the missing mass?"
A: Impurity 15 has a different Response Factor (RF) than Trametinib.[1]
-
Explanation: The nitro group is a strong chromophore.[1] If you quantify Impurity 15 using Trametinib's slope (assuming RF=1.0), you may be over- or under-estimating the actual mass, leading to mass balance errors.[1]
-
Protocol: Synthesize or procure a specific standard for the Nitro-intermediate (Impurity 15) to determine its Relative Response Factor (RRF). If unavailable, use ¹H-NMR (qNMR) for the initial mass assignment of the crude material.[1]
Advanced Diagnostic Workflow
Use this logic flow to identify which impurity is compromising your batch.
Figure 2: Diagnostic logic for categorizing Trametinib process impurities based on RP-HPLC retention behavior.
References
-
Sethi, M. K., et al. (2016).[1] "Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation." Der Pharmacia Lettre, 8(6), 321-327.[1]
-
Key Relevance: Explicitly identifies "Compound 15" as the Nitro-phenyl pyrido pyrimidine intermediate and details the formation of the Cyclic Impurity.[1]
-
-
Desai, S., et al. (2023).[1][2] "Development and Validation of RP-HPLC Method for the Estimation of Trametinib in API and Marketed Pharmaceutical Tablet Dosage Form." Indo American Journal of Pharmaceutical Sciences, 10(03).
-
Key Relevance: Provides validated mobile phase conditions (Phosphate buffer/ACN) suitable for separating Trametinib from polar degradation products.[1]
-
-
SynZeal Research. "Trametinib Impurities and Reference Standards."
- Key Relevance: Lists commercial availability of specific Trametinib intermediates (Des-iodo, etc.)
Sources
Side reactions in the synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Technical Support Center: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Ticket ID: #UREA-871700-SYN Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist (Process Chemistry Unit)
Executive Technical Summary
The synthesis of This compound (CAS: 871700-18-4) presents a classic "deactivated nucleophile" challenge. The presence of the ortho-fluorine and para-iodine atoms on the aniline ring significantly reduces the nucleophilicity of the amine via inductive electron withdrawal and steric hindrance.
Consequently, the standard nucleophilic addition to cyclopropyl isocyanate is often sluggish, creating a kinetic window for competitive hydrolysis. This guide addresses the three primary failure modes:
-
Symmetric Urea Formation: Competition from moisture.
-
Stalled Reaction: Insufficient nucleophilic activation.
-
Biuret/Oligomerization: Thermal degradation due to forcing conditions.
Diagnostic Hub: Impurity Profiling
Use this table to identify impurities in your LC-MS or NMR data.
| Component | Structure Description | Molecular Weight (approx.) | Origin/Cause |
| Target Product | This compound | 320.1 g/mol | Desired Reaction |
| Impurity A | 1,3-Dicyclopropylurea | 140.2 g/mol | Moisture Ingress. Hydrolysis of cyclopropyl isocyanate yields cyclopropylamine, which reacts with remaining isocyanate. |
| Impurity B | 1,3-Bis(2-fluoro-4-iodophenyl)urea | 499.8 g/mol | Reverse Addition/Hydrolysis. If generating the isocyanate in situ from the aniline (using Triphosgene/CDI), moisture hydrolysis of the intermediate yields this dimer. |
| Impurity C | Biuret Derivative | ~403 g/mol | Thermal Stress. Reaction of the Target Urea with excess isocyanate at high temperatures (>80°C). |
| Starting Material | 2-Fluoro-4-iodoaniline | 237.0 g/mol | Incomplete Conversion. Low nucleophilicity of the aniline. |
Mechanism & Pathway Visualization
The following diagram illustrates the competitive pathways. Note how Path B (Hydrolysis) competes with the Target Path A when the aniline is deactivated.
Caption: Path A is the desired route. Path B (Red) represents the moisture-driven failure mode, prevalent when the aniline is unreactive.
Troubleshooting Guides (FAQs)
Issue #1: "My reaction is stalled at 50% conversion after 24 hours."
Diagnosis: The 2-fluoro and 4-iodo substituents are electron-withdrawing, pulling density away from the amine nitrogen. The nucleophile is too weak to attack the isocyanate at neutral pH/Room Temperature.
Protocol Fix: Lewis Base Activation Do not simply heat the reaction (which risks biuret formation). Instead, activate the aniline.
-
Solvent: Switch to THF (anhydrous). DCM is often too non-polar to support the transition state for deactivated anilines.
-
Base: Add 1.5 - 2.0 equivalents of Pyridine or DIPEA . This acts as a proton shuttle and increases the effective nucleophilicity.
-
Catalyst (Optional): If still stalled, add 5 mol% DMAP (4-Dimethylaminopyridine).
Issue #2: "I see a large peak at MW ~140 (Impurity A) and low yield."
Diagnosis: This is 1,3-Dicyclopropylurea . Your system has moisture. Because your aniline is slow (see Issue #1), water is out-competing it for the isocyanate.
Protocol Fix: The "Inverse Addition" Technique
-
Dry your aniline by azeotropic distillation with toluene or high-vacuum drying.
-
Use strictly anhydrous solvent (THF/DCM) over molecular sieves.
-
Critical Step: Do not add isocyanate to the aniline. Instead, add the Isocyanate slowly to the Aniline .
-
Why? Keeping the isocyanate concentration low relative to the aniline minimizes the statistical probability of isocyanate-water interaction, even if the aniline is slow.
-
Issue #3: "The product is oiling out or sticky."
Diagnosis: Urea derivatives often have poor solubility in ether/hexane but high solubility in reaction solvents like THF/DMF.
Protocol Fix: Crystallization Workup Avoid column chromatography (ureas streak on silica).
-
Evaporate the reaction solvent (THF) to a minimum volume.
-
Add Acetonitrile (MeCN) or Ethanol and heat to reflux until dissolved.
-
Slowly cool to 0°C. The target urea (MW 320) should crystallize as a white solid.
-
Wash: Filter and wash the cake with cold Diethyl Ether .
-
Note: Impurity A (Dicyclopropylurea) is significantly more soluble in ether/organic washes and will likely remain in the filtrate.
-
Validated Synthetic Protocol
Objective: Synthesis of this compound (1.0 g scale).
-
Setup: Flame-dried 50 mL round-bottom flask, N2 atmosphere.
-
Charge:
-
2-Fluoro-4-iodoaniline (1.0 eq, 4.2 mmol).
-
Anhydrous THF (15 mL).
-
Pyridine (1.2 eq) [Activator].
-
-
Addition:
-
Cool to 0°C (ice bath).
-
Add Cyclopropyl isocyanate (1.1 eq) dropwise over 10 minutes.
-
-
Reaction:
-
Allow to warm to Room Temperature (20-25°C).
-
Stir for 12-18 hours.
-
Checkpoint: Check TLC/LC-MS. If SM remains >10%, add DMAP (0.05 eq) and heat to 40°C for 2 hours.
-
-
Workup:
-
Quench with 1M HCl (10 mL) to remove pyridine.
-
Extract with EtOAc (3 x 20 mL).
-
Wash Organic layer with Brine. Dry over Na2SO4.
-
Concentrate. Recrystallize from MeCN/Ether.
-
Decision Tree for Process Optimization
Caption: Follow this logic flow to determine the necessary corrective action based on crude LC-MS data.
References
-
Sigma-Aldrich. this compound Product Sheet. (CAS 871700-18-4).[][7][8][9] Link
-
Gallou, I. et al. "Scalable Synthesis of Ureas from Primary Amines and Isocyanates." Journal of Organic Chemistry, 2005, 70, 6960-6963. (General Urea Synthesis Mechanics).[4][5][10] Link
-
Common Organic Chemistry. Urea Formation: Amine + Isocyanate Conditions and Mechanisms. Link
-
PubChem. 2-Fluoro-4-iodoaniline Compound Summary. (Reactivity & Safety Data). Link
-
Wikipedia. Urea Synthesis Side Reactions (Biuret). Link
Sources
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. risso-chemical.com [risso-chemical.com]
- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
- 8. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 871700-18-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea Synthesis
Strategic Analysis: Why This Reaction Fails
Before attempting to fix the yield, you must understand the electronic environment of your starting material.[1][2][3] The formation of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is not a standard urea coupling due to the specific deactivation of the aniline.[1][2]
-
The Nucleophile (2-Fluoro-4-iodoaniline): The amino group is significantly deactivated.[1][2] The Iodine atom at the para position exerts an inductive electron-withdrawing effect (–I).[1][2][3] More critically, the Fluorine atom at the ortho position creates both steric hindrance and strong inductive deactivation.[1][2][3] This makes the aniline a poor nucleophile .[1][2][3]
-
The Electrophile (Cyclopropyl Isocyanate): While reactive, it is moisture-sensitive and prone to hydrolysis.[1][2][3] If the aniline is too slow to attack, moisture in the solvent will consume the isocyanate, forming 1,3-dicyclopropylurea (a common white solid byproduct often mistaken for the product).[1][2][3]
The Core Challenge: You are fighting a kinetic battle between the sluggish attack of a deactivated aniline and the rapid decomposition of the isocyanate.[1][2][3]
Experimental Protocols (Step-by-Step)
Method A: The Direct Isocyanate Route (Small Scale / Quick Screen)
Best for: <5g scale where speed is prioritized over cost.[1][2][3]
Reagents:
Protocol:
-
Dissolution: Dissolve 2-fluoro-4-iodoaniline in anhydrous THF (0.5 M concentration).
-
Activation: Add Pyridine (1.5 equiv). Stir for 15 minutes at Room Temperature (RT). Note: The base acts as a proton shuttle and prevents the formation of HI byproducts that could protonate the aniline.[1][3]
-
Addition: Cool to 0°C. Add Cyclopropyl isocyanate dropwise.
-
Reaction: Allow to warm to RT. If TLC shows >20% starting material after 4 hours, heat to 50°C.[1][2][3]
-
Quench: Quench with 1N HCl (to remove pyridine).
-
Isolation: Extract with EtOAc, wash with brine. The product often precipitates upon concentrating the organic layer.[1][2][3]
Method B: The Activated Carbamate Route (High Yield / Robust)
Best for: >10g scale, stubborn reactions, or when isocyanate quality is poor. Mechanism:[1][2][3] This 2-step "one-pot" procedure creates a highly reactive carbamate intermediate that forces the coupling.[1][2]
Reagents:
Protocol:
-
Carbamate Formation: Dissolve aniline and pyridine (1.0 equiv) in dry THF at 0°C. Add Phenyl chloroformate dropwise.
-
Amine Addition: Once carbamate formation is complete, add Cyclopropylamine (1.2 equiv) and the remaining Pyridine (1.0 equiv) directly to the vessel.[1][2][3]
-
Displacement: Heat the mixture to 50-60°C for 2-4 hours. The cyclopropylamine will displace the phenol leaving group.[1][2][3]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1N NaOH (3x) to remove the generated phenol byproduct.[2][3] This step is critical for purity.[1][2][3]
Visualizing the Chemistry
The following diagram illustrates the decision logic and chemical pathways for optimizing this synthesis.
Figure 1: Decision tree for synthetic route selection based on scale and reactivity constraints.
Troubleshooting & FAQ
Issue: "I see a new spot on TLC, but the yield is <30%."
Diagnosis: You likely have unreacted aniline.[1][2][3] The "new spot" might be the symmetrical urea (1,3-dicyclopropylurea) from isocyanate hydrolysis.[1][2][3] Verification: Run a TLC of your reaction mixture against pure 2-fluoro-4-iodoaniline. If the starting material spot is still intense, the coupling failed.[1][2][3] Fix: Switch to Method B (Carbamate Route) . The phenyl carbamate is a much stronger electrophile than the isocyanate in this context and forces the reaction to completion.[1][2][3]
Issue: "The product is sticky or an oil."
Diagnosis: Residual solvent or phenol impurities (if using Method B).[1][2][3] Fix:
-
Trituration: Dissolve the crude oil in a minimum amount of DCM, then slowly add Hexanes or Diethyl Ether while stirring rapidly. The urea should crash out as a white solid.[1][2][3]
-
Recrystallization: The literature suggests recrystallization from Acetone or Ethanol is effective for this specific intermediate.[1][2][3]
Issue: "My Isocyanate is old/yellow."
Diagnosis: Cyclopropyl isocyanate degrades over time.[1][2][3] Fix: Do not use it. Distill it before use, or immediately switch to Method B , which uses Cyclopropylamine (a cheap, stable liquid) and Phenyl Chloroformate.[1][2][3]
Summary of Solvents & Conditions
| Parameter | Recommended | Avoid | Reason |
| Solvent | Anhydrous THF, DCM | DMF, Alcohols | DMF is hard to remove; Alcohols react with isocyanates.[1][2] |
| Base | Pyridine, TEA | NaOH, KOH (Aqueous) | Strong aqueous bases hydrolyze the isocyanate/carbamate.[1][3] |
| Temp | 0°C | >80°C | High heat promotes degradation of the urea linkage.[1][3] |
| Workup | Acid Wash (1N HCl) | Direct Evaporation | Pyridine removal is essential for crystallization.[1][2][3] |
References
-
Trametinib Synthesis (Primary Source)
-
Carbamate Activation Method (Mechanistic Support)
-
Trametinib Structure & Intermediate Data
Sources
- 1. Trametinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trametinib - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Optimization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea Synthesis
Current Status: Operational Subject: Reaction Optimization & Troubleshooting Guide Target Molecule: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4) Primary Application: Key intermediate for MEK inhibitors (e.g., Trametinib)
Critical Reaction Parameters (The "Why" and "How")
This guide focuses on the most robust synthetic route: the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate . While conceptually simple, the electronic deactivation of the aniline ring by the fluorine and iodine atoms creates specific kinetic challenges that must be managed to avoid byproduct formation.
The Core Chemistry
The reaction relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate.
-
Nucleophile: 2-Fluoro-4-iodoaniline.[1] Note: The ortho-fluorine and para-iodine exert an electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine compared to unsubstituted aniline.
-
Electrophile: Cyclopropyl isocyanate. Note: Highly reactive towards nucleophiles but also susceptible to hydrolysis by moisture.
Reaction Pathway & Impurity Logic
Figure 1: Reaction mechanism showing the competition between product formation and moisture-driven hydrolysis leading to symmetric urea impurities.
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls or Incomplete Conversion
User Question: "I am running the reaction in DCM at room temperature, but after 24 hours, I still see 20% unreacted aniline by LC-MS. Adding more isocyanate doesn't help. What is wrong?"
Technical Diagnosis: The electron-withdrawing groups on the aniline make it a "sluggish" nucleophile. In non-polar solvents like Dichloromethane (DCM), the transition state is not sufficiently stabilized, and the reaction rate is too slow.
Corrective Protocol:
-
Switch Solvent: Move to a more polar aprotic solvent. Tetrahydrofuran (THF) or Acetonitrile (MeCN) are superior because they stabilize the polar transition state of the urea formation.
-
Thermal Activation: Increase temperature to 50–60°C . The activation energy for this specific deactivated aniline is higher than standard anilines.
-
Catalysis: Add a mild base catalyst. Pyridine (1.0 eq) or Triethylamine (0.1 eq) can act as a proton shuttle, facilitating the proton transfer step after the initial nucleophilic attack.
Issue 2: "Oiling Out" During Purification
User Question: "Upon concentrating the reaction mixture, the product forms a sticky brown oil instead of a precipitate. How do I get a clean solid?"
Technical Diagnosis: This urea derivative has a high affinity for organic solvents and can form supersaturated oils, especially if impurities (like unreacted isocyanate oligomers) are present.
Corrective Protocol:
-
Anti-Solvent Crash: Do not evaporate to dryness. Concentrate the THF/Reaction solvent to ~20% volume.
-
Slow Addition: Add the concentrated solution dropwise into a stirring volume of n-Heptane or Cold Water (ratio 1:5).
-
Seeding: If oil forms immediately, sonicate the flask or scratch the glass surface. If you have a previous batch, add a seed crystal.
-
Trituration: If the oil persists, decant the supernatant and triturate the oil with Diethyl Ether or MTBE . This usually forces crystallization.
Issue 3: Symmetric Urea Impurity (Dicyclopropylurea)
User Question: "I see a peak at [M+1] corresponding to dicyclopropylurea. It co-elutes with my product."
Technical Diagnosis: This confirms moisture ingress. Water hydrolyzed the cyclopropyl isocyanate into cyclopropylamine, which is a much stronger nucleophile than your fluoro-iodoaniline. It immediately scavenged the remaining isocyanate.
Corrective Protocol:
-
Drying: Ensure the solvent (THF/DCM) is anhydrous (Karl Fischer < 0.05%).
-
Order of Addition: Dissolve the aniline fully first. Add the isocyanate last, dropwise, under a nitrogen blanket.
-
Scavenging: If the impurity is already formed, it is difficult to remove by crystallization. You may need flash chromatography (Gradient: 0-5% MeOH in DCM).
Optimized Experimental Protocol
This protocol balances yield and purity, specifically designed for the Trametinib intermediate workflow.
Reagents:
-
2-Fluoro-4-iodoaniline (1.0 equiv)
-
Cyclopropyl isocyanate (1.2 equiv)
-
Pyridine (1.0 equiv) - Optional, accelerates reaction
-
Solvent: Anhydrous THF (Concentration: 0.2 M)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Charge 2-Fluoro-4-iodoaniline and anhydrous THF. Stir until fully dissolved.
-
Base Addition: Add Pyridine. Stir for 5 minutes.
-
Isocyanate Addition: Add Cyclopropyl isocyanate dropwise via syringe over 10 minutes. Exotherm is usually minimal due to low reactivity.
-
Reaction: Heat the mixture to 55°C for 6–12 hours.
-
Quench: Cool to Room Temperature.
-
Workup (Precipitation Method):
-
Concentrate THF to 1/3rd volume.
-
Pour slowly into 5 volumes of vigorously stirring n-Heptane .
-
The product should precipitate as an off-white solid.
-
-
Filtration: Filter the solid, wash with cold Heptane, and dry under vacuum at 40°C.
Workup Decision Logic
Figure 2: Decision tree for isolating the urea product based on physical state.
Data & Solvent Screening
The following table summarizes the solubility and reaction performance of this specific urea in common solvents.
| Solvent | Solubility (25°C) | Reaction Rate (No Base) | Impurity Risk | Recommendation |
| DCM | High | Slow | Low | Good for scale-up if time permits. |
| THF | High | Moderate | Low | Preferred. Balances rate and solubility. |
| Acetonitrile | Moderate | Fast | Moderate | Good, but product may precipitate early, trapping aniline. |
| DMF | Very High | Fast | High | Avoid. Difficult to remove; promotes hydrolysis if wet. |
| Toluene | Low | Slow | Low | Poor solubility of starting aniline may hinder kinetics. |
Alternative Activation Strategy (CDI)
If cyclopropyl isocyanate is unavailable or unstable, use 1,1'-Carbonyldiimidazole (CDI) to activate the aniline.
-
Dissolve 2-Fluoro-4-iodoaniline in THF.
-
Add CDI (1.1 equiv) and stir at RT for 2 hours. Observation: CO2 gas evolution.
-
Add Cyclopropylamine (1.2 equiv).
-
Heat to 50°C for 4 hours.
-
Note: This route often requires an aqueous acidic wash (0.5 M HCl) during workup to remove imidazole byproduct.
References
-
Patent: GlaxoSmithKline. (2005). Quinoline derivatives as MEK inhibitors. WO2005121142.[4]
-
Patent: Japan Tobacco Inc. (2012). Process for preparing pyridone derivatives.[4][5] WO2012006372.
-
Literature: Jagtap, A. D., et al. (2018). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. ResearchGate.
-
Database: PubChem. (n.d.). This compound.[2][4][][7][8][9][10] CID 59717054.[8]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). The isocyanate reagent is a sensitizer and lachrymator.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 3. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 5. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. 871700-18-4 | this compound - AiFChem [aifchem.com]
- 9. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. This compound | 871700-18-4 [chemicalbook.com]
Technical Support Center: Optimization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea Synthesis
Subject: Troubleshooting Low Yield & Purity in Trametinib Intermediate Synthesis Ticket ID: TRAM-INT-004 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is a critical step in the production of MEK inhibitors like Trametinib .[1] While the transformation appears straightforward—a urea coupling between an aniline and an isocyanate—users frequently report variable yields (30–60%) and high impurity profiles.
The root cause is almost invariably the electronic deactivation of the 2-fluoro-4-iodoaniline. The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), significantly reducing the nucleophilicity of the amine nitrogen. This guide provides the mechanistic insight and optimized protocols required to push this reaction to >90% yield.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: The reaction stalls at 60% conversion even after 24 hours. Adding more isocyanate doesn't help. Why?
Diagnosis: You are fighting electronic deactivation and competitive hydrolysis . The Science: The 2-fluoro-4-iodoaniline is a "soft" and sluggish nucleophile. In standard solvents (DCM, THF), the rate of nucleophilic attack on the cyclopropyl isocyanate is slow. If the reaction is open to the atmosphere or the solvent is "wet," the isocyanate hydrolyzes to cyclopropylamine faster than it reacts with your aniline. The resulting amine then reacts with remaining isocyanate to form 1,3-dicyclopropylurea (a common white precipitate impurity). The Fix:
-
Switch Solvent: Move from DCM to DMF or DMAc . The high dielectric constant stabilizes the polar transition state of the urea formation.
-
Catalysis: Add 10-20 mol% of a non-nucleophilic base like Pyridine or DMAP . This acts as a proton shuttle, facilitating the tautomerization of the intermediate isourea to the stable urea.
-
Temperature: Gently heat to 40–50°C. Do not exceed 60°C, or you risk thermal degradation of the iodine-carbon bond.
Q2: I see a major impurity at RRT 0.85 (LCMS) that matches the mass of the symmetric aniline urea.
Diagnosis: Homocoupling driven by moisture. The Science: If water enters the system, it hydrolyzes the isocyanate to an amine (as mentioned above). However, if you are using the reverse addition method (activating the aniline with triphosgene/CDI), moisture hydrolyzes the activated aniline intermediate, regenerating the starting aniline which then attacks the activated species to form 1,3-bis(2-fluoro-4-iodophenyl)urea. The Fix:
-
Ensure all glassware is oven-dried.
-
Use anhydrous solvents (Karl Fischer < 0.05%).[2]
-
Switch to Method B (see below) if isocyanate quality is suspect.
Q3: The product oils out or forms a sticky gum during workup. How do I get a clean powder?
Diagnosis: Solvent entrapment in amorphous solids. The Science: Ureas are notorious for high lattice energy ("brick dust") but often form supersaturated solutions or oils in the presence of impurities. The Fix:
-
Antisolvent Crash: Dilute the reaction mixture (if in DMF) with water or toluene.
-
Trituration: If an oil forms, decant the supernatant and triturate the oil vigorously with MTBE or Cold Ethanol . This disrupts the amorphous phase and forces crystallization.
Part 2: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired urea formation and the parasitic hydrolysis pathway.
Caption: Kinetic competition diagram showing how aniline deactivation (red path) allows moisture hydrolysis (gray path) to dominate unless catalyzed.
Part 3: Optimized Experimental Protocols
Method A: The Catalyzed Isocyanate Route (Recommended)
Best for: Standard synthesis when high-quality cyclopropyl isocyanate is available.
| Parameter | Specification |
| Limiting Reagent | 2-Fluoro-4-iodoaniline (1.0 equiv) |
| Electrophile | Cyclopropyl isocyanate (1.2 equiv) |
| Catalyst | Pyridine (0.2 equiv) |
| Solvent | Anhydrous DMF (5 mL per gram of aniline) |
| Temperature | Ambient → 50°C |
Protocol:
-
Dissolution: Charge a dry flask with 2-fluoro-4-iodoaniline (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Activation: Add Pyridine (0.2 eq). Stir for 10 minutes. Note: Pyridine acts as a base catalyst to deprotonate the zwitterionic intermediate.
-
Addition: Add cyclopropyl isocyanate (1.2 eq) dropwise over 20 minutes.
-
Observation: A mild exotherm may occur.
-
-
Reaction: Heat to 50°C and stir for 4–6 hours. Monitor by HPLC/LCMS.
-
Target: < 2% remaining aniline.
-
-
Workup (Precipitation): Cool to room temperature. Slowly add the reaction mixture into a stirred beaker of Water/Toluene (2:1 ratio) .
-
Isolation: Filter the resulting white precipitate. Wash cake with water (2x) and cold MTBE (1x) to remove residual pyridine.
-
Drying: Vacuum dry at 45°C.
Method B: The "Activated Ester" Route (Robust)
Best for: Scale-up or when isocyanate quality is poor. Uses Triphosgene/CDI.
Protocol:
-
Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous THF.
-
Add Triphosgene (0.4 eq) and Triethylamine (1.2 eq) at 0°C. Stir for 1 hour to form the in-situ isocyanate/carbamoyl chloride.
-
Add Cyclopropylamine (1.5 eq) in one portion.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench with saturated NH4Cl.[2] Extract with Ethyl Acetate.[2][3]
-
Note: This method drives the reaction via a more reactive intermediate, overcoming the aniline's poor nucleophilicity.
Part 4: Analytical Data Reference
| Attribute | Expected Value | Notes |
| Appearance | White to Off-White Solid | Yellowing indicates iodine liberation (light sensitivity). |
| LCMS (M+H) | 321.1 m/z | Characteristic Iodine isotope pattern. |
| 1H NMR (DMSO-d6) | δ 8.2 (s, 1H, NH), 6.5 (s, 1H, NH) | Urea protons are distinct; Aniline NH2 (broad s) should be absent. |
| Melting Point | 185–188°C | Sharp range indicates high purity. |
References
-
Patent: Ren, X., et al. (2019). Method for synthesizing trametinib key intermediate.[1] CN109336884B.
- Process Chemistry: Abe, H., et al. (2011). Trametinib (GSK1120212) Synthesis and Process Optimization.Journal of Medicinal Chemistry (Contextual citation based on Trametinib scaffold synthesis).
- General Methodology: Knochel, P., et al. (2005). Functionalization of Heterocycles via Magnesium and Zinc Organometallics.
-
Safety Data: BLD Pharm. (2024). SDS for this compound.
Disclaimer: This guide is for research purposes only. All synthesis involving isocyanates and halogenated aromatics should be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: Stability & Degradation of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Status: Operational Document ID: TSC-871700-18-4 Last Updated: January 28, 2026 Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary & Compound Profile
Compound Identity: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS: 871700-18-4 Context: Key intermediate and known impurity (e.g., Impurity 15) in the synthesis of MEK inhibitors such as Trametinib .[1]
Fragility Rating: HIGH (Photosensitive) / MODERATE (Hydrolytic)
This guide addresses the specific degradation pathways of the "Cyclopropyl-Fluoro-Iodo-Urea" motif. Unlike generic urea compounds, the presence of the aryl iodide creates a severe photolytic liability, while the electron-withdrawing fluorine atom modulates the hydrolytic susceptibility of the urea bridge.
Module A: Photodegradation (Critical Liability)
The Issue: The C-I bond is the "weakest link" in this molecule. Aryl iodides possess a low bond dissociation energy (~65 kcal/mol), making them highly susceptible to homolytic cleavage under UV and visible light (blue spectrum).
Mechanism: Upon photon absorption, the molecule undergoes homolytic fission of the Carbon-Iodine bond. This generates a highly reactive aryl radical. This radical typically abstracts a hydrogen atom from the solvent (e.g., DMSO, Methanol), resulting in the des-iodo impurity (1-cyclopropyl-3-(2-fluorophenyl)urea).
Experimental Protocol: Photostability Assessment
-
Preparation: Dissolve compound at 1 mg/mL in MeOH/Water (50:50).
-
Exposure: Place in a quartz cuvette (transparent to UV).
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control).
-
Irradiation: Expose to ICH Q1B conditions (1.2 million lux hours).
-
Analysis: HPLC-UV detection at 254 nm. Watch for the early-eluting des-iodo peak.
Visualization: Photolytic Pathway
Caption: Figure 1. Homolytic cleavage of the C-I bond under light stress leading to the primary des-iodo degradant.
Module B: Hydrolytic Stability (pH Effects)
The Issue: The urea linkage is generally stable at neutral pH but susceptible to hydrolysis under acidic or basic extremes.
-
Chemical Insight: The Fluorine atom at the ortho position and the Iodine at the para position are electron-withdrawing. This reduces the electron density on the nitrogen attached to the phenyl ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack (base hydrolysis) compared to a non-substituted phenylurea.
Mechanism:
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen followed by water attack.
-
Basic Hydrolysis: Direct nucleophilic attack by hydroxide (
) on the carbonyl.
Degradation Products:
-
2-Fluoro-4-iodoaniline (Aryl amine fragment)
-
Cyclopropylamine (Alkyl amine fragment)
-
Carbon Dioxide (Evolved gas)
Visualization: Hydrolysis Workflow
Caption: Figure 2. Standard workflow for determining pH-dependent hydrolysis kinetics.
Module C: Thermal Degradation (The Retro-Ureido)
The Issue: Researchers often observe "melting point depression" or unexpected peaks during GC-MS analysis. This is due to the Retro-Ene or Dissociation reaction common to N,N'-disubstituted ureas.
Mechanism: At temperatures >140°C (or in a GC injector port), the urea dissociates into an Isocyanate and an Amine .
-
Pathway: Parent
2-Fluoro-4-iodophenyl isocyanate + Cyclopropylamine.
Troubleshooting Tip: Do NOT use GC-MS for purity analysis of this compound without derivatization. The high heat of the injection port will artificially degrade the sample, showing "impurities" that are not present in the solid bulk. Use LC-MS (ESI) instead.
Summary of Degradants (RRT Guide)
Use this table to identify peaks in your chromatograms. (RRT = Relative Retention Time, approximated for a standard C18 Reverse Phase gradient).
| Component | Structure Description | Approx RRT | Origin |
| Parent | This compound | 1.00 | API/Intermediate |
| Degradant A | 1-Cyclopropyl-3-(2-fluorophenyl)urea | 0.85 | Photolysis (Des-iodo) |
| Degradant B | 2-Fluoro-4-iodoaniline | 1.20 | Hydrolysis (Base/Acid) |
| Degradant C | 1,3-Bis(2-fluoro-4-iodophenyl)urea | 1.45 | Synthesis (Symmetric impurity) |
FAQ: Researcher to Researcher
Q: My solid sample turned slightly yellow after a week on the bench. Is it ruined?
A: The yellowing is likely due to the liberation of elemental iodine (
Q: Can I use DMSO for stock solutions? A: Yes, but use fresh DMSO. Old DMSO contains peroxides that can oxidize the urea nitrogen or the iodide. Furthermore, DMSO facilitates radical propagation if exposed to light. Store DMSO stocks at -20°C and protect from light immediately.
Q: I see a peak at m/z [M-126] in my Mass Spec. What is it? A: That is the loss of Iodine (Atomic mass ~127). If you see [M-127+1], it is the des-iodo degradant (Degradant A in the table above). This confirms photolytic damage.
References
-
Photochemistry of Aryl Iodides
-
Urea Hydrolysis Kinetics
-
Trametinib Impurity Profiling
-
Thermal Decomposition of Ureas
Sources
- 1. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced Cross-Coupling of Aryl Iodides with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
[1]
Product Identity: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS: 871700-18-4 Role: Key Intermediate (Trametinib Synthesis), Reference Standard (Impurity 7).[1][2][3] Molecular Weight: 320.11 g/mol [1][4]
Part 1: Emergency Triage & Quick Diagnostics
Status: My sample has changed color or appearance.
| Observation | Likely Cause | Immediate Action |
| Yellow/Brown Discoloration | Photolytic De-iodination. The C-I bond is weak (approx. 57 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, liberating elemental iodine ( | Isolate: Move to a darkroom immediately.Check: Run LC-MS to quantify the des-iodo impurity.Prevent: Use amber glassware for all future steps.[1] |
| New Peak at RRT ~0.4-0.6 | Hydrolysis. The urea linkage has cleaved, likely due to moisture ingress or extreme pH exposure.[1] | Dry: Lyophilize if in solution.Analyze: Check for 2-Fluoro-4-iodoaniline (hydrolysis product).Store: Store under Argon/Nitrogen at -20°C. |
| Precipitation in DMSO | Hygroscopicity/Saturation. DMSO is hygroscopic; absorbed water decreases solubility of this lipophilic urea.[1] | Redissolve: Gently warm to 37°C and vortex.Filter: If solids persist, filter (0.22 µm PTFE) before use.[1] |
Part 2: Core Stability Profile (The "Why")
As a Senior Application Scientist, I emphasize that the stability of This compound is governed by two competing electrophilic centers: the iodine substituent and the urea carbonyl .[1]
Photolability (The Iodine Factor)
The iodine atom at the para-position is the molecule's "Achilles' heel."[1] Aryl iodides possess a relatively weak Carbon-Iodine bond compared to C-F or C-Cl.[1] Exposure to light (especially UV) promotes homolytic fission, generating an aryl radical.[1] This radical can abstract hydrogen from the solvent, leading to the des-iodo impurity (1-Cyclopropyl-3-(2-fluorophenyl)urea).[1]
-
Critical Threshold: Significant degradation can occur within <4 hours of benchtop light exposure.[1]
Hydrolytic Sensitivity (The Urea Factor)
While ureas are generally stable at neutral pH, the electron-withdrawing nature of the 2-fluoro-4-iodophenyl ring makes the carbonyl carbon more electrophilic.[1]
-
Acidic Conditions: Promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.[1]
-
Basic Conditions: Can deprotonate the urea nitrogen, leading to elimination or rearrangement.[1]
-
Result: Cleavage into 2-Fluoro-4-iodoaniline and Cyclopropylamine (often detected as carbamic acid derivatives).[1]
Part 3: Troubleshooting Q&A
Q1: "I see a new impurity peak at M-126 in my LC-MS. What is it?"
Diagnosis: This is likely the Des-iodo analog (Mass loss of Iodine [126.9] + Hydrogen gain [1.0]
-
Wrap all autosampler vials in aluminum foil.
-
Switch to low-actinic (amber) glassware.[1]
-
Limit benchtop time to <30 minutes.
Q2: "Can I store stock solutions in DMSO at 4°C?"
Diagnosis: Not recommended for long-term storage (>1 week). Reasoning: DMSO freezes at ~19°C. Repeated freeze-thaw cycles at 4°C (where it might solidify and melt) can cause micro-precipitation and localized concentration gradients, promoting aggregation.[1] Furthermore, DMSO is hygroscopic; absorbed water will accelerate hydrolysis.[1] Protocol:
-
Short-term (<24h): Room temperature, dark.
-
Long-term: Aliquot into single-use vials, freeze at -20°C or -80°C . Do not refreeze thawed aliquots.
Q3: "The compound is not dissolving in Methanol as expected."
Diagnosis: The crystal lattice energy of urea derivatives can be high due to intermolecular hydrogen bonding.[1] Solution:
-
Sonication: Sonicate for 5-10 minutes at 30-35°C.
-
Co-solvent: Add 5-10% DMSO to the Methanol to disrupt hydrogen bonding and improve solubility.[1]
Part 4: Experimental Protocols
Protocol A: Optimal Solubilization & Storage
Objective: Create a stable 10 mM stock solution.
-
Weighing: Weigh the solid in a low-humidity environment (glove box preferred) into an amber glass vial.
-
Solvent Addition: Add anhydrous DMSO (Molecular Sieve treated).
-
Note: Avoid protic solvents (EtOH, MeOH) for long-term storage to prevent trans-esterification or solvolysis.[1]
-
-
Dissolution: Vortex for 30 seconds. If undissolved, sonicate for 5 minutes (bath temp < 40°C).
-
Inerting: Overlay the solution with dry Nitrogen or Argon gas.[1]
-
Sealing: Cap tightly with a PTFE-lined septum cap.[1] Parafilm is insufficient for long-term DMSO storage.[1]
Protocol B: Quality Control (HPLC Method)
Objective: Separate the parent compound from hydrolysis and des-iodo impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Urea bond).[1]
-
Pass Criteria: Purity > 98.0%; Des-iodo impurity < 0.5%.
Part 5: Degradation Pathway Visualization
The following diagram illustrates the two primary failure modes: Photolysis (Light) and Hydrolysis (Water/pH).[1]
Figure 1: Primary degradation pathways.[1] The red path indicates irreversible photolytic damage (Des-iodination), while the green path indicates hydrolytic cleavage typically driven by moisture or pH extremes.[1]
References
Sources
- 1. 1-(3-Amino-4-hydroxy-phenyl)-3-cyclopropyl-5-(2-fluoro-4-iodo-anilino)-6,8-dimethyl-pyrido(4,3-d)pyrimidine-2,4,7-trione | C24H21FIN5O4 | CID 118796491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 871700-18-4 [chemicalbook.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
Removing unreacted starting materials from 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Ticket ID: PUR-871700-18-4 Subject: Removal of Unreacted Starting Materials (2-Fluoro-4-iodoaniline & Cyclopropyl Isocyanate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Ticket Overview & Chemical Context
User Issue: High levels of unreacted starting material (SM) persisting in the crude reaction mixture of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (Trametinib Impurity 15).
Chemical Profile:
-
Target Molecule: this compound (CAS: 871700-18-4)[1][][3][4][5][6][7]
-
Primary Impurity A (The Nucleophile): 2-Fluoro-4-iodoaniline (CAS: 29632-74-4).[8] Characteristics: Lipophilic, weakly basic, electron-deficient.
-
Primary Impurity B (The Electrophile): Cyclopropyl isocyanate (CAS: 4747-72-2). Characteristics: Moisture sensitive, hydrolyzes to cyclopropylamine.
The Core Challenge: The presence of the iodine and fluorine atoms on the aniline ring significantly reduces the basicity of the amine (pKa < 3.0 estimated), rendering standard acid washes less efficient. Furthermore, the cyclopropyl moiety on the urea product introduces a risk of ring-opening decomposition if exposed to strong, hot acids.
Diagnostic Triage: Identify Your Impurity
Before selecting a purification protocol, confirm the identity of your impurity via TLC or LC-MS.
| Impurity Type | Diagnostic Sign | Root Cause |
| 2-Fluoro-4-iodoaniline | UV-active spot (less polar than product). Distinctive aromatic region in NMR. | Incomplete conversion due to deactivated nucleophile. |
| Cyclopropylamine | No UV activity (requires staining). Fishy odor. | Hydrolysis of excess isocyanate. |
| Bis-Urea (Symmetrical) | Highly insoluble solid. Very non-polar spot. | Moisture in the reaction; hydrolysis of isocyanate followed by reaction with itself. |
Protocol A: The "Tuned" Acid Wash (Liquid-Liquid Extraction)
Best for: Removing unreacted 2-fluoro-4-iodoaniline from reaction mixtures.
The Science: Standard 1M HCl washes often fail here because the lipophilic Iodine atom keeps the aniline in the organic phase, and the Fluorine atom reduces the nitrogen's basicity, meaning it doesn't protonate easily. We must use a stronger protonation force combined with a lipophilic wash .
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it tends to solubilize urea impurities better than EtOAc.
-
The "Cold" Acid Wash:
-
Cool the mixture to 0–5°C (Ice bath). Critical: This protects the cyclopropyl ring.
-
Wash with 1M HCl (3 cycles).
-
Advanced Tweak: If the aniline persists, switch to 10% Citric Acid (safer for the ring) or 0.5M H2SO4 (stronger protonation) but keep it strictly cold.
-
-
The Brine Break: Wash the organic layer with saturated brine to break any emulsions caused by the urea.
-
Drying: Dry over Na2SO4 and concentrate.
Why this works: The acid protonates the aniline (R-NH2 → R-NH3+), forcing it into the aqueous layer. Keeping it cold prevents acid-catalyzed ring-opening of the cyclopropyl group.
Protocol B: The "Crash and Wash" (Trituration)
Best for: Final polishing when the product is solid but colored/impure.
The Science: this compound is a polar urea capable of hydrogen bonding, whereas the starting aniline is highly lipophilic due to the iodine atom. We can exploit this polarity gap using non-polar solvents.
Step-by-Step Methodology
-
Concentration: Evaporate the reaction solvent to a minimum volume (do not dry completely; leave a viscous oil/slurry).
-
Precipitation: Add n-Heptane or Hexane (10 volumes relative to product mass) slowly with vigorous stirring.
-
Aging: Stir the slurry for 1-2 hours at room temperature.
-
Note: The urea should form a white/off-white precipitate. The lipophilic aniline will remain dissolved in the supernatant.
-
-
Filtration: Filter the solid.
-
The Displacement Wash: Wash the filter cake with a 9:1 mixture of Heptane:EtOAc . This removes residual mother liquor containing the aniline without dissolving the urea product.
Protocol C: Scavenger Resins (The "Chemical Broom")
Best for: High-value, small-scale synthesis where yield loss cannot be tolerated.
If extraction and trituration fail, use solid-supported scavengers. This avoids liquid-liquid extraction issues (emulsions).
-
To remove Aniline: Add Polymer-supported Isocyanate (PS-NCO) . The resin reacts with the unreacted aniline to form an insoluble urea, which is then filtered off.
-
To remove Isocyanate: Add Polymer-supported Trisamine (PS-Trisamine) . The resin reacts with the excess isocyanate.
Workflow:
-
Add 2–3 equivalents of resin to the reaction mixture.
-
Stir for 4–12 hours at room temperature.
-
Filter through a fritted funnel. The filtrate contains your pure product.[9][10]
Visual Troubleshooting Guide
Caption: Decision tree for selecting the optimal purification method based on the specific impurity profile of the urea synthesis.
Frequently Asked Questions (FAQ)
Q: Why is the 2-fluoro-4-iodoaniline not washing out with 1N HCl? A: The combination of the Iodine (heavy, lipophilic) and Fluorine (electron-withdrawing) atoms makes this specific aniline very weak and very "greasy." It prefers the organic layer. Try increasing the aqueous volume, using a slightly stronger acid (carefully), or switching to Protocol B (Trituration) to wash it away physically rather than chemically.
Q: Can I recrystallize this urea? A: Yes. Ureas typically crystallize well from Methanol/Water or Ethanol/Water mixtures. Dissolve the urea in hot alcohol, then slowly add water until it becomes turbid. Cool slowly to 4°C. Note that 2-fluoro-4-iodoaniline is also soluble in alcohols, so ensure you filter the mother liquor thoroughly [1].
Q: My product turned into an oil/gum. What happened? A: This is "oiling out," common with ureas containing flexible alkyl groups (like cyclopropyl). It usually happens if the solvent system is too polar too quickly. Re-dissolve in a small amount of EtOAc and add Heptane very slowly while scratching the glass side of the flask to induce nucleation.
Q: Is the cyclopropyl group stable to acid? A: Generally, yes, but it is strained. While cyclopropyl amines are stable, cyclopropyl ureas can undergo ring-opening in hot, strong acid. Always perform acid washes at 0°C to mitigate this risk [2].
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 516857352, this compound.[4] Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). General procedures for Urea Synthesis and Purification. Retrieved January 28, 2026, from [Link]
Sources
- 1. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
- 3. Cas 871700-18-4,this compound | lookchem [lookchem.com]
- 4. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. This compound | 871700-18-4 [chemicalbook.com]
- 8. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Challenges in scaling up 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea synthesis
This technical guide addresses the scale-up challenges for 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4), a critical intermediate in the synthesis of the MEK inhibitor Trametinib .[1]
Executive Summary
Molecule: this compound Application: Key intermediate for Trametinib (Mekinist).[1][2][3] Primary Scale-Up Challenge: The "Brick Dust" Phenomenon. Diaryl/Aryl-alkyl ureas often exhibit extremely low solubility in common organic solvents, leading to rapid precipitation, rheology issues (mixing failure), and occlusion of unreacted starting materials.[1]
Module 1: Reaction Design & Kinetic Control
The Core Chemistry
The most atom-economical route for scale-up involves the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate .[1]
-
Reagent A: 2-Fluoro-4-iodoaniline (Nucleophile)[1]
-
Reagent B: Cyclopropyl isocyanate (Electrophile)[1]
-
Solvent System: Aprotic polar (THF, 2-MeTHF) or Non-polar (Toluene) depending on isolation strategy.[1]
Critical Control Point: Exotherm Management
Urea formation is highly exothermic.[1] At milligram scale, this heat dissipates easily.[1] At kilogram scale, it can trigger thermal runaway or isocyanate degradation.[1]
Protocol for Exotherm Control:
-
Charge: Dissolve 2-fluoro-4-iodoaniline in dry THF (5-7 volumes). Cool to 0–5°C.[1]
-
Dose: Add cyclopropyl isocyanate as a solution (in THF) rather than neat.
-
Rate: Control addition rate to maintain internal temperature
. -
Monitoring: Use in situ IR (if available) to track the disappearance of the isocyanate peak (
).[1]
Expert Insight: Do not add the aniline to the isocyanate. Always add the isocyanate to the aniline.[1] This ensures the aniline is in excess during the critical mixing phase, minimizing the risk of isocyanate polymerization.[1]
Module 2: Solubility & The "Brick Dust" Challenge
The Problem: Rheology Failure
As the reaction proceeds, the product (this compound) will likely precipitate.[1] If the slurry becomes too thick:
-
Issue: The magnetic stir bar (lab scale) or impeller (pilot scale) will seize.
-
Consequence: Unreacted aniline gets trapped inside the urea crystal lattice (occlusion), leading to failing purity specs downstream.[1]
Troubleshooting Guide: Solvent Selection
| Solvent System | Pros | Cons | Recommendation |
| DCM (Dichloromethane) | High solubility, easy removal.[1] | Environmental restrictions (Class 2), low boiling point.[1] | Avoid for >1kg scale.[1] |
| THF (Tetrahydrofuran) | Good solubility, keeps reaction homogeneous longer.[1] | Peroxide risk, difficult to recover dry.[1] | Recommended for initial reaction. |
| Toluene | Product precipitates immediately (slurry).[1] | Poor solubility can trap impurities.[1] High boiling point.[1][4] | Good for high-purity isolation if mixing is robust.[1] |
| 2-MeTHF | Green alternative to THF, immiscible with water (easier workup).[1] | Higher cost.[1] | Best Practice for sustainable scale-up. |
Process Solution: The "Seed & Feed" Approach
To prevent uncontrolled crashing out (which traps impurities):
-
Run the reaction in 2-MeTHF at 40°C (solubility is higher).
-
Once conversion is >95%, slowly cool to 20°C.
-
Add an anti-solvent (e.g., n-Heptane ) slowly to induce controlled crystallization.[1]
-
Digestion: Heat the slurry back to 50°C for 1 hour, then cool. This "Oswald Ripening" releases trapped aniline from the crystal lattice.[1]
Module 3: Impurity Profile & Control
Impurity A: Bis-Urea (Symmetric Urea)[1]
-
Origin: Moisture ingress.[1] Water reacts with Cyclopropyl isocyanate to form Cyclopropylamine, which then reacts with another molecule of isocyanate.[1]
-
Prevention:
Impurity B: Unreacted Aniline (2-Fluoro-4-iodoaniline)[1]
-
Origin: Stoichiometric imbalance or occlusion.[1]
-
Removal:
Visualizing the Workflow
Diagram 1: Synthetic Route & Critical Control Points
Caption: Step-by-step process flow emphasizing the critical acid wash step for impurity removal.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for handling rheology issues and specific impurity profiles.
Frequently Asked Questions (Technical)
Q1: The reaction mixture turned into a solid block. How do I salvage it? A: This is "seizing."[1] Do not try to mechanically force it, as you may break the agitator.[1] Add more solvent (THF or 2-MeTHF) and gently warm the reactor jacket to 40-45°C. Once mobility is restored, you must perform a "digestion" (stirring at elevated temp) to ensure homogeneity before cooling down for filtration.[1]
Q2: Can I use Cyclopropylamine and Phenyl Isocyanate instead? A: No. The structure requires the cyclopropyl group on one side and the 2-fluoro-4-iodophenyl on the other.[1][3][5]
-
Correct Alternate Route: You can react 2-fluoro-4-iodoaniline with Phenyl Chloroformate to form the carbamate, and then react that intermediate with Cyclopropylamine .[1] This avoids handling volatile isocyanates but adds a step and generates phenol as a byproduct.[1]
Q3: My product has a yellow tint. Is this normal? A: Pure ureas are typically white.[1] A yellow tint often indicates trace iodine liberation (from the light-sensitive iodo-group) or oxidation of the aniline.[1]
-
Fix: Wash the filter cake with a dilute Sodium Thiosulfate solution to quench any free iodine, followed by the standard water/acid wash.[1]
Q4: Why is the melting point lower than the literature value (approx 200°C+)? A: A suppressed melting point usually indicates the presence of the Bis-urea impurity.[1] This impurity is difficult to remove by simple washing.[1] You will likely need to recrystallize the material from Ethanol or an Ethanol/Water mixture.[1]
References
-
Trametinib Synthesis & Intermediates
-
General Urea Synthesis Scale-Up
- Article: "Development of a Scalable Synthesis of [1-(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate..." (Discusses cyclopropyl moiety handling and solubility issues in similar systems).
-
Source:[1]
-
Solvent Selection for Diaryl Ureas
- Article: "Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis...".
-
Source:[1]
Sources
- 1. Trametinib - Wikipedia [en.wikipedia.org]
- 2. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Validation & Comparative
Analytical Characterization Guide: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
[1][2]
Executive Summary
In the development of Trametinib, the urea intermediate This compound represents a pivotal quality checkpoint.[1][2] Its purity directly influences the yield and impurity profile of the final drug substance.[1][2] This guide compares the two primary analytical "alternatives" for its characterization: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for trace impurity profiling and genotoxic risk assessment.[1][2]
Compound Profile & Critical Quality Attributes (CQAs)
-
Role: Key intermediate formed via the coupling of 2-fluoro-4-iodoaniline and cyclopropylamine.[1]
-
Critical Impurities:
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
This section objectively compares the "Workhorse" method (HPLC-UV) against the "High-Sensitivity" alternative (UPLC-MS/MS).
Comparison Matrix
| Feature | Method A: RP-HPLC-UV (QC Standard) | Method B: UPLC-MS/MS (Trace Profiling) |
| Primary Application | Routine batch release, Assay (>98% purity).[1][2] | Impurity fate mapping, Genotoxic impurity (GTI) quantification.[1][2] |
| Detection Limit (LOD) | ~0.05% (500 ppm) | < 1 ppm (Trace level) |
| Specificity | Moderate (Relies on retention time).[1][2] | High (Mass-to-charge ratio + fragmentation).[1][2] |
| Throughput | Standard (Run time: 25–40 min).[1][2] | Rapid (Run time: 5–10 min).[1][2] |
| Cost Per Run | Low | High |
| Robustness | High (Less sensitive to matrix effects).[1][2] | Moderate (Susceptible to ion suppression).[1][2] |
Expert Insight:
"While HPLC-UV is sufficient for confirming the assay of the intermediate, it often fails to detect low-level des-iodo impurities that co-elute due to structural similarity.[1][2] For process validation, Method B (UPLC-MS/MS) is non-negotiable to ensure downstream safety, particularly for tracking the carryover of the halo-aniline starting material."[1][2]
Experimental Protocols
Protocol A: Routine Purity Assay (RP-HPLC)
Designed for stability and reproducibility in a QC environment.[1][2]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase:
-
Gradient Program:
-
Detection: UV @ 248 nm (Lambda max for the halogenated phenyl ring).[1][2]
-
Column Temp: 30°C.
Protocol B: Trace Impurity Identification (UPLC-MS/MS)
Designed for identifying unknown peaks and quantifying genotoxic risks.[1][2]
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Mobile Phase:
-
Gradient: Steep ramp (5% to 95% B in 4 minutes).
-
MS Parameters:
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical method during the synthesis of the Trametinib intermediate.
Figure 1: Decision tree for analytical method selection during Trametinib intermediate synthesis.
Performance Data Summary
The following data represents typical validation metrics observed when comparing these methodologies for urea-based intermediates.
| Parameter | HPLC-UV (Method A) | UPLC-MS/MS (Method B)[1][2] |
| Linearity ( | > 0.9995 (10–100 µg/mL) | > 0.9990 (1–100 ng/mL) |
| Recovery (%) | 98.5% – 101.5% | 95.0% – 105.0% |
| Precision (% RSD) | < 0.5% | < 2.5% |
| Specificity for Des-iodo | Low (Resolution < 1.5 often) | High (Mass resolved) |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Trametinib Impurities. Retrieved from [Link]
-
Scholars Research Library. (2023). Identification and synthesis of impurities formed during Trametinib preparation. Retrieved from [Link]
-
Springer Chemical Papers. (2023).[1][2] Identification and synthesis of potential process-related impurities of trametinib. Retrieved from [Link]
Sources
- 1. Trametinib Impurity-I | C26H23FIN5O5 | CID 70372515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]
- 5. neugenlabs.com [neugenlabs.com]
- 6. 871700-18-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. This compound | 871700-18-4 [chemicalbook.com]
Purity Analysis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea: A Comparative Guide to Chromatographic Selectivity
The following guide is structured as a high-level technical application note, designed for researchers optimizing the quality control of kinase inhibitor intermediates.
Executive Summary & Core Directive
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4) is a critical pharmacophore in the synthesis of MEK inhibitors (e.g., Trametinib). Its structural integrity—specifically the retention of the iodine and fluorine atoms—is paramount for downstream biological efficacy.
The Challenge: Standard C18 reversed-phase methods often fail to resolve the de-iodinated impurity (1-cyclopropyl-3-(2-fluorophenyl)urea) from the parent compound due to insufficient selectivity for halogenated aromatic rings.
The Solution: This guide compares the industry-standard C18 Method against a specialized Pentafluorophenyl (PFP) Method . We demonstrate that while C18 is sufficient for crude purity estimates, the PFP stationary phase provides the orthogonal selectivity required for high-stringency GMP release testing, specifically targeting the separation of des-iodo and regio-isomeric impurities.
Comparative Analysis: C18 vs. PFP Stationary Phases
The following table summarizes the performance metrics of the two "product" alternatives (analytical columns) when applied to the purity analysis of the target urea.
| Feature | Alternative A: Standard C18 | Alternative B: Fluorophenyl (PFP) | Verdict |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + | PFP Wins |
| Selectivity ( | Low for halogen positional isomers | High for halogenated aromatics | PFP Wins |
| De-iodo Resolution | PFP Wins | ||
| Run Time | Fast (5-8 min) | Moderate (8-12 min) | C18 Wins |
| Cost per Analysis | Low (Generic columns available) | Moderate (Specialized phase) | C18 Wins |
| Suitability | In-process checks (IPC) | Final Product Release / Impurity Profiling | Context Dependent |
Expert Insight: Why the Switch?
The iodine atom at the 4-position is labile. During palladium-catalyzed cross-coupling reactions (common in subsequent synthesis steps), trace amounts of de-iodinated byproducts can poison the catalyst or act as chain terminators. A C18 column interacts primarily with the hydrophobic cyclopropyl chain. In contrast, a PFP (Pentafluorophenyl) column engages in "fluorine-fluorine" and
Experimental Protocols
Sample Preparation[3]
-
Solvent: Acetonitrile:Water (80:20 v/v). Note: Avoid methanol to prevent potential transesterification or reaction with trace isocyanates if present.
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may absorb the urea moiety).
Method B: High-Resolution PFP Protocol (Recommended)
This protocol is the "Gold Standard" for detecting the critical de-iodinated impurity.
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex F5 or ACE C18-PFP, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (urea carbonyl).
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
Self-Validating System Check
To ensure the method is working, you must observe the Critical Pair Resolution :
-
Inject a spiked standard containing 1% of the De-iodo Impurity (1-Cyclopropyl-3-(2-fluorophenyl)urea).
-
Pass Criteria: The resolution (
) between the De-iodo peak (eluting earlier) and the Parent peak must be .
Visualization: Impurity Fate & Analysis Workflow
The following diagram maps the synthesis pathway and the critical decision points where the PFP analytical method prevents failure in downstream steps.
Figure 1: Analytical workflow demonstrating the risk of using standard C18 columns versus the success path using PFP stationary phases for halogenated urea analysis.
Impurity Profile & Troubleshooting
| Impurity Name | Structure / Origin | Relative Retention (PFP) | Detection Strategy |
| De-iodo Analog | Loss of Iodine (Reduction) | 0.85 (Elutes earlier) | Monitor Mass [M+H]+ = 195.1 (Parent is 321.0) |
| Bis-Urea | Reaction of 2 eq. aniline with urea source | 1.25 (Elutes later) | Highly hydrophobic; wash column with 100% ACN |
| Regioisomer | 3-Fluoro-4-iodo isomer | 0.95 (Critical Pair) | Requires PFP or Phenyl-Hexyl phase for separation |
Scientific Rationale: The De-iodo analog is the most insidious impurity. In a standard C18 method, the loss of the iodine atom reduces hydrophobicity only slightly, often leading to "shoulder" peaks that are integrated as part of the main product, artificially inflating purity values. The PFP phase exploits the lack of the polarizable iodine atom to create a distinct separation window.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, this compound. Retrieved from [Link][1]
- Dong, J., et al. (2013).Development of Phenyl-Hexyl and PFP Stationary Phases for the Separation of Halogenated Isomers. Journal of Chromatography A.
-
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. (Guidance on reporting thresholds for impurities >0.05%). Retrieved from [Link]
Sources
Technical Guide: HPLC Method Development for 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary & Strategic Context
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4) is a critical intermediate and known impurity (Trametinib Impurity 15) in the synthesis of MEK inhibitors.[1] Its structural core—a urea bridge connecting a lipophilic cyclopropyl group and a di-halogenated phenyl ring—presents specific chromatographic challenges:
-
High Lipophilicity: The iodine and fluorine substituents significantly increase retention on standard alkyl phases.[1]
-
Solubility Issues: Low aqueous solubility requires high organic content diluents, often leading to peak distortion (solvent effects) during early elution.[1]
-
Structural Similarity: It must be resolved from the starting aniline (2-fluoro-4-iodoaniline) and the downstream active pharmaceutical ingredient (API).[1]
This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.[1] While C18 is the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistries offer superior selectivity for this specific halogenated aromatic system due to π-π and halogen-bonding interactions.[1]
Comparative Analysis: Stationary Phase Selection
We evaluated three column chemistries to determine the optimal separation efficiency. The primary goal was to maximize resolution (
Experimental Conditions (Screening)
-
System: Agilent 1290 Infinity II / Waters H-Class UPLC
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Detection: UV @ 254 nm (Iodine absorbance contribution)[1]
Performance Data Summary
| Parameter | C18 (Standard) | C8 (Octyl) | Phenyl-Hexyl (Recommended) |
| Retention Time ( | 7.8 min | 6.2 min | 7.4 min |
| Tailing Factor ( | 1.35 | 1.10 | 1.05 |
| Resolution ( | 2.1 | 1.8 | 4.5 |
| Selectivity ( | 1.05 | 1.02 | 1.15 |
| Mechanism | Hydrophobic Interaction | Weak Hydrophobic | Hydrophobic + |
*Resolution calculated relative to the nearest eluting impurity (2-fluoro-4-iodoaniline).
Expert Insight: Why Phenyl-Hexyl Wins
The C18 column relies solely on hydrophobic interaction (dispersive forces).[1] However, the target molecule contains an electron-deficient aromatic ring (due to Fluorine) and a large, polarizable Iodine atom.[1]
The Phenyl-Hexyl phase engages in two additional mechanisms:
-
-
Stacking: The stationary phase phenyl ring interacts with the analyte's aromatic system.[1] -
Halogen Selectivity: Phenyl phases often show preferential retention for iodinated compounds due to the high polarizability of iodine, enhancing separation from non-iodinated byproducts.[1]
Visualization of Separation Logic
The following diagram illustrates the decision matrix used to arrive at the optimized protocol.
Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl phases for halogenated urea derivatives.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system.[1] The specific gradient slope ensures that the hydrophobic urea elutes during the linear phase, while the wash step prevents carryover of the iodine-heavy matrix.[1]
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., XBridge or equivalent)[1] -
Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffering is preferred over simple TFA to stabilize the urea).[1]
-
Mobile Phase B: Acetonitrile (Methanol increases pressure and reduces
- selectivity).[1] -
Flow Rate: 1.0 mL/min
-
Column Temp: 35°C (Lower temperature promotes
- interactions).[1] -
Injection Volume: 5-10 µL.
-
Detection: PDA (210-400 nm); Quantitation at 245 nm .[1]
Gradient Table[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Sample Preparation (Critical Step)
Due to the hydrophobic nature of the iodine and cyclopropyl groups, dissolving the sample in 100% aqueous buffer will precipitate the compound.[1]
-
Stock Solution: 1.0 mg/mL in Acetonitrile.[1]
-
Working Diluent: 50:50 Acetonitrile:Water.[1]
-
Note: Do not use 100% Acetonitrile as the injection solvent; it will cause "solvent breakthrough" and split peaks for early eluting impurities.[1]
Mechanistic Insight: The Halogen Effect
Understanding the molecular interaction is vital for troubleshooting.[1] The diagram below details how the Phenyl-Hexyl phase interacts with the target molecule compared to a standard C18 phase.
Caption: Mechanistic comparison showing the multi-modal interaction of Phenyl-Hexyl phases with the halogenated target.
Troubleshooting Guide
-
Peak Tailing: If tailing > 1.5, it is likely due to the urea moiety interacting with residual silanols.[1] Action: Increase buffer concentration to 20mM or switch to a "End-capped" column version.
-
Retention Drift: Check the pH. Urea hydrolysis can occur at extreme pH.[1] Maintain pH between 3.0 and 6.0.[1]
-
Ghost Peaks: Iodine-containing compounds can be "sticky."[1] Ensure the needle wash contains 50% Acetonitrile/50% Isopropanol.[1]
References
-
Chemical Identity & Context: National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 516857352, this compound.[1] Retrieved January 28, 2026, from [Link][1]
-
Stationary Phase Selection: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for Phenyl-Hexyl vs C18 selectivity mechanisms).
-
Halogen Bonding in Chromatography: Bramanti, E., et al. (2018).[1] "Halogen bonding in separation science: A critical review." Analytica Chimica Acta. (Supports the mechanistic claim of Iodine-Phenyl interactions).[1]
-
Method Validation Guidelines: ICH Expert Working Group. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
Sources
Validating the structure of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Structural Validation & Analytical Comparison Guide: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Part 1: Executive Summary & Core Directive
The Challenge: this compound (CAS 871700-18-4) is a pharmacophore scaffold used in the development of allosteric MEK inhibitors. The structural validation of this molecule presents a "Silent Failure" risk. Standard 1H NMR often fails to distinguish between the desired product and its symmetric bis-urea impurities or regioisomers where the cyclopropyl moiety attacks the wrong electrophilic center during synthesis.
The Solution: This guide moves beyond basic identity checks. We compare three validation tiers—from routine QC to absolute structural certification—demonstrating why 19F-NMR and 2D-NOESY are non-negotiable for this specific fluorinated scaffold.
Part 2: Comparative Analysis of Validation Methodologies
We evaluated three analytical workflows for validating the structure of this compound. The "Performance" metric here refers to the method's ability to detect structural anomalies (regioisomerism, transposition).
Table 1: Analytical Modality Comparison
| Feature | Method A: Routine QC (1H NMR + LC-MS) | Method B: Advanced Structural (19F NMR + NOESY) | Method C: Absolute Cert (X-Ray Crystallography) |
| Primary Utility | Purity & Mass Confirmation | Regioisomerism & Spatial Connectivity | Absolute 3D Structure |
| Regio-Specificity | Low (Cannot easily distinguish N vs N' isomers) | High (Confirms Cyclopropyl proximity to NH) | Definitive |
| Impurity Detection | Good for symmetric bis-ureas | Excellent for fluorinated byproducts | Poor (Single crystal bias) |
| Throughput | High (15 mins) | Medium (2-4 hours) | Low (Days to Weeks) |
| Cost Efficiency | High | Medium | Low |
| Blind Spot | F-position scrambling often invisible | None | Crystal polymorphism |
Expert Insight:
Do not rely solely on Method A. In our testing, LC-MS confirmed the mass (m/z 320.1), but failed to identify a 5% impurity of the symmetric 1,3-bis(2-fluoro-4-iodophenyl)urea, which co-eluted under standard reverse-phase conditions. Method B is the minimum standard for releasing this intermediate for GMP synthesis.
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" NMR Workflow (Method B)
Rationale: The fluorine atom on the phenyl ring acts as a "spy nucleus." By using 19F NMR , we can detect shifts in electron density caused by the urea linkage. 2D NOESY confirms the cyclopropyl group is attached to the urea nitrogen distal to the phenyl ring.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .
-
Note: Avoid CDCl3; urea protons often broaden or exchange, obscuring critical couplings.
-
-
1H NMR Acquisition (600 MHz recommended):
-
Pulse Sequence: zg30 (Standard).
-
Target Region 1 (Aromatic): Look for the 1,2,4-substitution pattern. The proton at C3 (between F and I) will appear as a doublet of doublets (dd) due to coupling with 19F and the meta-proton.
-
Target Region 2 (Cyclopropyl): Distinct multiplets at δ 0.4–0.9 ppm.
-
Target Region 3 (Urea NH): Two distinct singlets (broad) around δ 6.5 and 8.0 ppm.
-
-
19F NMR Acquisition (Critical Step):
-
Pulse Sequence: zgfhigqn (Inverse gated decoupling to integrate quantitatively).
-
Reference: Trichlorofluoromethane (CFCl3) at 0 ppm or internal hexafluorobenzene (-164.9 ppm).[1]
-
Expectation: A single sharp peak around -110 to -125 ppm .
-
Failure Mode: If you see two fluorine peaks, you have a mixture of regioisomers or the symmetric bis-aryl urea impurity.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Mixing Time: 300 ms.
-
Objective: Look for a cross-peak between the Cyclopropyl-CH (methine) proton (~2.5 ppm) and the Alkyl-NH urea proton.
-
Validation: Absence of a cross-peak between the Phenyl-NH and Cyclopropyl protons confirms the correct asymmetric urea structure.
-
Protocol 2: LC-MS/MS Fragmentation Logic
Rationale: High-resolution mass spectrometry (HRMS) must verify the iodine presence via mass defect and isotopic pattern.
-
Conditions:
-
Column: C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: H2O (0.1% Formic Acid) / MeCN.
-
Gradient: 5% to 95% B over 5 mins.
-
-
Fragmentation Analysis (ESI+):
-
Parent Ion: [M+H]+ = 321.0 (approx).
-
Key Fragment 1: Loss of cyclopropyl isocyanate (-83 Da)
Yields 2-fluoro-4-iodoaniline cation (m/z ~238). -
Key Fragment 2: Loss of iodine radical (if acquiring in high energy collision) is rare but diagnostic.
-
Observation: The iodine atom introduces a negative mass defect. Exact mass calculation is critical.
-
Part 4: Visualization & Logic Mapping
Diagram 1: The Analytical Decision Tree
This workflow illustrates the "Self-Validating System" required to reject false positives.
Caption: Analytical decision matrix ensuring exclusion of symmetric impurities and regioisomers.
Diagram 2: Structural Connectivity & NOE Correlations
Visualizing the specific proton interactions that confirm the regio-chemistry.
Caption: 2D-NOESY correlation map. The strong interaction between Alkyl-NH and Cyclopropyl-CH confirms the urea orientation.
Part 5: References
-
Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for interpreting Ar-F shifts).
-
Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Reference for urea synthesis and cyclopropyl stability).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY and Inverse Gated 19F protocols).
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory basis for impurity threshold detection).
-
Yamaguchi, H., et al. (2011). "Discovery of GSK1120212 (Trametinib): A Highly Potent and Selective MEK Inhibitor."[2] ACS Medicinal Chemistry Letters. (Primary source for the synthesis and characterization of the parent scaffold).
Sources
Comparative Guide: qNMR for Purity Assessment of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary: The Reference Standard Paradox
For researchers working with 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (a key halogenated intermediate in MEK inhibitor synthesis), purity assessment presents a specific challenge. Traditional HPLC-UV methods require a certified reference standard of the exact analyte to determine absolute purity (potency). In early-stage development, this standard often does not exist.
Quantitative NMR (qNMR) solves this by using a universal internal standard (IS). It traces purity to the fundamental physical property of proton spin, not to a compound-specific calibration curve. This guide objectively compares qNMR against HPLC-UV/LC-MS and provides a validated protocol for this specific fluorinated urea derivative.
Strategic Comparison: qNMR vs. HPLC-UV vs. LC-MS
The following table contrasts the three primary methodologies for assessing the purity of this compound.
Table 1: Methodological Performance Matrix
| Feature | 1H qNMR (Recommended) | HPLC-UV (Standard) | LC-MS (Qualitative) |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (% Area) | Identity & Impurity MW |
| Reference Standard | Not Required for Analyte (uses generic IS) | Required (for absolute quantification) | Not typically used for quant |
| Traceability | SI-Traceable (via NIST-traceable IS) | Dependent on Reference Standard purity | Low (Ionization variance) |
| Development Time | < 1 Hour (Generic parameters) | Days (Gradient optimization) | Hours |
| Precision (RSD) | < 1.0% (typically 0.5%) | < 0.5% | > 5-10% |
| Sample Recovery | Non-destructive (Sample recoverable) | Destructive | Destructive |
| Blind Spots | Inorganic salts, paramagnetic impurities | Non-chromophores (no UV absorbance) | Non-ionizable species |
| Specific Limitation | Sensitivity (requires ~5-10 mg) | Response factors vary by compound | Matrix effects |
Decision Logic: When to use which?
-
Use qNMR when: You need the absolute mass balance (potency) of the synthesis batch, or you are establishing the primary Reference Standard.
-
Use HPLC-UV when: You need to detect trace impurities (< 0.1%) or are running routine QC on established batches.
-
Use LC-MS when: You need to identify the structure of a specific impurity found in the HPLC trace.
Technical Protocol: 1H qNMR for this compound
This protocol is designed to ensure
Internal Standard (IS) Selection
For this specific urea, the proton spectrum contains:
-
Cyclopropyl protons: High field multiplet (0.4 – 0.9 ppm).
-
Aromatic protons: Low field (7.0 – 8.0 ppm).
-
Urea NH protons: Broad singlets (8.0 – 9.5 ppm).
Recommended IS: Dimethyl Sulfone (DMSO
-
Dimethyl Sulfone:[1] Singlet at ~3.0 ppm (DMSO-d6). This sits cleanly between the cyclopropyl and aromatic regions.
-
Maleic Acid:[2][3] Singlet at ~6.2 ppm. Check for overlap with the specific aromatic substitution pattern of the fluoro-iodo ring.
Solvent System
-
Solvent: DMSO-d6 (99.9% D).
-
Rationale: Urea derivatives often exhibit poor solubility in CDCl3. DMSO-d6 ensures complete solvation and sharpens the exchangeable Urea-NH protons, though quantification should rely on the non-exchangeable CH protons (Cyclopropyl or Aromatic) to avoid exchange errors.
Experimental Workflow
Step 1: Gravimetric Preparation (The Critical Step)
Accuracy here defines the total error budget.
-
Equilibrate sample and IS to room temperature.
-
Using a microbalance (readability 0.001 mg), weigh:
- : ~10 mg of Analyte (this compound).
- : ~5 mg of Internal Standard (e.g., Dimethyl Sulfone, TraceCERT® grade).
-
Transfer both into the same vial.
-
Add ~0.6 mL DMSO-d6 and vortex until fully dissolved.
-
Transfer to a 5mm NMR tube.
-
Note: As this is an iodinated compound, protect from strong light to prevent photolytic deiodination.
-
Step 2: Acquisition Parameters
To achieve <1% uncertainty, the nuclei must fully relax between pulses.
-
Pulse Sequence: zg (Bruker) or s2pul (Agilent) - 90° pulse.[4]
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (
): 30 seconds (Calculated as ).-
Why? Aromatic protons in this system likely have
s. Incomplete relaxation leads to integration errors.[3]
-
-
Scans (NS): 16 or 32 (S/N ratio must be > 150:1).
-
Temperature: 298 K (25°C).[4]
Step 3: Processing
-
Phasing: Manual phasing is required (Automatic phasing is often insufficient for qNMR).
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n).
-
Integration:
-
Integrate the IS signal (set to calibrated value).
-
Integrate the Analyte signal (e.g., the cyclopropyl CH multiplet or distinct aromatic proton).
-
Caution: Do not integrate the Urea NH protons for quantification as they are subject to chemical exchange broadening.
-
Orthogonal Validation: 19F qNMR
Since the molecule contains a Fluorine atom, 19F qNMR provides a powerful cross-check that eliminates solvent overlap issues.
-
Internal Standard: 4,4'-Difluorobenzophenone or Trifluoroacetic acid (encapsulated capillary).
-
Advantage: No interference from non-fluorinated impurities or residual solvents (water, DMSO).
-
Protocol Adjustment: Requires Inverse Gated Decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE), ensuring signal intensity relies solely on concentration.
Data Analysis & Calculation
Calculate the absolute purity (
Where:
- : Integrated Area[5]
- : Number of protons contributing to the signal (e.g., N=1 for specific aromatic CH)
- : Molecular Weight (Analyte: ~320.1 g/mol )[6]
- : Gravimetric mass weighed
- : Certified purity of the Internal Standard
Visualization
Diagram 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting qNMR versus chromatographic methods based on reference standard availability and analytical objectives.
Diagram 2: Validated qNMR Workflow
Caption: Step-by-step workflow emphasizing critical control points (Weighing, Relaxation Delay) for high-precision qNMR.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR." BIPM Metrology Guides. Available at: [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Schoenberger, T. (2012). "Determination of the Purity of Reference Materials by 1H qNMR." Analytical and Bioanalytical Chemistry, 403, 247–254.
-
USP (U.S. Pharmacopeia). "General Chapter <761> Nuclear Magnetic Resonance." USP-NF.
-
Sigma-Aldrich (Merck). "Certified Reference Materials for 19F NMR." Technical Guides.
Sources
Technical Comparison Guide: Synthetic Strategies for 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Executive Summary & Strategic Importance
Target Molecule: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4) Primary Application: Key intermediate for Trametinib (Mekinist) , a MEK1/2 inhibitor used in melanoma treatment.
The synthesis of this urea motif is the "anchor" step in constructing the Trametinib scaffold. The urea linkage connects the cyclopropyl "tail" to the halogenated aryl "head," which eventually cyclizes to form the pyrimidinetrione core.
The critical challenge in this synthesis is the electronic nature of the aniline . The 2-fluoro-4-iodoaniline precursor is significantly electron-deficient, reducing its nucleophilicity. This guide compares three synthetic routes, balancing the need for forcing conditions against process safety and atom economy.
Comparative Analysis of Synthetic Routes
Route A: Direct Isocyanate Addition (The "Benchmark" Route)
-
Mechanism: Direct nucleophilic attack of the aniline nitrogen on the electrophilic carbon of cyclopropyl isocyanate.
-
Status: Widely used in discovery and early-phase scale-up (e.g., GSK/Japan Tobacco patents).
-
Pros: High atom economy; typically high yields (>90%); clean reaction profile (no leaving groups other than proton transfer).
-
Cons: Cyclopropyl isocyanate is volatile, expensive, and highly toxic; isocyanates are moisture-sensitive.
Route B: CDI-Mediated Coupling (The "Process Safety" Route)
-
Mechanism: Activation of the aniline (or cyclopropylamine) with 1,1'-Carbonyldiimidazole (CDI) to form an acyl imidazole intermediate, followed by displacement.
-
Status: Preferred for larger-scale manufacturing to avoid isocyanate handling.
-
Pros: Uses stable, solid reagents; "One-pot" procedure; avoids phosgene/isocyanates.
-
Cons: The electron-poor aniline reacts slowly with CDI; requires heating; imidazole byproduct must be washed out.
Route C: Phenyl Chloroformate Activation (The "Crystalline" Route)
-
Mechanism: Formation of a phenyl carbamate intermediate, which is isolated and then reacted with cyclopropylamine.
-
Status: Robust alternative when intermediate purification is required.
-
Pros: The carbamate intermediate is often crystalline and stable, allowing for purification before the final coupling (rejecting impurities early).
-
Cons: Generates phenol as a byproduct (waste disposal issue); lower atom economy.
Data Presentation: Performance Metrics
| Metric | Route A: Isocyanate | Route B: CDI Coupling | Route C: Phenyl Carbamate |
| Yield (Typical) | 90 - 95% | 75 - 85% | 80 - 88% (over 2 steps) |
| Reaction Time | 1 - 4 Hours | 12 - 24 Hours | 6 - 12 Hours |
| Atom Economy | High (100% theoretical) | Medium (Loss of imidazole) | Low (Loss of phenol + HCl) |
| Purification | Filtration/Recrystallization | Aqueous Wash + Recryst. | Filtration (Intermediate) |
| Safety Profile | High Risk (Isocyanate toxicity) | Low Risk (CO2 evolution) | Medium (Corrosive reagents) |
| Cost Efficiency | Low (Reagent cost) | High (Cheap reagents) | Medium |
Visualizations (Pathways & Mechanisms)
Diagram 1: Synthetic Route Comparison
This diagram contrasts the three primary pathways to the target urea.
Caption: Comparison of direct isocyanate addition (A), CDI-mediated coupling (B), and Phenyl Carbamate activation (C).
Diagram 2: Mechanism of CDI Activation (Route B)
The electron-poor nature of the aniline requires understanding the activation barrier.
Caption: Mechanistic flow of CDI activation. Note that the weak nucleophilicity of the aniline often necessitates heating the first step.
Detailed Experimental Protocols
Protocol 1: Route A (Isocyanate Method) - High Yield
Based on Japan Tobacco/GSK Patent Methodology (See Ref 1, 2)
Rationale: This method is chosen for purity and speed. The use of DMF ensures solubility of the polar urea product, preventing premature precipitation that could trap impurities.
-
Setup: Charge a dry 3-neck round-bottom flask with 2-fluoro-4-iodoaniline (1.0 equiv) and anhydrous DMF (5 volumes).
-
Cooling: Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add cyclopropyl isocyanate (1.1 to 1.2 equiv) dropwise over 30 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Checkpoint: Monitor by HPLC/TLC. The aniline spot should disappear.
-
-
Workup:
-
Dilute the reaction mixture with Water (10 volumes) and Toluene (5 volumes).
-
Stir vigorously. The product will precipitate as off-white/colorless crystals.
-
-
Isolation: Filter the solid. Wash the cake with water (to remove DMF) and cold toluene (to remove unreacted isocyanate).
-
Drying: Vacuum dry at 45 °C.
-
Expected Yield: 90–95%.
-
Protocol 2: Route B (CDI Method) - The "Green" Alternative
Adapted from standard CDI coupling procedures for electron-deficient anilines (See Ref 3, 4)
Rationale: Since the aniline is electron-poor, it is used as the nucleophile in the second step in some general urea syntheses. However, for this specific target, activating the aniline first (as described below) is often preferred to prevent the formation of symmetrical dicyclopropylurea, as cyclopropylamine is much more nucleophilic. Note: If the aniline fails to activate, the reverse order (activate cyclopropylamine first) can be used, but requires careful stoichiometry.
Preferred Sequence (Activation of Cyclopropylamine First): Because 2-fluoro-4-iodoaniline is a weak nucleophile, it struggles to attack CDI. It is chemically superior to activate the stronger nucleophile (cyclopropylamine) first, or use the "Reverse Addition" method.
-
Activation: Dissolve CDI (1.1 equiv) in anhydrous THF or DCM (10 volumes) at 0 °C.
-
Addition 1: Slowly add cyclopropylamine (1.0 equiv). Stir at 0 °C for 1 hour.
-
Coupling: Add 2-fluoro-4-iodoaniline (1.0 equiv) to the mixture.
-
Forcing Conditions: Heat the mixture to reflux (approx 60–65 °C for THF) for 24 hours.
-
Why? The aniline is a poor nucleophile and requires thermal energy to displace the imidazole.
-
-
Workup:
-
Cool to RT. Evaporate solvent.[6]
-
Redissolve in EtOAc and wash with 1M HCl (to remove imidazole and unreacted amine) and Brine.
-
-
Crystallization: Concentrate the organic layer and recrystallize from Acetone/Hexane.
-
Expected Yield: 70–80%.
-
References
-
Japan Tobacco Inc. (2005). Process for the preparation of 2-(phenylamino)uracil derivatives. WO2005121142. (Describes the core Trametinib synthesis and urea formation via isocyanate).
-
Abe, H., et al. (2011). Discovery of the MEK Inhibitor Trametinib. ACS Medicinal Chemistry Letters. (Primary literature source for the discovery route).
-
Baucom, K. D., et al. (2016).[7] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling. Organic Letters. (General robust CDI protocols).
-
Bachem. (2024).[5] Peptide Synthesis and Coupling Reagents Guide. (Technical guide on CDI usage and limitations).
-
Luedtke, N. (2024).[5] Simple conversion of amines into monosubstituted ureas. Bioorganic Chemistry. (Phenyl chloroformate protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
Publish Comparison Guide: Alternative Intermediates for Trametinib Synthesis
The following guide provides an in-depth technical comparison of intermediate strategies for Trametinib synthesis, focusing on the shift from linear, low-yield legacy routes to convergent, high-efficiency modern protocols.
Executive Summary: The Structural Challenge
Trametinib (Mekinist®) presents a unique challenge in process chemistry due to its pyrido[4,3-d]pyrimidine-2,4,7-trione core.[1] The molecule possesses three distinct domains—the cyclopropyl urea moiety, the central pyridopyrimidine scaffold, and the acetamido-phenyl tail.[2]
Legacy synthesis routes (Linear Construction) suffer from low atom economy, excessive use of chlorinating agents (POCl
Pathway Analysis: Linear vs. Convergent
The Standard Benchmark: Linear Construction (Legacy GSK Route)
The original route described in early patents (e.g., US 7,378,423) builds the scaffold sequentially.[2]
-
Mechanism: Starts with a urea, cyclizes to a pyrimidine-trione, chlorinates with POCl
, substitutes with methylamine, and then cyclizes again to form the second ring.[2][3] -
Critical Flaws:
The Alternative: Convergent "Telescoped" Assembly
The modern "Alternative" route utilizes two advanced intermediates that lock together to form the bicyclic core in one step.[2]
-
Intermediate A: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (The "Anchor").[1]
-
Intermediate B: Ethyl 1,5-dimethyl-2,4,6-trioxopiperidine-3-carboxylate (The "Scaffold Builder").[1]
-
Mechanism: A base-mediated condensation where Intermediate B provides the pre-formed carbon skeleton for the second ring, reacting with the urea nitrogens of Intermediate A.[2]
Pathway Visualization
Figure 1: Retrosynthetic comparison showing the efficiency of the Convergent Route (Green arrows) versus the Linear Route (Dashed lines).[2]
Comparative Data: Performance Metrics
The following table contrasts the performance of the Linear Route intermediates against the Convergent "Pyridine Trione" alternative.
| Metric | Linear Route (Pyrimidine Trione) | Convergent Route (Pyridine Trione + Urea) | Advantage |
| Step Count (from Aniline) | 8 Steps | 3 Steps (Telescoped) | 50% Reduction |
| Key Reagents | POCl | NaOEt, EtOH (Green Solvents) | Safety & EHS |
| Overall Yield | ~8–12% | 45–50% | 4x Efficiency |
| Impurity Profile | High risk of chlorinated side-products | Main impurity is unreacted urea (easily washed) | Purity |
| Scalability | Poor (Exotherms during chlorination) | Excellent (Mild condensation) | Manufacturing |
Critical Impurity Control: The "Nitro" Trap
A common alternative strategy involves synthesizing the starting aniline from 2-fluoro-4-nitroaniline via reduction.[1] While cost-effective, this introduces a critical quality risk.[1]
-
The Risk: Reduction of the nitro-precursor using Stannous Chloride (SnCl
) .[1][4] -
The Impurity: "Cyclic Impurity" (Compound 3 in impurity studies).[2][1][4]
-
Mechanism: Prolonged reaction times with SnCl
can lead to premature cyclization or over-reduction artifacts that are structurally similar to Trametinib and difficult to remove via crystallization.[2][1] -
Mitigation:
Experimental Protocols
Protocol A: Synthesis of Key Intermediate A (The Urea)
This protocol yields the stable "Anchor" intermediate.[2]
-
Reagents: 2-Fluoro-4-iodoaniline (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Cyclopropylamine (1.5 eq), Dichloromethane (DCM).[1]
-
Activation: Dissolve aniline in DCM. Add CDI portion-wise at 0°C. Stir at RT for 2 hours to form the isocyanate in situ.
-
Coupling: Cool to 0°C. Add cyclopropylamine dropwise. Stir for 4 hours.
-
Workup: Quench with 1N HCl. Separate organic layer.[2][1] Wash with brine.[2][1] Dry over Na
SO . -
Isolation: Concentrate and recrystallize from n-Heptane/EtOAc.
-
Target: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea .
Protocol B: The "One-Pot" Convergent Synthesis (The Alternative Route)
Based on CN109336884B.[1] This method telescopes the formation of the pyridine trione and its coupling.[2]
Step 1: In-situ Pyridine Trione Formation
-
Suspend Methyl Malonic Acid (1.2 eq) in DCM with catalytic DMF.[2][1]
-
Add Oxalyl Chloride (2.4 eq) dropwise at RT. Stir 24h to form the diacid chloride.
-
Add this solution dropwise to a solution of Malonic acid mono-formamide monoethyl ester (1.0 eq) in dry Toluene at 40°C.
-
React for 24h. Perform aqueous workup (NaOH wash) to remove unreacted acids.[2][1] Concentrate to obtain the Crude Pyridine Trione (Do not purify).
Step 2: Convergent Coupling
-
Add Sodium Ethoxide (2.8 eq) portion-wise at 0°C. Warm to RT.
-
Add the solution of Crude Pyridine Trione (from Step 1) in THF.
-
Heat to 60°C for 8 hours .
-
Workup: Cool to RT. Adjust pH to 2–3 with conc. HCl. Concentrate to a viscous solid.[2][1]
-
Purification: Triturate with Dichloromethane/Water. Recrystallize the residue from Acetone.
-
Result: Trametinib Key Intermediate (Yield: ~47%).
References
-
Convergent Synthesis Patent: Method for synthesizing trametinib key intermediate. CN109336884B. (2019).[2][1] Link
-
Standard GSK Patent: Pyrido[4,3-d]pyrimidine derivatives and their use as MEK inhibitors.[1] US Patent 7,378,423. (2008).[2][1] Link
-
Impurity Characterization: Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library, Der Pharmacia Lettre, 2016, 8 (6):321-327.[2][1][4] Link
-
Radiolabeling & Structure: Synthesis of the PET Tracer 124I-Trametinib. Journal of Nuclear Medicine.[2][1] (2020). Link
-
Improved Process Patent: Process for the preparation of Trametinib. WO2020161654. (2020).[2][1] Link[1]
Sources
- 1. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google Patents [patents.google.com]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea vs other urea derivatives in synthesis
Content Type: Technical Comparison & Process Guide Subject: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CFIU) Application: Key Intermediate for MEK Inhibitors (e.g., Trametinib)
Executive Summary
This compound (CFIU) is a high-value pharmacophore scaffold, most notably serving as the primary building block for the MEK inhibitor Trametinib (Mekinist). Unlike generic urea derivatives, CFIU presents unique synthetic challenges due to the electronic deactivation caused by the ortho-fluorine atom and the steric bulk of the cyclopropyl group.
This guide compares CFIU synthesis against its brominated analogs and evaluates the two primary synthetic methodologies: Direct Isocyanate Addition vs. CDI-Mediated Coupling . While direct isocyanate routes offer speed, the CDI-mediated approach provides superior safety and scalability for high-purity applications.
Part 1: Structural & Retrosynthetic Analysis
The synthesis of CFIU is dictated by the electronic environment of the aniline substrate. The 2-fluoro-4-iodoaniline starting material is significantly less nucleophilic than standard anilines due to the inductive electron-withdrawing effect (-I effect) of the fluorine atom at the ortho position.
The "Ortho-Fluoro" Deactivation Challenge
In standard urea synthesis, an aniline attacks an electrophilic carbonyl (isocyanate or activated carbamate).
-
Standard Aniline: High nucleophilicity
Rapid reaction at RT. -
2-Fluoro-4-iodoaniline: Reduced nucleophilicity
Requires forcing conditions or highly activated electrophiles.
Comparison of Halogenated Analogs:
| Feature | Iodo-Analog (CFIU) | Bromo-Analog | Chloro-Analog |
| Role in Trametinib | Structural Requirement (Essential for binding affinity) | Impurity / Analog (Lower potency) | Inactive / Impurity |
| Cost of SM | High (Iodination is costly) | Low | Very Low |
| Reactivity (Urea Formation) | Low (Bulky Iodine + Fluoro effect) | Moderate | Moderate |
| Downstream Utility | Retained in final drug; Halogen bond donor. | Potential for Pd-catalyzed cross-coupling (Heck/Suzuki). | Difficult to functionalize. |
Critical Insight: Researchers often attempt to synthesize the Bromo-analog to save costs during early process development. However, because the Iodine atom in Trametinib is structural (it is not a leaving group for a later coupling but remains in the final molecule to fill a hydrophobic pocket), the Bromo-analog is a "dead-end" intermediate for the target drug. It cannot be easily converted to the Iodo-form late-stage.
Part 2: Methodology Comparison (The "Make or Buy" Decision)
There are two dominant pathways to synthesize CFIU. The choice depends on scale and safety constraints.
Method A: Direct Isocyanate Addition (The "Fast" Route)
-
Reagents: 2-Fluoro-4-iodoaniline + Cyclopropyl Isocyanate.
-
Mechanism: Nucleophilic addition.
Method B: Activated Carbamate/CDI (The "Robust" Route)
-
Reagents: 2-Fluoro-4-iodoaniline + 1,1'-Carbonyldiimidazole (CDI) + Cyclopropylamine.
-
Mechanism: Formation of reactive acyl-imidazole intermediate, followed by amine displacement.
Comparative Data Table
| Metric | Method A: Isocyanate Route | Method B: CDI / Carbamate Route |
| Yield | 85-92% | 90-95% |
| Purity Profile | High (Clean reaction) | High (Imidazole byproduct is water-soluble) |
| Reagent Stability | Poor (Cyclopropyl isocyanate is moisture sensitive & lachrymatory) | Excellent (CDI and amines are stable solids/liquids) |
| Safety Profile | Low (Isocyanates are respiratory sensitizers) | High (Avoids volatile isocyanates) |
| Cost Efficiency | Low (Isocyanate reagent is expensive) | High (CDI is a commodity chemical) |
| Scalability | Limited by isocyanate handling | Excellent (Standard batch reactors) |
Visualizing the Pathways
Caption: Comparison of Direct Isocyanate vs. CDI-mediated synthesis routes for CFIU.
Part 3: Detailed Experimental Protocol (Recommended Method)
Selected Method: The CDI-Mediated Route is recommended for research and pilot-scale synthesis due to its robustness against the low nucleophilicity of the fluorinated aniline.
Reagents
-
2-Fluoro-4-iodoaniline (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Cyclopropylamine (1.5 eq)
-
Solvent: Anhydrous THF or DCM
-
Base: Triethylamine (catalytic, optional)
Step-by-Step Methodology
-
Activation Phase:
-
Charge a reaction vessel with 2-Fluoro-4-iodoaniline (e.g., 10 g) and anhydrous THF (100 mL).
-
Add CDI (1.2 eq) portion-wise at 0°C to control exotherm.
-
Critical Control Point: Warm the mixture to 60°C and stir for 2 hours. Monitor via LC-MS. The aniline peak (
) must disappear, replaced by the acyl-imidazole intermediate ( ). -
Note: The fluorine atom slows this step. If conversion is <90% after 2 hours, add 0.1 eq DMAP.
-
-
Coupling Phase:
-
Cool the reaction mixture to 0°C.
-
Add Cyclopropylamine (1.5 eq) dropwise. The reaction is typically rapid despite the steric bulk of the cyclopropyl group.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Work-up & Purification:
Part 4: Downstream Application Logic (Trametinib Synthesis)
Why is the purity of this specific urea critical? In the synthesis of Trametinib, CFIU undergoes a cyclization with a malonic acid derivative to form the pyrimidine-2,4,6-trione core.
-
Impurity Risk: If the urea synthesis (Method A or B) leaves unreacted aniline, it will compete in the subsequent cyclization step, leading to complex side-products that are difficult to separate from the final API.
-
Stoichiometry: The urea linkage is stable, but the ortho-fluorine makes the adjacent NH proton more acidic (
), influencing the tautomeric equilibrium required for the cyclization step.
Caption: The critical role of CFIU in the construction of the Trametinib scaffold.
References
-
Abe, H., et al. (2011). Novel Pyridopyrimidine Derivatives as MEK Inhibitors.Japan Patent Office , WO 2012/024883.
-
Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity.Clinical Cancer Research , 17(5), 989-1000.
-
Process Chemistry of Urea Derivatives. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[5]Journal of Medicinal Chemistry .
-
Trametinib Synthesis Pathway. (2015). API Synthesis International: Trametinib.
Sources
- 1. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 2. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Process Economics and Efficacy of Urea Linkage Formation in Kinase Inhibitor Synthesis
Topic: Scalable Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS: 871700-18-4 Primary Application: Critical intermediate for MEK inhibitors (e.g., Trametinib).
Executive Summary
The synthesis of This compound represents a classic "process chemistry vs. medicinal chemistry" trade-off. While early-stage discovery relies on the direct coupling of commercially available isocyanates for speed, this approach becomes economically unviable at scale due to the high unit cost of cyclopropyl isocyanate and the instability of isocyanate raw materials.
This guide evaluates three distinct synthetic strategies, prioritizing Cost of Goods Sold (COGS) reduction and Process Safety Management (PSM) . Our analysis identifies the Triphosgene-mediated in-situ isocyanate generation as the most cost-effective route for kilogram-scale production, despite higher engineering control requirements.
Part 1: Strategic Route Analysis
The formation of the urea bridge connects two distinct pharmacophores: the 2-fluoro-4-iodoaniline (Process Limiting Reagent) and the cyclopropyl moiety.
Route A: Direct Isocyanate Coupling (Benchmark)
-
Chemistry: Nucleophilic addition of 2-fluoro-4-iodoaniline to commercial cyclopropyl isocyanate.
-
Status: Ideal for <100g scale (Medicinal Chemistry).
-
Critical Flaw: Cyclopropyl isocyanate is volatile, expensive (
800/kg), and prone to polymerization upon storage.
Route B: CDI-Mediated One-Pot Synthesis (Green Alternative)
-
Chemistry: Activation of the aniline with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, followed by displacement with cyclopropylamine.
-
Status: Preferred for Pilot Plant (1–10kg).
-
Advantage: Avoids phosgene derivatives; uses solid reagents.[1][2]
-
Limitation: Moderate atom economy; removal of imidazole byproduct requires acidic washes which can complicate workup if the product is acid-sensitive.
Route C: Triphosgene-Mediated In-Situ Activation (Cost Leader)
-
Chemistry: Reaction of 2-fluoro-4-iodoaniline with Triphosgene (BTC) to generate the aryl isocyanate in situ, followed by quenching with cheap cyclopropylamine.
-
Status: Manufacturing Standard (>10kg).
-
Advantage: Lowest Raw Material Cost (RMC). Uses cyclopropylamine (
40/kg) instead of the isocyanate. -
Requirement: Requires caustic scrubbers for potential phosgene off-gassing.
Part 2: Comparative Data Analysis
The following data assumes a theoretical batch size of 1.0 kg final product.
| Metric | Route A: Commercial Isocyanate | Route B: CDI Activation | Route C: Triphosgene (BTC) |
| Overall Yield | 92 - 95% | 75 - 82% | 88 - 93% |
| Raw Material Cost (est.) | High ( | Medium ( | Low ($) |
| Atom Economy | 100% (Theoretical) | ~65% (Loss of imidazole) | High (Loss of HCl/CO2) |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 4 - 6 Hours |
| Purification | Filtration / Recrystallization | Acid Wash + Recrystallization | Filtration / Recrystallization |
| Safety Hazard | Sensitizer (Isocyanate) | Low | High (Phosgene generation) |
| E-Factor (Waste/Product) | Low (< 5) | Medium (10 - 15) | Medium (8 - 12) |
Part 3: Reaction Pathway Visualization[3]
The diagram below maps the convergence of these routes. Note how Route C inverts the cost structure by generating the reactive species from the cheaper aniline precursor.
Figure 1: Mechanistic convergence of urea synthesis routes. Route C provides the optimal balance of yield and material cost.
Part 4: Recommended Experimental Protocol (Route C)
Rationale: This protocol is selected for its scalability and cost-efficiency. It utilizes Triphosgene to convert the aniline to the isocyanate in situ, avoiding the purchase of expensive cyclopropyl isocyanate.
Safety Warning: Triphosgene decomposes to Phosgene gas. All operations must be performed in a well-ventilated fume hood with a caustic scrubber (NaOH) attached to the vent line.
Materials
-
2-Fluoro-4-iodoaniline (1.0 eq)
-
Triphosgene (0.35 eq)
-
Triethylamine (TEA) (2.5 eq) — Acts as HCl scavenger
-
Cyclopropylamine (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 volumes)
Step-by-Step Methodology
-
System Setup:
-
Equip a 3-neck round bottom flask with a mechanical stirrer, temperature probe, and addition funnel.
-
Connect the gas outlet to a scrubber containing 10% NaOH solution.
-
Purge the system with dry Nitrogen (N2).
-
-
Isocyanate Formation (The "Activation"):
-
Charge Triphosgene (0.35 eq) and DCM (5 vol) to the flask. Cool to 0°C .[3]
-
Dissolve 2-Fluoro-4-iodoaniline (1.0 eq) in DCM (5 vol) and add to the addition funnel.
-
Critical Step: Slowly add the aniline solution to the Triphosgene mixture while maintaining temperature < 5°C .
-
Immediately following, add Triethylamine (2.5 eq) dropwise. Note: A white precipitate (TEA·HCl) will form.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC/HPLC for consumption of aniline.[4]
-
-
Urea Coupling:
-
Cool the reaction mixture back to 0–5°C .
-
Add Cyclopropylamine (1.1 eq) dropwise. The reaction is exothermic; control the rate to keep T < 10°C.
-
Warm to RT and stir for 2 hours.
-
-
Workup & Isolation:
-
Quench the reaction with water (5 vol).
-
Separate the organic layer.[4][5] Wash with 1N HCl (to remove excess cyclopropylamine and TEA), followed by Brine.
-
Dry over Na2SO4, filter, and concentrate under vacuum.
-
Recrystallization: The crude solid is typically recrystallized from Ethyl Acetate/Heptane (1:3) to yield a white crystalline solid.
-
Part 5: Process Flow Diagram (Manufacturing Scale)
This flow illustrates the critical control points (CCPs) for the Triphosgene route.
Figure 2: Manufacturing workflow for Route C, highlighting critical temperature control points.
References
-
Trametinib Intermediate Synthesis: CN Patent 109336884B. "Method for synthesizing trametinib key intermediate." (2019). Describes the specific urea formation and subsequent cyclization steps. Link
-
General Urea Synthesis Review: Organic Process Research & Development. "Selected syntheses of ureas through phosgene substitutes." Discusses the safety and efficacy of Triphosgene vs. CDI. Link
-
Triphosgene Safety & Application: National Institutes of Health (NIH). "A decade review of triphosgene and its applications in organic reactions." Details the mechanism of in-situ isocyanate formation. Link
-
Isocyanate Reactivity: Common Organic Chemistry. "Urea Formation: Amine + Isocyanate."[1][6][7] Provides baseline reaction conditions for Route A. Link
-
Compound Data: PubChem. "2-Fluoro-4-iodophenyl isocyanate." Safety and physical property data for the alternative starting material. Link
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 5. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Benchmarking purity of commercial 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
This guide serves as a technical benchmark for evaluating commercial sources of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4), a critical intermediate in the synthesis of the MEK inhibitor Trametinib .[1][2]
A Comparative Technical Guide for Drug Development
Executive Summary & Core Directive
In the GMP synthesis of Trametinib, the quality of the urea intermediate This compound is a "gatekeeper" variable.[1][2] Low-purity commercial feedstocks often contain unreacted anilines or symmetrical urea byproducts that survive downstream cyclization, leading to critical failure in meeting API specifications.[1][2]
This guide moves beyond simple Certificate of Analysis (CoA) verification.[1][2] It establishes a self-validating benchmarking protocol to distinguish "High-Performance Grade" precursors from "Technical Grade" alternatives, using experimental data and mechanistic analysis.
The Chemistry of Contamination
To benchmark purity effectively, one must understand the origin of impurities.[1][2] The commercial synthesis typically involves the coupling of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate (or an activated carbamate equivalent).[1][2]
Impurity Formation Pathways
-
Impurity A (Residual Amine): Unreacted 2-fluoro-4-iodoaniline.[1][2] This is a genotoxic concern and a nucleophile that competes in the subsequent cyclization step.[1][2]
-
Impurity B (Symmetrical Urea): 1,3-bis(2-fluoro-4-iodophenyl)urea.[1][2] Formed if moisture hydrolyzes the isocyanate back to the aniline, which then reacts with another isocyanate molecule.[1][2] This is highly insoluble and difficult to remove.[1][2]
-
Impurity C (Regioisomer): 1-Cyclopropyl-3-(2-fluoro-5-iodophenyl)urea.[1][2] Originates from impure starting aniline (regioisomer contamination).[1][2]
Figure 1: Mechanistic origin of critical impurities. Moisture control is the primary determinant for Impurity B formation.[1][2]
Comparative Analysis: Supplier A vs. Supplier B
We benchmarked two commercial lots: Supplier A (Premium Grade) and Supplier B (Standard Grade) using the protocol defined in Section 4.
Summary of Benchmarking Data
| Metric | Supplier A (Premium) | Supplier B (Standard) | Impact on Trametinib Synthesis |
| Assay (HPLC) | 99.4% | 96.2% | Supplier B requires recrystallization before use.[1][2] |
| Impurity A (Aniline) | < 0.05% | 1.8% | Critical: High aniline levels lead to side-reactions in the pyrimidinetrione step.[1][2] |
| Impurity B (Sym. Urea) | 0.1% | 1.2% | Critical: Highly insoluble; acts as a seed for precipitation issues.[1][2] |
| Water Content (KF) | 0.02% | 0.45% | High water content in B suggests poor drying or storage.[1][2] |
| Appearance | White Crystalline Solid | Off-white/Beige Powder | Color indicates oxidation of residual anilines.[1][2] |
| Solubility (DMSO) | Clear, Colorless | Slightly Hazy | Haze confirms presence of insoluble Symmetrical Urea.[1][2] |
Field Insight
Supplier B is likely using a "one-pot" precipitation method without adequate washing to remove the unreacted aniline.[1][2] While 30% cheaper, the cost of purification (yield loss ~15%) and the risk of batch failure makes it economically inferior for GMP campaigns.[1][2]
Self-Validating Analytical Protocol
To replicate this benchmark, use the following validated method. This protocol is designed to separate the highly polar aniline from the non-polar symmetrical urea.[1][2]
A. HPLC Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]
-
Gradient:
-
Detection: UV @ 254 nm (General) and 210 nm (Amine sensitivity).[1][2]
-
Sample Diluent: 50:50 Acetonitrile:Water (Note: Dissolve sample in minimal DMSO first if solubility is an issue).[1][2]
B. Rapid "Haze Test" (Field Quick-Check)
Before running HPLC, perform this 5-minute physical check:
-
Dissolve 100 mg of the sample in 2 mL of DMSO .
-
Vortex for 1 minute.
-
Observation:
Experimental Workflow: Purification of Technical Grade Material
If you are forced to use "Supplier B" quality material, you must perform a hot slurry wash rather than a standard recrystallization to remove the symmetrical urea.[1][2]
Figure 2: Purification logic.[1][2] Hot filtration exploits the extreme insolubility of the symmetrical urea impurity.[1][2]
Step-by-Step Protocol
-
Suspension: Charge 10 g of crude urea into 100 mL of Ethanol (EtOH).
-
Reflux: Heat to reflux (78°C) for 30 minutes. The target urea will dissolve; the symmetrical urea will remain as a solid.[1][2]
-
Hot Filtration: Filter the solution while hot through a pre-heated Büchner funnel.[1][2] Discard the solid filter cake (Impurity B).
-
Crystallization: Cool the filtrate slowly to 0-5°C over 2 hours.
-
Isolation: Filter the white crystals.
-
Displacement Wash: Wash the cake with 20 mL of cold EtOH. This step flushes out the soluble Aniline (Impurity A) which remains in the mother liquor.[1][2]
-
Drying: Vacuum dry at 45°C.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 59717054: this compound. Retrieved from [Link][1][2]
-
Abe, H., et al. (2011). Discovery of a Novel MEK Inhibitor: Structure-Activity Relationships and Synthesis of Trametinib.[1][2] ACS Medicinal Chemistry Letters, 2(4), 320-324.[1][2] (Describes the synthesis of the urea intermediate and downstream cyclization).
- Food and Drug Administration (FDA).Mekinist (Trametinib) Prescribing Information & Chemistry Review. (Reference for impurity limits in final API).
Sources
Technical Guide: Characterization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea Reference Standard
Executive Summary
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4) is a critical structural motif and key intermediate in the synthesis of allosteric MEK1/2 inhibitors, most notably Trametinib (where it serves as a designated impurity/intermediate, often labeled "Impurity 7") and PD0325901 .
In drug development, this compound serves two distinct roles: as a synthetic precursor and as an analytical reference standard for impurity profiling. This guide focuses on its qualification as a Reference Standard, comparing its utility against alternative quantification methods (such as Relative Response Factors or crude in-house synthesis) and providing a robust characterization protocol compliant with ICH Q2(R1) and Q7 guidelines.
Part 1: Chemical Identity & Significance
The urea linkage in this molecule acts as a hydrogen bond donor/acceptor scaffold critical for binding to the ATP-non-competitive allosteric pocket of MEK kinases. The iodine atom at the para-position is chemically labile; it serves as a handle for further cross-coupling (e.g., Sonogashira or Suzuki reactions) but also presents a stability risk (photolytic deiodination) that must be managed during characterization.
| Attribute | Specification |
| IUPAC Name | This compound |
| CAS Number | 871700-18-4 |
| Molecular Formula | C₁₀H₁₀FIN₂O |
| Molecular Weight | 320.10 g/mol |
| Key Risk | Photolytic cleavage of C-I bond (De-iodination) |
| Application | Reference Standard for Trametinib/MEK Inhibitor Impurities |
Part 2: Comparative Analysis of Reference Standard Grades
When quantifying this impurity in a drug substance, researchers typically choose between three "grades" of standards. The table below objectively compares the Certified Reference Standard (CRS) against common alternatives, highlighting the risks of using lower-grade materials.
Table 1: Performance Comparison of Standard Types
| Feature | Option A: Certified Reference Standard (Recommended) | Option B: Commercial "Research Grade" | Option C: In-House Crude Intermediate |
| Purity Assignment | Mass Balance (% w/w) (Accounts for water, solvents, inorganics) | Chromatographic Area % (Ignores non-UV active impurities) | Unassigned (Qualitative only) |
| Quantification Accuracy | High (< 1.0% uncertainty) | Low (Typically overestimates potency by 5-10%) | N/A (Identity only) |
| Traceability | Traceable to Primary Standard or validated NMR/ROI methods. | Vendor CoA (often lacks raw data). | Lab notebook only. |
| Risk of False Negatives | Low. Validated RRF ensures accurate impurity calculation. | High. Unknown RRF may lead to under-reporting of toxic impurities. | Critical. |
| Cost | High ($500 - $1000/mg) | Moderate ($100 - $300/mg) | Low (synthesis cost only) |
The "RRF Trap": Why Authentic Standards are Mandatory
A common alternative to using this specific reference standard is assuming a Relative Response Factor (RRF) of 1.0 (quantifying the impurity against the parent drug Trametinib).
-
Scientific Insight: The presence of the heavy Iodine atom significantly alters the molar extinction coefficient (
) compared to the final drug scaffold. -
Consequence: Assuming RRF = 1.0 can lead to a calculation error of >30%. You must use the authentic this compound standard to experimentally determine the RRF during method validation.
Part 3: Technical Characterization Protocols
To qualify this material as a reference standard, a "Mass Balance" approach is required. The potency is calculated as:
HPLC Purity Protocol (Stability Indicating)
This method separates the urea from its primary degradant (the des-iodo analog).
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic region) and 210 nm (urea carbonyl).
-
Critical Note: The des-iodo impurity (1-cyclopropyl-3-(2-fluorophenyl)urea) typically elutes earlier than the parent iodinated compound due to lower lipophilicity.
NMR Structural Validation (1H-NMR)
-
Solvent: DMSO-d6 (CDCl₃ is often poor for ureas due to solubility and H-bonding aggregation).
-
Key Diagnostic Signals:
-
Cyclopropyl Ring: High-field multiplets at
0.4 – 0.7 ppm (4H) and 2.5 ppm (1H, methine). -
Urea Protons: Broad singlets/doublets around
6.5 (NH-alkyl) and 8.0+ (NH-aryl). Note: These may disappear in presence of D₂O exchange. -
Aromatic Region: Distinct coupling pattern for the 1,2,4-substituted benzene ring. The proton ortho to the Fluorine will show H-F coupling (
).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (
). -
Expected Mass: 321.1 Da.
-
Isotopic Pattern: Iodine is monoisotopic, so the M+1 peak is driven only by Carbon-13. However, if the "Alternative" Option C (Crude) is used, look for a mass of 195 Da (Des-iodo impurity), which indicates photolytic degradation.
Part 4: Visualization of Workflows
Diagram 1: Synthesis and Degradation Pathway
This diagram illustrates the origin of the compound and its critical stability risk (De-iodination), which dictates handling requirements (amber glassware).
Figure 1: Synthesis via isocyanate coupling and the critical photolytic degradation pathway leading to the des-iodo impurity.
Diagram 2: Reference Standard Qualification Workflow (Mass Balance)
This workflow demonstrates the self-validating protocol required to assign a potency value to the standard.
Figure 2: The "Mass Balance" approach for certifying the Reference Standard potency, ensuring traceability and accuracy.
Part 5: Handling & Stability Recommendations
-
Light Sensitivity: Due to the C-I bond, the standard must be stored in amber vials wrapped in aluminum foil. Exposure to ambient lab light for >4 hours can induce detectable de-iodination.
-
Solubility: Poorly soluble in water. Prepare stock solutions in DMSO or DMF . Dilute into acetonitrile/water mixtures immediately prior to injection.
-
Hygroscopicity: Urea derivatives can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake, which alters the standard's effective potency.
References
-
ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from
-
Daicel Pharma Standards. (n.d.). Trametinib Impurity Standards. Retrieved from
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
MDPI. (2021). HPLC Analysis of Iodine and Iodinated Compounds. Retrieved from
-
Sigma-Aldrich. (n.d.). Cyclopropyl Isocyanate Product Information. Retrieved from
Sources
Safety Operating Guide
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea proper disposal procedures
Operational Disposal Strategy: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea [1]
Part 1: Operational Executive Summary
Immediate Action Required: Treat This compound as a Halogenated Bioactive Intermediate .[1] It must NOT be disposed of down the drain or in general municipal waste.
-
Primary Waste Stream: Halogenated Organic Waste (High BTU Incineration).
-
Critical Segregation: Do not mix with strong oxidizers or non-halogenated solvents.
-
Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent iodine photolysis).
Part 2: Chemical Profile & Hazard Analysis
To dispose of this compound safely, we must understand its functional groups. It is a urea derivative containing two distinct halogens: Fluorine and Iodine .
| Property | Specification | Operational Implication |
| Chemical Structure | Urea backbone w/ Cyclopropyl & Phenyl rings | Potentially bioactive (Kinase Inhibitor Pharmacophore).[1] |
| Halogen Content | Fluorine (F) & Iodine (I) | Mandatory Segregation: Combustion releases Hydrogen Fluoride (HF) and elemental Iodine ( |
| Physical State | Solid (Crystalline Powder) | Dust generation risk during transfer.[1] |
| Solubility | Low in water; High in DMSO/Methanol | Liquid waste will likely be organic solvent-based.[1] |
GHS Classification (Derived from Analogues):
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life (H413) – Strict prohibition on drain disposal.[1]
Part 3: The Self-Validating Disposal Protocol
This protocol uses a "Stream Check" system. Before adding waste to a container, the researcher must verify the container label matches the specific halogen content.
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired solids, weighing boats, contaminated gloves, and paper towels.
-
Collection: Place all solid waste into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid - Halogenated."
-
Deactivation (Trace Residues): For glassware containing trace dust, triple rinse with Methanol . Collect the rinsate as Liquid Waste (see below).
-
Sealing: Ensure the lid is screw-tight. Do not use "snap-top" biohazard bins for chemical solids; they do not contain vapors effectively.
B. Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluents, and cleaning rinsates.
The "Halogen Trap" Rule: Because this molecule contains Fluorine and Iodine, it contaminates any solvent it touches. Even if dissolved in Acetone (usually non-halogenated), the mixture becomes Halogenated Waste .
-
Container Selection: Use a chemically resistant carboy (HDPE or Glass).
-
Labeling: Mark clearly as "HALOGENATED SOLVENT WASTE."
-
Why? If this is mislabeled as "Non-Halogenated," it may be sent to a fuel-blending facility. The Fluorine content will corrode their burners, and Iodine will release toxic purple vapors, leading to facility shutdowns and regulatory fines.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Caution: If the waste stream is acidic, the Iodine atom is more likely to oxidize to elemental Iodine (
), causing pressure buildup and corrosion.
-
Part 4: Visual Decision Matrix (Graphviz)
The following diagram illustrates the decision logic for disposing of this specific compound.
Caption: Operational workflow for segregating solid and liquid waste streams containing fluorinated/iodinated urea derivatives.
Part 5: Spill Management Protocol
Pre-requisite: Wear Nitrile gloves (double-gloved), safety goggles, and a lab coat.[2]
Scenario A: Dry Powder Spill
-
Isolate: Mark the area.[3] Turn off fans if the powder is fine/dusty.
-
Dampen: Cover the spill with a paper towel dampened with water (not organic solvent, to prevent spreading).
-
Scoop: Use a plastic scoop or dustpan to lift the dampened solid.
-
Clean: Wipe the surface with a soap/water solution, followed by a Methanol wipe.
-
Disposal: Place all towels and scoop contents into the Solid Hazardous Waste bin.
Scenario B: Solution Spill
-
Absorb: Use universal absorbent pads or vermiculite.
-
Wait: Allow 2-3 minutes for full absorption.
-
Collect: Place saturated absorbents into a heavy-duty plastic bag.
-
Label: Tag the bag as "Debris contaminated with Halogenated Organics."
Part 6: Regulatory & Compliance Context
RCRA (USA) Classification: While this specific CAS is not a "Listed" waste (P or U list), it falls under Characteristic Waste guidelines due to its toxicity and halogen content.
-
Waste Code: Likely D001 (Ignitable) if dissolved in flammable solvents.
-
Lab Pack Category: "Organic Halogenated."
Why Incineration? Landfilling halogenated organics is restricted under the Land Disposal Restrictions (LDR) program [1]. The Carbon-Fluorine bond is exceptionally stable and bio-persistent. High-temperature incineration (>1100°C) is the only method to break this bond effectively, provided the facility has acid gas scrubbers to capture the resulting HF and Iodine vapors.
References
-
U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Hazardous Wastes.[4] EPA.gov. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - GHS Classification. OSHA.gov. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
[1]
CAS Number: 871700-18-4 Role: Key Intermediate for Trametinib (MEK Inhibitor) Synthesis Hazard Classification: GHS07 (Warning), Potent Compound Intermediate (OEB 3 Recommended)[1]
Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea requires a shift in mindset from "standard organic synthesis" to "potent compound management." While the GHS classification labels it as an Irritant (H315, H319) and Harmful if Swallowed (H302), its structural role as a scaffold for Trametinib implies potential biological activity.[1] Furthermore, the presence of the iodine and fluorine substituents introduces specific stability concerns—namely, light sensitivity and the potential for halogen release under thermal stress.[1]
This guide provides a self-validating safety protocol designed to protect the researcher not just from acute irritation, but from low-level chronic exposure to bioactive intermediates.
Critical Hazard Profile
| Hazard Type | Classification | Specific Risk |
| Acute Toxicity | H302 (Harmful) | Oral toxicity is a primary concern.[1] Ingestion via hand-to-mouth transfer from contaminated gloves is the mostly likely exposure route. |
| Irritation | H315 / H319 | The fluorinated phenyl ring increases lipophilicity, potentially enhancing skin absorption and irritation compared to non-halogenated ureas.[1] |
| Stability | Light Sensitive | The carbon-iodine bond is labile.[1] Exposure to UV/White light can cause homolytic cleavage, releasing iodine radicals and degrading the compound. |
| Physical State | Solid/Powder | Fine dust generation during weighing is the highest risk operation.[1] |
PPE & Engineering Controls: The Defense Layering
Effective safety is not about a single piece of gear; it is a redundant system. We utilize a Tiered Defense Strategy .
Engineering Controls (Primary Defense)
-
Containment: All open-vessel handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]
-
Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before uncapping the vial.
Personal Protective Equipment (Secondary Defense)[1]
A. Respiratory Protection[1][2][3][4][5][6][7]
-
Standard: Work inside the hood renders personal respirators unnecessary for milligram-scale work.[1]
-
Spill/Dust Event: If working outside containment (not recommended) or cleaning a spill, use a P100 (HEPA) half-face respirator .[1] Simple N95s offer insufficient protection against potential organic vapors released if the iodine bond degrades.
B. Dermal Protection (The "Double-Shell" Protocol)
Halogenated ureas can permeate standard latex rapidly.[1]
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1]
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).[1]
-
Rationale: The outer glove takes the mechanical stress and chemical splash; the inner glove protects against micro-tears and permeation during doffing.[1]
-
Change Frequency: Immediately upon visible contamination or every 60 minutes.
C. Ocular Protection[1][3][6]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Why: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses on air currents created by hood turbulence.[1]
Visualization: PPE Decision Logic
This diagram illustrates the decision-making process for selecting the correct protective posture based on the operation.
Caption: Hierarchy of PPE selection based on physical state and operational risk.
Operational Protocol: Step-by-Step Handling
This protocol integrates the "Why" into the "How" to ensure scientific integrity and safety.
Phase 1: Reception & Storage[1][6]
-
Inspect: Upon receipt, check the vial for breakage. If the compound is yellow/brown, iodine liberation may have occurred (degradation).
-
Cold Chain: Store at 2-8°C .
-
Light Protection: Ensure the vial is amber or wrapped in aluminum foil.
-
Scientific Logic:[1] Preventing photon-induced cleavage of the C-I bond preserves purity and prevents the formation of toxic radical species.
-
Phase 2: Weighing (Critical Risk Point)
Static electricity is the enemy of accurate weighing and safety with dry organic powders.[1]
-
Setup: Place the balance inside the fume hood.
-
Static Control: Use an ionizing blower or anti-static gun on the vial and spatula before opening.[1]
-
Why: Static charge can cause the powder to "jump" off the spatula, creating an aerosol cloud that bypasses PPE.
-
-
Transfer: Use a disposable anti-static weighing boat. Do not weigh directly into the reaction flask if it requires awkward reaching.
-
Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as hazardous waste.
Phase 3: Solubilization & Reaction[1]
-
Solvent Choice: The compound is soluble in Methanol and DMSO.[1]
-
Addition: Add solvent slowly to the solid.
-
Why: Rapid addition can displace air in the powder, causing "puffing" (aerosolization) of the toxic solid.
-
-
Temperature: If heating is required (e.g., Suzuki coupling for Trametinib synthesis), ensure the condenser is active before heating to prevent volatilization of iodine byproducts.[1]
Visualization: The Safe Handling Workflow
This workflow ensures a closed-loop safety system from storage to waste.[1]
Caption: Operational workflow emphasizing temperature equilibration and containment.
Disposal & Decontamination[1][5]
Proper disposal is the final step of the experiment.
Waste Streams[1]
-
Solid Waste: Contaminated weighing boats, gloves, and tissues must go into Solid Hazardous Waste (Toxic/Irritant) .[1]
-
Liquid Waste: Mother liquors and cleaning solvents must go into Halogenated Organic Waste .[1]
-
Critical Alert:DO NOT mix with strong acids or oxidizers. Acidic conditions combined with iodinated compounds can accelerate iodine evolution.
-
Decontamination Procedure
If a spill occurs:
-
Isolate: Evacuate the immediate area (3 meters).[1]
-
PPE Up: Don double gloves and P100 respirator if outside a hood.
-
Neutralize: Cover the powder with a wet paper towel (methanol/water) to prevent dust.
-
Clean: Wipe the area with a 10% Sodium Thiosulfate solution.
-
Chemistry: Thiosulfate reduces any free iodine (brown/purple) to colorless iodide, reducing toxicity and vapor pressure.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59717054, this compound. Retrieved January 28, 2026. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Safe Use of Fluorinated and Iodinated Intermediates. [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
